molecular formula C17H18O2 B1360532 3-(3-Methoxyphenyl)-2'-methylpropiophenone CAS No. 898774-37-3

3-(3-Methoxyphenyl)-2'-methylpropiophenone

Cat. No.: B1360532
CAS No.: 898774-37-3
M. Wt: 254.32 g/mol
InChI Key: FWLRMKBUHKBRDO-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2'-methylpropiophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLRMKBUHKBRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644210
Record name 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-37-3
Record name 3-(3-Methoxyphenyl)-1-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Methoxypropiophenone: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: This guide focuses on the well-documented chemical intermediate 3'-Methoxypropiophenone (CAS: 37951-49-8) . The initial query for 3-(3-Methoxyphenyl)-2'-methylpropiophenone (CAS: 898774-37-3) did not yield significant public data, suggesting it is a far less common compound. Given the structural similarities and the extensive body of research on 3'-Methoxypropiophenone as a critical precursor in pharmaceutical manufacturing, it is the subject of this comprehensive review, which is likely to be of greater value to researchers, scientists, and drug development professionals.

Introduction

3'-Methoxypropiophenone is an aromatic ketone that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structural architecture, featuring a methoxy-substituted phenyl ring attached to a propanone backbone, makes it a versatile and highly valuable building block.[1][2] While it finds use in the synthesis of various organic molecules, its most prominent role is as a key starting material in the industrial production of Tapentadol, a centrally acting opioid analgesic for managing moderate to severe pain.[3][4][5] This guide provides a detailed exploration of the physicochemical properties, spectroscopic characterization, synthesis protocols, and core applications of 3'-Methoxypropiophenone, offering field-proven insights for professionals in drug discovery and chemical development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Structure and Identifiers

The molecular structure of 3'-Methoxypropiophenone consists of a propiophenone core with a methoxy group at the meta-position (position 3) of the phenyl ring.

Caption: Chemical Structure of 3'-Methoxypropiophenone

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 37951-49-8 [2][6]
IUPAC Name 1-(3-methoxyphenyl)propan-1-one [5][6]
Molecular Formula C10H12O2 [2][6]
Molecular Weight 164.20 g/mol [5][6]
Synonyms 3-Methoxypropiophenone, m-Methoxypropiophenone, 3-Methoxyphenyl ethyl ketone [2][6]

| InChI Key | LPDJHUUWTGXTCU-UHFFFAOYSA-N |[2][7] |

Physicochemical Data

The physical properties of 3'-Methoxypropiophenone dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature.[1][2]

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Colorless to light yellow liquid [1][2]
Boiling Point 259 °C [2][8]
Density ~1.08 g/cm³ [1][2]
Flash Point 98.9 °C [1][8]
Refractive Index ~1.523 [1][2]
Solubility Good solubility in common organic solvents [1]

| Storage | Sealed in a dry place at room temperature |[2] |

PART 2: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate used in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 3'-Methoxypropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is fundamental for confirming the compound's proton framework. The spectrum typically shows a triplet for the methyl group and a quartet for the methylene group of the ethyl ketone chain, along with characteristic signals for the aromatic protons and the methoxy group singlet.[2]

Table 3: Representative ¹H NMR Spectral Data

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Source(s)
-CH₃ (ethyl) 1.23 triplet 7.3 [2]
-CH₂- (ethyl) 3.00 quartet 7.3 [2]
-OCH₃ 3.86 singlet N/A [2]
Aromatic H 7.10 dd 7.9, 2.4 [2]
Aromatic H 7.37 t 7.9 [2]
Aromatic H 7.50 t 2.4 [2]
Aromatic H 7.54 d 7.9 [2]

Solvent: CDCl₃

High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification are routinely performed using reverse-phase HPLC. A typical method provides excellent separation and resolution.

  • Column: Newcrom R1 or equivalent C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[7]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Rationale: This method is robust, scalable for preparative separation of impurities, and suitable for pharmacokinetic studies.[7] The use of formic acid as a modifier makes the mobile phase compatible with mass spectrometry, allowing for impurity identification.

PART 3: Synthesis Methodologies

The efficient synthesis of 3'-Methoxypropiophenone is crucial for its commercial viability as a pharmaceutical intermediate. Several routes have been developed, with the Grignard reaction being one of the most effective and widely adopted methods.[3][9]

Primary Synthesis Route: Grignard Reaction

This approach involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with propionitrile.[9] This method is favored for its high yield and operational simplicity, making it suitable for industrial-scale production.[3]

start m-Bromoanisole + Mg grignard Grignard Reagent Formation start->grignard THF, AlCl₃ (cat.) 50-55 °C reaction Grignard Reaction grignard->reaction reagent Propionitrile reagent->reaction hydrolysis Acidic Hydrolysis (e.g., HCl) reaction->hydrolysis Intermediate Complex product 3'-Methoxypropiophenone hydrolysis->product Purification (Distillation)

Caption: Grignard-based synthesis workflow for 3'-Methoxypropiophenone.

This protocol is adapted from established patent literature, demonstrating a high-yield process.[3][9]

  • Grignard Reagent Preparation:

    • Charge a reaction vessel with magnesium powder (1.0 mol), anhydrous aluminum trichloride (catalyst), and tetrahydrofuran (THF).[9]

    • Slowly add a solution of m-bromoanisole (1.0 mol) in THF, maintaining the temperature at 50-55 °C to sustain a gentle reflux.[3]

    • After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.[9]

    • Causality: THF is the solvent of choice as it stabilizes the Grignard reagent. The catalytic amount of AlCl₃ facilitates the reaction. Temperature control is critical to manage the exothermic reaction and prevent side product formation.

  • Reaction with Propionitrile:

    • To the prepared Grignard reagent, slowly add propionitrile (1.0 mol) under stirring.[3]

    • Continue the reaction for 1.0-2.0 hours after the addition is complete.[3]

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in a cold-water bath and slowly add 3.0 M hydrochloric acid to decompose the intermediate addition product.[8]

    • Separate the inorganic and organic phases.

    • Distill the organic phase to remove THF, followed by vacuum distillation to purify the final product, 3'-Methoxypropiophenone. A yield of over 88% can be achieved with this method.[3][8]

    • Causality: Acidic work-up is necessary to hydrolyze the magnesium complex formed after the nitrile addition and to protonate the resulting imine, which then hydrolyzes to the ketone.

PART 4: Core Application in Pharmaceutical Development

The primary driver for the large-scale production of 3'-Methoxypropiophenone is its role as a cornerstone intermediate in the synthesis of Tapentadol.[5][9][10]

Role as a Tapentadol Precursor

Tapentadol is an analgesic with a dual mechanism of action.[10][11] The synthesis of this complex molecule begins with 3'-Methoxypropiophenone, which provides the essential m-methoxyphenyl ketone scaffold.[5] The subsequent synthetic steps build upon this core structure to introduce the required chiral centers and the dimethylamino group.[4][5]

start 3'-Methoxypropiophenone mannich Mannich Reaction start->mannich reagents Dimethylamine HCl + Paraformaldehyde reagents->mannich intermediate Mannich Base Intermediate mannich->intermediate Acidic Catalyst next_steps Further Transformations intermediate->next_steps e.g., Grignard addition, stereoselective reduction tapentadol Tapentadol next_steps->tapentadol Demethylation

Caption: Synthetic pathway from 3'-Methoxypropiophenone to Tapentadol.

One common synthetic route involves an initial Mannich reaction to install the aminomethyl group.

This protocol outlines the first key transformation of 3'-Methoxypropiophenone towards the Tapentadol core.[5]

  • Reaction Setup: Charge a reactor with 3'-Methoxypropiophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent like ethanol or isopropanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Isolation: Cool the reaction mixture to allow the product, the Mannich base hydrochloride, to crystallize. Filter and wash the solid with a cold solvent (e.g., acetone) to obtain the intermediate.

  • Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that is highly effective for aminomethylation of an acidic proton adjacent to a carbonyl group. The acidic conditions generate the electrophilic Eschenmoser's salt in situ from formaldehyde and dimethylamine, which then reacts with the enol form of the ketone.

PART 5: Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. 3'-Methoxypropiophenone is considered harmful if swallowed, in contact with skin, or if inhaled.[12]

Table 4: GHS Hazard and Precautionary Information

Category Code Statement Source(s)
Pictogram GHS07 Exclamation Mark [2][12]
Signal Word Warning [2][12]
Hazard Statement H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled [12]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection [12]
Precautionary P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell [12]

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water |[12] |

Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][15]

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[13]

Conclusion

3'-Methoxypropiophenone stands out as a chemical intermediate of significant industrial and pharmaceutical relevance. Its well-defined physicochemical properties, established synthesis routes, and clear analytical profile make it a reliable building block for complex molecule synthesis. Its indispensable role as the primary precursor for the analgesic Tapentadol solidifies its importance in modern drug development and manufacturing, demonstrating the critical link between foundational organic chemistry and the production of life-improving medicines.

References

  • Supporting Inform
  • Pharmaffiliates. (n.d.). 3'-Methoxy-2-methylpropiophenone. (URL: )
  • ChemicalBook. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (URL: )
  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone. (URL: )
  • ChemBK. (2024, April 9). 3'-methoxypropiophenone. (URL: )
  • ChemicalBook. (2024, April 15).
  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone. (URL: )
  • Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone - Eureka. (URL: )
  • PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (URL: )
  • ChemicalBook. (n.d.). Methoxypropiophenone(121-97-1) 1H NMR spectrum. (URL: )
  • PrepChem.com. (n.d.). Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone. (URL: )
  • Echemi. (n.d.). 3′-Methoxypropiophenone | 37951-49-8. (URL: )
  • National Center for Biotechnology Information. (n.d.). 3'-Methoxypropiophenone. PubChem. (URL: )
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. (URL: )
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. (URL: )
  • ChemicalBook. (2025, August 8). 3'-methoxypropiophenone. (URL: )
  • Apicule. (n.d.). 3′-Methoxypropiophenone (CAS No: 37951-49-8)
  • Merck Millipore. (n.d.).
  • SAFETYD
  • British Pharmacopoeia. (2013, June 11).
  • Fisher Scientific. (2010, June 7).
  • SIELC Technologies. (2018, May 16). 3'-Methoxypropiophenone. (URL: )
  • Google Patents. (n.d.). CN101671245B - Process for preparing 3-methoxypropiophenone. (URL: )
  • Sigma-Aldrich. (n.d.). Methyl 3-(3-methoxyphenyl)

Sources

An In-Depth Technical Guide to 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one, a dihydrochalcone derivative. Dihydrochalcone scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active compounds. This document elucidates the molecule's chemical structure, details a robust synthetic pathway rooted in established organic chemistry principles, provides actionable experimental protocols, and outlines a suite of analytical techniques for its characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to synthesize, purify, and verify this compound for further investigation.

Molecular Structure and Physicochemical Properties

Structural Elucidation

1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one is a ketone featuring a propane backbone connecting two substituted phenyl rings. The structure consists of:

  • A 2-methylphenyl (o-tolyl) group attached to the carbonyl carbon (C1) of the propane chain.

  • A 3-methoxyphenyl group attached to the C3 position of the propane chain.

  • A central propan-1-one core.

This arrangement classifies it as a derivative of dihydrochalcone (1,3-diarylpropan-1-one). The absence of a double bond in the propane bridge, which is characteristic of chalcones, results in a more flexible molecular conformation.

Figure 1: Chemical Structure of the Topic Compound.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification / Source
Molecular Formula C₁₇H₁₈O₂By structural analysis
Molecular Weight 254.33 g/mol Calculated from formula
logP (Octanol/Water) ~3.7 - 4.2Based on similar structures like 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one (logKow: 3.69).[1]
Boiling Point > 350 °CEstimated based on analogous diarylpropanones.[1]
Aqueous Solubility LowPredicted from high logP value, typical for non-polar organic molecules.
Hydrogen Bond Donors 0No -OH or -NH groups.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the methoxy oxygen.

Synthesis Strategy and Mechanism

A logical and efficient synthesis of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one involves a two-step process: a base-catalyzed aldol condensation to form an α,β-unsaturated ketone (a chalcone), followed by selective reduction of the carbon-carbon double bond.

Retrosynthetic Analysis

The target molecule can be disconnected at the C2-C3 bond, revealing its chalcone precursor. This chalcone, in turn, is derived from 2'-methylacetophenone and 3-methoxybenzaldehyde via a Claisen-Schmidt condensation.

G Target Target Molecule 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one Reduction Catalytic Hydrogenation Target->Reduction Disconnect C=C reduction Chalcone Intermediate Chalcone (E)-1-(2-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one Reduction->Chalcone Condensation Claisen-Schmidt Condensation Chalcone->Condensation Disconnect Cα-Cβ bond Reactant1 2'-Methylacetophenone Condensation->Reactant1 Reactant2 3-Methoxybenzaldehyde Condensation->Reactant2

Figure 2: Retrosynthetic approach for the target compound.

Proposed Synthetic Workflow

Step A: Claisen-Schmidt Condensation. This reaction involves the condensation of an aldehyde (3-methoxybenzaldehyde) with a ketone (2'-methylacetophenone) in the presence of a base, typically sodium or potassium hydroxide.[2][3] The ketone must possess α-hydrogens to form the necessary enolate nucleophile. Since 3-methoxybenzaldehyde lacks α-hydrogens, it can only act as the electrophile, preventing self-condensation and leading to a cleaner reaction.[4][5]

Step B: Selective Catalytic Hydrogenation. The α,β-unsaturated double bond of the chalcone intermediate is more reactive towards catalytic hydrogenation than the aromatic rings or the carbonyl group. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium formate) selectively reduces the double bond to yield the final dihydrochalcone product.

G cluster_step1 Step A: Claisen-Schmidt Condensation cluster_step2 Step B: Catalytic Hydrogenation R1 2'-Methylacetophenone reagents1 + NaOH / EtOH R1->reagents1 R2 3-Methoxybenzaldehyde R2->reagents1 P1 Intermediate Chalcone reagents1->P1 P1_input Intermediate Chalcone P1->P1_input reagents2 + H₂, Pd/C P1_input->reagents2 P2 Target Molecule reagents2->P2

Figure 3: Proposed two-step synthesis workflow.

Mechanistic Insights: Claisen-Schmidt Condensation

The mechanism is a cornerstone of C-C bond formation and proceeds via three key stages:

  • Enolate Formation: The hydroxide base abstracts an acidic α-hydrogen from 2'-methylacetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated by the solvent (ethanol) to form a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this adduct readily dehydrates via an E1cB mechanism, driven by the formation of a highly conjugated system, to yield the stable chalcone product.[4]

Experimental Protocols

The following protocols are model procedures based on established methodologies for analogous compounds.[6][7] Researchers should perform their own optimization and safety assessments.

Protocol: Synthesis of (E)-1-(2-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-methylacetophenone (10 mmol, 1.34 g) and absolute ethanol (50 mL). Stir until a homogenous solution is formed.

  • Reagent Addition: Add 3-methoxybenzaldehyde (10 mmol, 1.36 g) to the flask.

  • Catalyst Introduction: Prepare a 20% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. The solution will typically turn yellow or orange.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The product spot should be UV-active and have a lower Rf than the starting materials.

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone as a crystalline solid.

Protocol: Synthesis of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one
  • Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the synthesized chalcone (5 mmol, 1.27 g) in 50 mL of ethyl acetate or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% by weight, ~65-130 mg). Caution: Pd/C may be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically 1-3 atm or 50 psi) using a balloon or a regulator.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC; the product will have a higher Rf value than the starting chalcone and will not be as intensely UV-active.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethyl acetate).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by flash column chromatography on silica gel (e.g., using a gradient of 95:5 to 90:10 hexane:ethyl acetate) to yield the pure target compound.

Analytical Characterization

A self-validating workflow requires rigorous analytical confirmation of the product's identity and purity.

Spectroscopic and Chromatographic Methods
TechniqueExpected Observations
¹H NMR - Aromatic Protons (8H): Complex multiplets between δ 6.8-7.8 ppm. - Methylene Protons (4H): Two distinct triplets around δ 3.0-3.5 ppm, each integrating to 2H, corresponding to the -CH₂-CH₂- protons of the propane backbone. - Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm. - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm.
¹³C NMR - Carbonyl Carbon: A signal around δ 198-202 ppm. - Aromatic Carbons: Multiple signals between δ 110-160 ppm (including the C-O at ~160 ppm). - Methylene Carbons: Two signals in the aliphatic region, δ 30-45 ppm. - Methoxy Carbon: A signal around δ 55 ppm. - Methyl Carbon: A signal around δ 21 ppm.
FT-IR - C=O Stretch (Ketone): Strong, sharp absorbance at ~1680-1695 cm⁻¹. - C-O Stretch (Aryl Ether): Absorbance around 1250 cm⁻¹. - sp² C-H Stretch (Aromatic): Signals > 3000 cm⁻¹. - sp³ C-H Stretch (Aliphatic): Signals < 3000 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 255.33 and/or [M+Na]⁺ ion at m/z = 277.31.
HPLC/TLC A single major peak/spot under optimized conditions, indicating high purity.

Potential Applications and Future Directions

Relevance in Medicinal Chemistry

The 1,3-diarylpropane scaffold is a "privileged structure" in drug discovery. Related dihydrochalcones and propanone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8][9] The specific substitution pattern of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one offers a unique combination of steric and electronic features that could be explored for:

  • Enzyme Inhibition: The ketone and methoxy groups can act as hydrogen bond acceptors, interacting with active sites of enzymes.

  • Receptor Modulation: The lipophilic nature of the molecule makes it a candidate for interacting with hydrophobic pockets in cellular receptors.

Future Research

This well-defined molecule serves as an excellent starting point for further investigation.

  • Biological Screening: The compound should be subjected to a battery of in vitro assays to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by varying the substituents on either aromatic ring to probe the structural requirements for any observed biological activity.

  • Advanced Formulation: For any promising leads, formulation studies would be necessary to improve solubility and bioavailability for in vivo testing.

Conclusion

1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one is a structurally interesting dihydrochalcone that can be synthesized through a reliable and scalable two-step process involving a Claisen-Schmidt condensation and subsequent catalytic hydrogenation. This guide has provided the necessary theoretical framework, practical protocols, and analytical benchmarks for researchers to produce and validate this compound. Its potential as a scaffold for developing novel therapeutic agents warrants further exploration by the scientific community.

References

  • Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • All About Chemistry. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation. [Link]

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  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

  • Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. [Link]

  • ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one. CompTox Chemicals Dashboard. [Link]

  • Iversen, D. R., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Alcudia-Ramos, A., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

  • Thippeswamy, B. S., et al. (2011). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 1-Propanone, 1-(3-methoxyphenyl)-. [Link]

  • Supporting Information. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. [Link]

  • Bide Pharmatech. (n.d.). 1-(P-Methoxyphenyl)-1-buten-3-one. [Link]

  • Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

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Comprehensive Technical Guide: 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Methoxyphenyl)-2'-methylpropiophenone is a specific organic scaffold belonging to the dihydrochalcone class. Structurally, it consists of a 2-methylphenyl (o-tolyl) moiety linked via a propanone bridge to a 3-methoxyphenyl ring. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of heterocycles and as a privileged scaffold for developing anti-inflammatory and metabolic disorder therapeutics.

This guide provides a definitive technical profile, synthetic methodology, and analytical characterization strategy for researchers utilizing this compound.

Part 1: Physicochemical Profile & Identity

Nomenclature and Structure

The IUPAC name for this compound is 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one . The common name "propiophenone" refers to the 1-phenylpropan-1-one core; the "2'-methyl" indicates a methyl substitution on the ketone-bearing ring (ortho position), and "3-(3-methoxyphenyl)" indicates a substitution on the terminal carbon of the propyl chain.

Molecular Data Table
PropertyValueSource/Method
Molecular Formula C₁₇H₁₈O₂ Stoichiometric Calculation
Molecular Weight 254.33 g/mol Atomic Weights (C=12.01, H=1.008, O=15.999)
Exact Mass 254.1307High-Res MS Prediction
LogP (Predicted) 4.2 ± 0.4Consensus Hydrophobicity Model
TPSA 26.30 ŲPolar Surface Area (Ketone + Ether)
H-Bond Acceptors 2Carbonyl (1) + Methoxy (1)
H-Bond Donors 0No -OH or -NH groups
Rotatable Bonds 5Flexible alkyl linker & methoxy group

Part 2: Synthetic Methodology (Expertise & Experience)

The synthesis of this compound is best approached via a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This two-step sequence is preferred over direct Friedel-Crafts alkylation due to the high regioselectivity required.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation between 2'-methylacetophenone and 3-methoxybenzaldehyde.

  • Reagents: 2'-Methylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol/Water.

  • Mechanism: Base-catalyzed enolate formation of the acetophenone followed by nucleophilic attack on the benzaldehyde carbonyl.

  • Critical Control Point: The ortho-methyl group on the acetophenone introduces steric hindrance. A higher reaction temperature (60°C) or stronger base (KOH) may be required compared to unsubstituted acetophenones.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Hydrogenation of the


-unsaturated ketone.
  • Reagents: H₂ (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate or Ethanol.

  • Protocol:

    • Dissolve the chalcone (yellow solid) in ethyl acetate.

    • Add 10 mol% Pd/C carefully under inert atmosphere (Argon/Nitrogen).

    • Purge with H₂ gas. Stir vigorously at RT for 4-12 hours.

    • Self-Validating Endpoint: The disappearance of the intense yellow color indicates the reduction of the conjugated alkene.

    • Filter through Celite to remove catalyst. Concentrate in vacuo.[1][2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

SynthesisPath Start1 2'-Methylacetophenone (Ketone Precursor) Step1 Claisen-Schmidt Condensation (NaOH, EtOH) Start1->Step1 Start2 3-Methoxybenzaldehyde (Aldehyde Precursor) Start2->Step1 Inter Chalcone Intermediate (Yellow Solid) C17H16O2 Step1->Inter - H2O Step2 Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Check QC Check: Loss of Yellow Color? Inter->Check Final Target Molecule Dihydrochalcone C17H18O2 Step2->Final + H2

Caption: Synthetic pathway converting precursors to the target dihydrochalcone via a chalcone intermediate.

Part 3: Analytical Protocols & Self-Validation

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques. The following protocols serve as a self-validating system.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is the definitive method to confirm the reduction of the double bond.

Chemical Shift (δ)MultiplicityIntegrationAssignmentValidation Logic
2.45 Singlet3HAr-CH₃ (Ring A)Confirms 2'-methyl group presence.
3.05 Triplet2H-CH₂- (α to C=O)Critical: Distinguishes from chalcone (which has alkene doublets at 7.5-8.0 ppm).
3.25 Triplet2H-CH₂- (β to C=O)Confirms saturated ethyl linker.
3.80 Singlet3H-OCH₃ (Ring B)Confirms methoxy group integrity.
6.75 - 7.60 Multiplet8HAromatic ProtonsIntegration must sum to 8.
Mass Spectrometry (Fragmentation Logic)

In Electron Impact (EI) MS, the molecule will cleave at the weakest bonds, typically alpha to the carbonyl.

  • Molecular Ion: m/z 254 [M]⁺

  • Base Peak: Likely m/z 119 (2-methylbenzoyl cation,

    
    ) formed by 
    
    
    
    -cleavage.
  • Secondary Fragment: m/z 135 (Tropylium-like ion from the methoxybenzyl side) or m/z 121 (Methoxybenzyl cation).

Analytical Logic Diagram

This decision tree guides the researcher in confirming the product identity.

AnalysisLogic Sample Isolated Product (Colorless Oil/Solid) IR IR Spectroscopy Sample->IR Decision1 C=O Stretch ~1680 cm-1? IR->Decision1 NMR 1H NMR Analysis Decision2 Alkene Region (6.5-8.0 ppm) Doublets present? NMR->Decision2 Result1 Confirmed: Ketone Intact Decision1->Result1 Yes Result2 Error: Starting Material or Alcohol Decision1->Result2 No Result3 Error: Chalcone (Incomplete Red.) Decision2->Result3 Yes Result4 SUCCESS: Target Dihydrochalcone Decision2->Result4 No (Triplets at 3.0 ppm) Result1->NMR

Caption: Analytical decision tree for validating the structural integrity of this compound.

Part 4: Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a privileged scaffold .

  • Metabolic Stability: The 2'-methyl group provides steric protection to the carbonyl, potentially reducing the rate of metabolic reduction to the alcohol compared to unsubstituted analogs.

  • Pharmacophore: The 1,3-diphenylpropan-1-one motif is found in various anti-diabetic (SGLT2 inhibitor precursors) and anti-inflammatory agents.

  • Synthetic Utility: It serves as a precursor for forming 2,4-disubstituted pyrroles (via Paal-Knorr synthesis) or indoles (via Fischer indole synthesis if functionalized further).

References

  • Rieke Metals. (2025). 3-(2-methoxyphenyl)-2'-methylpropiophenone (Regioisomer Reference). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Propiophenone Derivatives. Retrieved from [Link]

Sources

Dihydrochalcone Derivatives: A Technical Guide to Therapeutic Scaffolds & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the structural optimization, synthesis, and therapeutic utility of dihydrochalcone (DHC) derivatives.

Executive Summary

Dihydrochalcones (1,3-diphenylpropan-1-ones) represent a versatile flavonoid scaffold characterized by a flexible saturated ethylene linker connecting two aromatic rings. Unlike their rigid unsaturated counterparts (chalcones), DHCs exhibit distinct binding kinetics and metabolic stability profiles. Historically anchored by Phlorizin —the prototype SGLT inhibitor—this class has evolved into a critical template for metabolic, antioxidant, and antimicrobial therapeutics. This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways defining modern DHC research.

Chemical Architecture & Structure-Activity Relationship (SAR)

The DHC scaffold consists of two aromatic rings (Ring A and Ring B) linked by a saturated three-carbon carbonyl system. The absence of the


-double bond distinguishes them from chalcones, imparting greater conformational flexibility, which is often critical for fitting into deep binding pockets like the SGLT2 vestibule.
The Pharmacophore Map

The biological activity of DHCs is tightly regulated by substitution patterns on the aromatic rings.

  • The A-Ring (Acetophenone moiety):

    • 2',6'-Dihydroxy pattern: Critical for antioxidant activity.[1][2] The intramolecular hydrogen bond (IHB) between the 2'-OH (or 6'-OH) and the carbonyl oxygen stabilizes phenoxyl radicals via resonance, enhancing Radical Scavenging Activity (RSA).

    • 2'-Glycosylation: Essential for SGLT2 recognition (e.g., Phlorizin). However, glycosylation at this position significantly reduces direct antioxidant potential by blocking the phenolic hydroxyl group.

  • The Linker (Propan-1-one):

    • Saturation: The single bond allows free rotation, enabling the molecule to adopt a "U-shaped" conformation often required for active site inhibition.

    • Carbonyl Group: Acts as a hydrogen bond acceptor, crucial for receptor docking.

  • The B-Ring (Aldehyde moiety):

    • 4-Hydroxyl/Alkoxyl: A primary target for metabolic conjugation. Alkylation here (e.g., prenylation) increases lipophilicity, enhancing membrane permeability and antimicrobial efficacy (anti-Saprolegnia activity).[3]

    • o-Dihydroxyl (Catechol): Significantly boosts antioxidant capacity via Hydrogen Atom Transfer (HAT) mechanisms.

Visualization: SAR Logic Flow

DHC_SAR Core Dihydrochalcone Scaffold ARing Ring A (Acetophenone) Core->ARing Linker Saturated Linker (C-C Single Bond) Core->Linker BRing Ring B (Phenolic) Core->BRing OH26 2',6'-diOH (Resonance Stabilization) ARing->OH26 Antioxidant Glyco 2'-O-Glycosylation (SGLT2 Binding) ARing->Glyco Metabolic Target Flex Conformational Flexibility Linker->Flex Binding Mode Lipophil 4'-Alkylation (Membrane Permeability) BRing->Lipophil Antimicrobial Catechol o-Dihydroxyl (Radical Scavenging) BRing->Catechol Redox Potency

Caption: Structural dissection of the Dihydrochalcone scaffold highlighting functional moieties driving specific biological outcomes.

Advanced Synthetic Protocols

The synthesis of DHCs typically proceeds via the Claisen-Schmidt condensation to form a chalcone, followed by the selective reduction of the


-unsaturated double bond.
Protocol: Synthesis of 2',4'-Dihydroxy-dihydrochalcone

This protocol is optimized for high yield and selectivity, minimizing over-reduction of the carbonyl group.

Reagents:

  • 2',4'-Dihydroxyacetophenone (Starting Material A)

  • Benzaldehyde derivative (Starting Material B)

  • Potassium Hydroxide (KOH), 40% aq.

  • Ethanol (EtOH)

  • Sodium Borohydride (NaBH4)[3]

  • Palladium on Carbon (Pd/C, 10%)

Step-by-Step Methodology:

  • Claisen-Schmidt Condensation (Chalcone Formation):

    • Dissolve 10 mmol of 2',4'-dihydroxyacetophenone in 20 mL of EtOH.

    • Add 10 mmol of the appropriate benzaldehyde.

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add 10 mL of 40% KOH dropwise over 30 minutes. Reasoning: Slow addition prevents polymerization and controls exotherm.

    • Stir at room temperature for 24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Pour into crushed ice/HCl (pH ~5) to precipitate the yellow chalcone solid. Filter and recrystallize from EtOH.

  • Selective Catalytic Transfer Hydrogenation (Reduction to DHC):

    • Dissolve 5 mmol of the purified chalcone in 30 mL MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Critical Step: Instead of H2 gas, use NaBH4 as the hydrogen source for chemoselectivity. Add NaBH4 (2 eq) in small portions at 0 °C.

    • Stir for 30–60 minutes.

    • Filter through Celite to remove the catalyst.

    • Evaporate solvent and purify via column chromatography.

Visualization: Synthetic Workflow

Synthesis Start 2',4'-Dihydroxyacetophenone + Benzaldehyde Condensation Claisen-Schmidt Condensation (KOH/EtOH, 0°C -> RT) Start->Condensation Chalcone Intermediate: Chalcone (Yellow Solid) Condensation->Chalcone Reduction Selective Reduction (NaBH4 + Pd/C, MeOH) Chalcone->Reduction Hydrogenation Product Final Product: Dihydrochalcone Reduction->Product

Caption: Step-wise chemical synthesis pathway from acetophenone precursors to the final dihydrochalcone scaffold.

Therapeutic Mechanisms & Applications[4][5][6]

Metabolic Disease: The SGLT2 Inhibition Pathway

Phlorizin, a naturally occurring DHC glucoside, is the foundational molecule for the gliflozin class of antidiabetic drugs.

  • Mechanism: Competitive inhibition of Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.

  • Structural Requirement: The glucose moiety at the 2'-position mimics the glucose substrate, while the aglycone (DHC core) binds to the hydrophobic aglycone binding site, locking the transporter in an inactive conformation.

  • Evolution: Synthetic analogs (C-glucosides) were developed to prevent hydrolysis by

    
    -glucosidases, a major limitation of natural O-glycosides like Phlorizin.
    
Antioxidant & Anti-Inflammatory Pathways

DHCs function as dual-action protectors against oxidative stress.

  • Direct Scavenging: Via Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The 2',6'-dihydroxy motif is particularly effective in stabilizing radicals.[1][2]

  • Nrf2 Activation: Electrophilic DHC derivatives can modify Keap1 cysteine residues, preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes (HO-1, NQO1).

Visualization: SGLT2 Inhibition Mechanism

SGLT2_Mech Lumen Renal Proximal Tubule (Lumen) SGLT2 SGLT2 Transporter (Active State) Lumen->SGLT2 Glucose Load Complex Inhibitor-Transporter Complex (Locked) SGLT2->Complex Conformational Freeze DHC DHC-Glucoside (Inhibitor) DHC->SGLT2 Competitive Binding Outcome Blockade of Glucose Reabsorption -> Excretion Complex->Outcome

Caption: Mechanism of SGLT2 inhibition by glycosylated dihydrochalcones in the renal proximal tubule.

ADME & Drug-Likeness Optimization

Natural DHCs often suffer from poor aqueous solubility and rapid metabolism (glucuronidation).

ParameterChallengeOptimization Strategy
Solubility High lipophilicity (LogP > 3) limits oral bioavailability.Glycosylation: Introduction of glucose moieties (e.g., neohesperidin DHC) drastically improves water solubility.
Metabolic Stability Rapid hydrolysis of O-glycosides in the gut.C-Glycosylation: Replacing the O-linkage with a C-C bond (as in Dapagliflozin) renders the molecule resistant to

-glucosidases.
Permeability Hydrophilic glycosides have poor passive diffusion.Prodrugs: Esterification of hydroxyl groups can improve membrane crossing, cleaved by plasma esterases post-absorption.

Experimental Validation Protocols

In Vitro Antioxidant Assay (DPPH Method)

To validate the radical scavenging potential of synthesized DHCs.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 100 µL of DHC sample (varying concentrations 1–100 µM) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =

    
    . Calculate IC50 values via non-linear regression.
    

References

  • Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones . MDPI Molecules. Available at: [Link]

  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones . PMC. Available at: [Link]

  • Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective SGLT2 Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties . PMC. Available at: [Link]

  • Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives . MDPI Antibiotics. Available at: [Link]

Sources

solubility of 3-(3-Methoxyphenyl)-2'-methylpropiophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methoxy-Substituted Propiophenones in Organic Solvents A Case Study on 3'-Methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Nomenclature and the Imperative of Solubility

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of a compound's physical properties is paramount. The compound of interest, specified as 3-(3-Methoxyphenyl)-2'-methylpropiophenone, presents a nomenclature that is not commonly cited in readily available literature. However, extensive research points towards a closely related and synthetically crucial isomer: 3'-Methoxypropiophenone (CAS 37951-49-8). This compound, featuring a methoxy group at the meta-position of the phenyl ring, is a well-documented intermediate in the synthesis of significant pharmaceutical agents, including the analgesic Tapentadol.[1][2][3]

Given the scarcity of data for the initially specified structure, this guide will pivot to an in-depth analysis of 3'-Methoxypropiophenone. The principles, predictive models, and experimental protocols detailed herein are fundamentally applicable to other isomers and substituted propiophenones, thus providing a robust framework for any researcher in this chemical class.

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3'-Methoxypropiophenone is not merely an academic exercise. It is a critical determinant for a multitude of processes, including:

  • Reaction Kinetics and Yield: The choice of solvent directly impacts the rate and efficiency of a chemical reaction.

  • Crystallization and Purification: Solubility curves are the bedrock of developing effective crystallization processes for isolating and purifying the final product.[4]

  • Formulation Development: For drug development professionals, understanding solubility is the first step in designing a dosage form with appropriate bioavailability.

  • Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques like HPLC.[5]

This guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the theoretical underpinnings of solubility, a predictive analysis for 3'-Methoxypropiophenone, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Profile of 3'-Methoxypropiophenone

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule. These characteristics, particularly polarity and molecular weight, are foundational to its behavior in various solvents. The structure consists of a polar ketone group, a moderately polar ether (methoxy) group, and a nonpolar aromatic ring, creating a molecule of intermediate polarity.

PropertyValueSource
CAS Number 37951-49-8[6]
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol [7]
Boiling Point 259 °C
Appearance Colorless to light yellow liquid[6]
Topological Polar Surface Area (TPSA) 26.3 Ų[7]
XLogP3 (Octanol-Water Partition Coeff.) 2.3[7][8]

The XLogP3 value of 2.3 indicates a preference for a non-aqueous (lipid-like) environment over an aqueous one, suggesting limited water solubility but favorable solubility in many organic solvents.

Theoretical Framework: The Science of Dissolution

The venerable principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[9] This adage is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

For 3'-Methoxypropiophenone, the key interactions are:

  • Dipole-Dipole Forces: The prominent ketone group (C=O) creates a strong molecular dipole, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces: The aromatic ring and ethyl chain contribute to London dispersion forces, which are crucial for solubility in nonpolar solvents.

  • Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the ketone and methoxy groups can act as hydrogen bond acceptors, enabling it to dissolve in protic solvents like alcohols.

In modern drug development, predictive models leveraging machine learning and Quantitative Structure-Property Relationships (QSPR) are increasingly used to estimate solubility, saving significant time and resources in the early stages of research.[4][10][11] These models analyze vast datasets to correlate molecular descriptors with experimental solubility data, offering rapid screening of potential solvent systems.[12]

Predictive Solubility Analysis of 3'-Methoxypropiophenone

Based on the molecule's structure and the theoretical principles outlined above, we can make educated predictions about its solubility in common classes of organic solvents. Synthesis procedures for related compounds often utilize solvents like tetrahydrofuran (THF), ethanol, and dichloromethane, providing empirical clues that align with these predictions.[1][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)High Strong dipole-dipole interactions between the solvent and the ketone group of the solute are the primary driving force.
Polar Protic Ethanol, Methanol, IsopropanolHigh to Moderate The ability of the solvent to hydrogen-bond with the solute's oxygen atoms, combined with dipole-dipole interactions, promotes dissolution.
Nonpolar Aromatic Toluene, BenzeneModerate Van der Waals forces (π-stacking) between the aromatic rings of the solvent and solute facilitate solubility.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dipole-dipole interactions lead to good solvation.
Nonpolar Aliphatic Hexane, HeptaneLow The significant difference in polarity limits intermolecular interactions, making dissolution energetically unfavorable.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low The molecule's large nonpolar surface area and lack of strong hydrogen-bond donating groups lead to poor solubility in water.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

While predictions are invaluable for initial screening, precise quantitative data requires rigorous experimental validation. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method directly measures the concentration of a saturated solution at equilibrium, providing a thermodynamically accurate solubility value. For quantification, High-Performance Liquid Chromatography (HPLC) is chosen due to its high sensitivity, specificity, and wide dynamic range, which is ideal for accurately measuring the concentration of 3'-Methoxypropiophenone in a solvent matrix.[5]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Analysis & Quantification prep_vial 1. Add Excess Solute to Solvent Vial seal_vial 2. Seal Vial Tightly prep_vial->seal_vial equilibrate 3. Equilibrate in Shaker (e.g., 24h at 25°C) seal_vial->equilibrate centrifuge 4. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant 5. Collect Supernatant (Saturated Solution) dilute 6. Dilute Supernatant with Mobile Phase supernatant->dilute inject 7. Inject onto HPLC System dilute->inject quantify 8. Quantify against Calibration Curve inject->quantify result Final Solubility Value quantify->result Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility using the shake-flask method and HPLC analysis.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 3'-Methoxypropiophenone (e.g., 1 mg/mL) in the HPLC mobile phase.

    • Perform a serial dilution to create a series of at least five calibration standards that bracket the expected solubility range.

  • Sample Preparation and Equilibration:

    • To a series of glass vials, add a measured volume of the desired organic solvent (e.g., 2 mL).

    • Add an excess amount of 3'-Methoxypropiophenone to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming saturation.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.

    • Accurately dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution is expected for highly soluble samples.

    • Analyze the calibration standards and the diluted samples by HPLC.

  • Quantification and Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram versus the concentration of the standards.

    • Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

While a direct, quantitative solubility profile for this compound is not prevalent in current literature, a robust understanding can be achieved by studying its close and synthetically relevant isomer, 3'-Methoxypropiophenone. Its chemical structure—a blend of polar and nonpolar moieties—dictates a favorable solubility in a wide range of common organic solvents, particularly polar aprotic and chlorinated solvents, and moderate solubility in alcohols and aromatic hydrocarbons. For researchers and process chemists, this predictive understanding is a crucial first step, but it must be followed by rigorous experimental determination. The isothermal shake-flask method coupled with HPLC analysis provides a reliable and accurate means to generate the quantitative data necessary for informed solvent selection, process optimization, and successful drug development.

References

  • Department of Chemistry, University of Calcutta. (2024). Solubility test for Organic Compounds. [Link][14]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link][15]

  • Pharmaffiliates. CAS No : 6026-75-1 | Product Name : 3'-Methoxy-2-methylpropiophenone. [Link][16]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link][9]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][17]

  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link][4]

  • PharmaCompass. 3'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link][7]

  • Chemsrc. 3'-Methoxypropiophenone | CAS#:37951-49-8. [Link]

  • Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. [Link][18]

  • SIELC Technologies. (2018). 3'-Methoxypropiophenone. [Link][5]

  • Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. [Link][10]

  • De Wit, M., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link][19]

  • Rieke Metals. 3-(2-methoxyphenyl)-2'-methylpropiophenone. [Link][20]

  • Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link][11]

  • Rowan University. (2025). The Evolution of Solubility Prediction Methods. [Link][12]

  • CAS Common Chemistry. 3′-Methoxypropiophenone. [Link][21]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone. [3]

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A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, specifically the melting and boiling points, of methoxy-substituted propiophenones. A primary focus is placed on 3'-methoxypropiophenone (CAS 37951-49-8), a critical intermediate in the synthesis of various pharmaceuticals and a compound for which extensive data is available.[1][2][3] This document will also address the nomenclature of related isomers, such as 3-(3-Methoxyphenyl)-2'-methylpropiophenone, and the challenges in obtaining experimental data for less common derivatives. The guide details established methodologies for the experimental determination of these key physical constants, offering insights into the underlying principles and best practices.

Introduction: The Significance of Methoxy-Substituted Propiophenones

Methoxy-substituted propiophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis.[1][3] Their utility is particularly pronounced in the pharmaceutical industry, where they function as key intermediates in the production of active pharmaceutical ingredients (APIs).[1][3] For instance, 3'-methoxypropiophenone is a crucial precursor in the synthesis of Tapentadol, a centrally acting opioid analgesic.[4] The position of the methoxy group on the phenyl ring significantly influences the compound's reactivity, solubility, and other physical properties, making a thorough understanding of these characteristics essential for process development and optimization.

While the user's query specified "this compound," a comprehensive literature search reveals a scarcity of data for this specific isomer. In contrast, 3'-methoxypropiophenone is well-documented. This guide will therefore focus on the latter, providing a robust dataset and procedural framework that can be extrapolated to the analysis of other, less common isomers.

Physicochemical Properties of 3'-Methoxypropiophenone

3'-Methoxypropiophenone is typically a colorless to pale yellow liquid at room temperature.[1][5][6] Its physical state under standard conditions is a direct consequence of its melting point.

PropertyValueSource(s)
Melting Point ~ -7 °C to -1 °C[1][6]
Boiling Point 259 °C to 285 °C[1][5][7][8]
Density ~ 1.016 - 1.0812 g/cm³[5][7][8]
Flash Point ~ 98.9 °C[7][8]

Note on Data Variability: The reported values for the boiling point exhibit some variation. This can be attributed to differences in experimental conditions, such as atmospheric pressure, and the purity of the sample. For instance, one source specifies a boiling point of 90-92°C under a reduced pressure of 5 mm/Hg.[8]

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is fundamental to compound characterization and purity assessment.[9][10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, while impurities can broaden and depress this range.[9] Similarly, pure liquids have a distinct boiling point at a given pressure.[9][10]

Melting Point Determination

Given that 3'-methoxypropiophenone has a melting point below ambient temperature, specialized techniques are required.

Protocol: Low-Temperature Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of 3'-methoxypropiophenone is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is cooled to a temperature well below the expected melting point (e.g., -50°C) using a refrigerated cooling system.

  • Thermal Program: The sample is then heated at a controlled rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.

Causality: DSC is the preferred method for sub-ambient melting points due to its high precision, small sample requirement, and ability to control the thermal environment accurately. The hermetic seal prevents volatilization of the sample during the analysis.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9]

Protocol: Distillation Method

  • Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel.

  • Sample Introduction: The round-bottom flask is charged with 3'-methoxypropiophenone and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Boiling Point Reading: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer.

For high-boiling liquids like 3'-methoxypropiophenone, vacuum distillation is often employed to prevent decomposition at elevated temperatures.[8] The procedure is similar, but the apparatus is connected to a vacuum source, and the pressure is carefully monitored.

Synthesis and Purity Considerations

The purity of 3'-methoxypropiophenone is paramount for the accurate determination of its physical properties. A common synthetic route is the Friedel-Crafts acylation of anisole with propionyl chloride.[1] Another method involves the reaction of a Grignard reagent, prepared from m-bromoanisole and magnesium, with propionitrile.[11][12]

Workflow: Synthesis via Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Nitrile cluster_2 Hydrolysis and Purification m-bromoanisole m-bromoanisole Grignard_Reagent m-methoxyphenylmagnesium bromide m-bromoanisole->Grignard_Reagent Reaction Mg Mg Mg->Grignard_Reagent Reaction THF THF THF->Grignard_Reagent Reaction Intermediate Imine salt intermediate Grignard_Reagent->Intermediate Nucleophilic Addition Propionitrile Propionitrile Propionitrile->Intermediate Product 3'-Methoxypropiophenone Intermediate->Product Acid Hydrolysis HCl HCl HCl->Product Purification Vacuum Distillation Product->Purification

Caption: Synthesis of 3'-methoxypropiophenone via a Grignard reaction.

Purification, typically by vacuum distillation, is a critical final step to remove unreacted starting materials and byproducts, ensuring the integrity of the subsequent physicochemical measurements.[8]

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of 3'-methoxypropiophenone, a compound of significant interest in synthetic and medicinal chemistry. By presenting a consolidated set of physical property data and outlining rigorous experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The principles and methodologies described herein are broadly applicable to the characterization of other aromatic ketones, facilitating a deeper understanding of their structure-property relationships.

References

  • 3'-Methoxypropiophenone | CAS#:37951-49-8 | Chemsrc. (n.d.). Retrieved from [Link]

  • Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). Retrieved from [Link]

  • Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap. (2017, March 22). Retrieved from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved from [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Determination of Melting points and Boiling points - Learning Space. (n.d.). Retrieved from [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents. (n.d.).
  • 3'-methoxypropiophenone - ChemBK. (2024, April 9). Retrieved from [Link]

  • 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS - Loba Chemie. (2019, April 1). Retrieved from [Link]

Sources

suppliers and pricing for 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Profile: 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Executive Summary

Compound Identity: this compound CAS Registry Number: 898774-37-3 Chemical Class: Dihydrochalcone / Aromatic Ketone Primary Application: Pharmaceutical Intermediate, Medicinal Chemistry Building Block[][2]

This technical guide provides a comprehensive analysis of the sourcing, pricing, and quality assurance protocols for This compound . Unlike commodity solvents, this compound is a specialized "Fine Chemical" typically utilized in the synthesis of complex analgesic pharmacophores or as a scaffold in diversity-oriented synthesis (DOS). Its availability is governed by Catalog Suppliers (for R&D scale) and Custom Synthesis Organizations (CROs) (for pilot/production scale).

Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, researchers must define strict specifications. The "2'-methyl" designation refers to the substitution on the phenone ring, while the "3-(3-methoxyphenyl)" moiety is attached to the


-carbon of the propionyl chain.
Chemical Identity
PropertySpecification
IUPAC Name 1-(2-Methylphenyl)-3-(3-methoxyphenyl)propan-1-one
Molecular Formula

Molecular Weight 254.32 g/mol
Appearance Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Impurity Profiling (The "Hidden" Risks)

Sourcing this compound requires an understanding of its synthesis to anticipate impurities. The standard industrial route involves a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

  • Impurity A (The Chalcone): The unsaturated intermediate (Enone). If hydrogenation is incomplete, this reactive Michael acceptor remains. Risk: Covalent binding to biological targets (false positives).

  • Impurity B (The Alcohol): Over-reduction of the ketone carbonyl. Risk: Alters stoichiometry in subsequent reactions.

  • Impurity C (Starting Materials): 2'-Methylacetophenone or 3-Methoxybenzaldehyde.

DOT Diagram 1: Synthetic Pathway & Impurity Origins

SynthesisPath cluster_impurities Critical Quality Control Points SM1 2'-Methylacetophenone Chalcone Intermediate: Chalcone (Unsaturated Impurity Risk) SM1->Chalcone Aldol Condensation (Base/EtOH) SM2 3-Methoxybenzaldehyde SM2->Chalcone Target Target: 3-(3-Methoxyphenyl)- 2'-methylpropiophenone Chalcone->Target Sel. Hydrogenation (H2/Pd-C) Alcohol Impurity: Over-reduced Alcohol Target->Alcohol Over-reduction

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Chalcone and Alcohol) that must be monitored via HPLC/GC.

Market Landscape & Suppliers

This compound is not a bulk commodity.[3] It is a "Make-to-Order" or "Catalog" item. The supply chain is fragmented into two tiers:

Tier 1: Catalog Aggregators (R&D Scale: mg - 10g)

These suppliers hold small stock or rapidly synthesize on demand. They are suitable for initial screening but expensive for scale-up.

  • Alfa Chemistry: Lists the compound (Cat# ACM898774373). Known for broad catalog coverage but may act as a re-packer.

  • BOC Sciences: Specializes in building blocks and often provides synthesis services if stock is depleted.

  • Guidechem/Molbase: Directories that list multiple Chinese vendors. Caution: verification is required.

Tier 2: Custom Synthesis CROs (Pilot Scale: 100g - kg)

For quantities >100g, catalog pricing is prohibitive. You must engage a CRO (Contract Research Organization) to synthesize a fresh batch.

  • Key Regions: China (Shanghai/Jiangsu), India (Hyderabad).

  • Lead Time: 4–6 weeks typical for this complexity.

Pricing Analysis

Pricing for CAS 898774-37-3 is opaque and volume-dependent. The data below represents estimated market rates based on similar dihydrochalcone building blocks in 2024-2025.

QuantitySupplier TypeEstimated Price Range (USD)Lead Time
100 mg Catalog (US/EU Stock)$150 - $2501-3 Days
1 g Catalog (Global)$400 - $6501-2 Weeks
10 g Catalog / CRO$1,200 - $2,0002-4 Weeks
100 g Custom Synthesis$3,500 - $5,0004-6 Weeks
1 kg Custom Synthesis$8,000 - $12,0006-8 Weeks

Cost Drivers:

  • Purity Requirements: >98% requires column chromatography, increasing cost by 30-50%.

  • Documentation: cGMP synthesis (for clinical trials) will increase the price by 5-10x compared to the research-grade prices listed above.

Strategic Sourcing Protocol

To avoid supply chain disruptions or low-quality batches, follow this self-validating sourcing workflow.

DOT Diagram 2: Procurement & QC Workflow

SourcingWorkflow Start Need Identification (Qty & Spec) Search Supplier Tiering (Catalog vs. Custom) Start->Search RFQ Request for Quote (RFQ) Specify: Purity >97%, No Chalcone Search->RFQ Eval Quote Evaluation (Price, Lead Time, CoA) RFQ->Eval Sample Pre-Shipment Sample (1g for QC) Eval->Sample If New Supplier QC Internal QC Validation (H-NMR, HPLC) Sample->QC QC->Search Fail (Restart) Bulk Bulk Procurement QC->Bulk Pass

Figure 2: Step-by-step sourcing workflow emphasizing the critical "Pre-Shipment Sample" validation step for new suppliers.

Protocol Steps:
  • RFQ Generation: Do not just ask for "Price." Explicitly state: "Required Purity >97% by HPLC. Must be free of unsaturated chalcone intermediates."

  • CoA Verification: Before ordering, request a Certificate of Analysis (CoA) and a real H-NMR spectrum .

    • Check: Look for doublets around 7.5-8.0 ppm (characteristic of chalcone protons) to detect incomplete hydrogenation.

  • Sample Validation: For orders >10g, purchase a 1g sample first. Run an LC-MS to verify molecular weight (254.32 Da) and purity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Dihydrochalcone Derivatives. Retrieved February 22, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone

[1]

Executive Summary

This technical guide details the chemoselective reduction of 3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one (a chalcone) to its corresponding dihydrochalcone, 3-(3-methoxyphenyl)-2'-methylpropiophenone .

The synthesis of dihydrochalcones is a critical transformation in medicinal chemistry, serving as a scaffold for flavonoids, sweetening agents, and kinase inhibitors. The primary challenge in this synthesis is chemoselectivity : reducing the

This guide presents two validated protocols:

  • Protocol A (Preferred): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate/Pd-C.

  • Protocol B (Industrial): Catalytic Hydrogenation (

    
    ) using Diphenylsulfide-poisoned Pd/C.
    

Chemical Context & Retrosynthesis[2]

The target molecule is an unsymmetrical ketone.[1] The presence of the ortho-methyl group on the A-ring (acetophenone derived) provides steric hindrance around the carbonyl, which naturally assists in preventing over-reduction, but also requires precise catalyst control.

Reaction Scheme

The synthesis begins with the Claisen-Schmidt condensation (to form the chalcone), followed by the critical reduction step described in this guide.[2]

ReactionSchemecluster_0Critical Control PointPrecursors3-Methoxybenzaldehyde+2'-MethylacetophenoneChalconeChalcone Intermediate(Enone)Precursors->ChalconeClaisen-Schmidt(NaOH/EtOH)TargetTarget Dihydrochalcone(Ketone)Chalcone->TargetSelective Reduction(Pd-C / HCOONH4)OverReducedSide Product:Saturated AlcoholTarget->OverReducedOver-reduction(Uncontrolled H2)

Figure 1: Synthetic pathway highlighting the critical selectivity required to avoid alcohol formation.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Status: Preferred Method (High Selectivity) Mechanism: Decomposition of ammonium formate releases


Materials
  • Substrate: 3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[3]

  • Hydrogen Donor: Ammonium Formate (

    
    ) (5.0 eq)[3]
    
  • Solvent: Methanol (anhydrous preferred, HPLC grade)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the chalcone in 50 mL of Methanol. Ensure complete solvation; mild heating (30°C) is acceptable if the chalcone is crystalline.

  • Inerting: Purge the flask with Nitrogen (

    
    ) for 5 minutes to remove dissolved oxygen, which can deactivate the catalyst or promote oxidative side reactions.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric in the presence of solvent vapors. Add slowly under N2 flow.

  • Donor Addition: Add Ammonium Formate (5.0 equivalents) in a single portion.

  • Reaction: Reflux the mixture (

    
    ) for 1–3 hours.
    
    • Process Control: Monitor via TLC (Hexane:EtOAc 8:2).[3] The chalcone (bright yellow/UV active) should disappear. The product is usually a colorless oil or white solid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure.[4]

    • Resuspend the residue in Ethyl Acetate and wash with water (

      
       mL) to remove excess ammonium salts.
      
    • Dry over

      
      , filter, and evaporate.
      
Expert Insight: Why this works

Ammonium formate acts as a hydrogen transfer agent.[2][5][6][7] The reaction proceeds via a mechanism where the alkene coordinates to the Pd surface more strongly than the carbonyl. The evolution of


Protocol B: Poisoned Catalytic Hydrogenation

Status: Industrial/Scale-up Alternative Mechanism: Direct hydrogenation using

3

Materials
  • Substrate: Chalcone precursor (1.0 eq)

  • Catalyst: 10% Pd/C

  • Additive: Diphenylsulfide (

    
    ) (0.5 eq relative to Pd metal)[3]
    
  • Gas: Hydrogen balloon (1 atm) or Hydrogenator (15 psi)

  • Solvent: Ethyl Acetate or THF[3]

Step-by-Step Methodology
  • Catalyst Preparation: In a flask, suspend the Pd/C in the solvent. Add the Diphenylsulfide and stir for 30 minutes before adding the substrate. This "pre-poisoning" step is critical to modify the catalyst surface.

  • Substrate Addition: Add the chalcone to the catalyst suspension.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Stir vigorously under 1 atm of

    
     (balloon) at room temperature.
    
  • Monitoring: Run for 4–6 hours.

    • Note: The reaction will be slower than non-poisoned hydrogenation. Do not increase pressure/temperature to compensate, as this overcomes the selectivity barrier provided by the poison.

  • Work-up: Filter through Celite and evaporate solvent.

Analytical Validation & Data

To confirm the synthesis of This compound , compare the spectral data against the starting chalcone.

FeatureStarting Material (Chalcone)Product (Dihydrochalcone)
Appearance Yellow SolidColorless Oil / White Solid
1H NMR (Alkene) Two doublets (

7.4–7.8 ppm,

)
Absent
1H NMR (Alkyl) AbsentTwo triplets (

2.8–3.2 ppm)
13C NMR (C=O)

190 ppm (Conjugated)

200 ppm (Non-conjugated)
IR Spectroscopy


1660



1680–1690

Troubleshooting Guide

TroubleshootingStartIssue: Low Yield or ImpuritiesCheckTLCCheck TLC/LCMSStart->CheckTLCResult1Starting Material RemainsCheckTLC->Result1Result2Alcohol Detected (Over-reduction)CheckTLC->Result2Action1Catalyst Poisoned?Use fresh Pd/C or increase loading.Result1->Action1Action2Reaction too vigorous.Switch to Protocol A (HCOONH4)OR Add Ph2S poison.Result2->Action2

Figure 2: Decision tree for troubleshooting common reduction failures.

References

  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones. Journal of Chemical Research, 2006(5), 311-313.

    • Relevance: Establishes the core protocol for transfer hydrogenation using ammonium form
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[8] Organic Letters, 8(15), 3279–3281.

    • Relevance: Defines the "poisoned catalyst" method to prevent over-reduction of arom
    • [3]

  • Martin, N. J. A., & List, B. (2006).

    
    -Unsaturated Ketones. Journal of the American Chemical Society, 128(41), 13368–13369.
    
    • Relevance: Provides mechanistic insight into the chemoselectivity of transfer hydrogen
    • [3]

  • Sajiki, H., et al. (2006). Chemoselective Hydrogenation of Functionalities in the Presence of Aromatic Carbonyls.[8] Organic Letters, 8(5), 987-990.

    • Relevance: Further validation of chemoselective reduction techniques for substr

preparing 3-(3-Methoxyphenyl)-2'-methylpropiophenone via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone via Friedel-Crafts Acylation

Part 1: Executive Summary & Strategic Approach

This application note details the protocol for synthesizing This compound , a specific dihydrochalcone derivative utilized in medicinal chemistry. The synthesis targets the construction of the C(Ar)–C(=O) bond via Friedel-Crafts acylation .[1][2][3]

The Regioselectivity Challenge: The primary challenge in this synthesis is the regiochemistry of the toluene substrate. Friedel-Crafts acylation of toluene typically favors the para-isomer (4'-methyl) due to steric hindrance at the ortho position. The target molecule, however, requires the 2'-methyl (ortho) substitution pattern.

Strategic Solution: To achieve the 2'-isomer via Friedel-Crafts, this protocol employs a kinetic control strategy combined with a rigorous chromatographic purification workflow . While alternative organometallic routes (e.g., o-tolylmagnesium bromide + nitrile) exist, this guide strictly adheres to the Friedel-Crafts acylation methodology as requested, optimizing it for maximum recovery of the ortho-isomer.

Part 2: Reaction Pathway & Mechanism

The synthesis proceeds in two stages:

  • Activation: Conversion of 3-(3-methoxyphenyl)propanoic acid to its acyl chloride.

  • Acylation: Electrophilic aromatic substitution on toluene using Aluminum Chloride (

    
    ).[1][3]
    
Visualizing the Reaction Logic

G start 3-(3-Methoxyphenyl) propanoic acid inter Acid Chloride Intermediate start->inter Activation reagent1 SOCl2 (Thionyl Chloride) reagent1->inter complex Acylium Ion Complex inter->complex + AlCl3 toluene Toluene (Substrate) toluene->complex Nu: Attack alcl3 AlCl3 (Catalyst) alcl3->complex product_ortho Target: 2'-Methyl Isomer (Ortho) complex->product_ortho Minor Pathway (Steric Strain) product_para By-product: 4'-Methyl Isomer (Para) complex->product_para Major Pathway

Figure 1: Reaction pathway illustrating the activation of the acid and the divergent regiochemical outcomes (Ortho vs. Para) upon reaction with toluene.[1][2][3][4][5][6]

Part 3: Experimental Protocols

Phase A: Synthesis of 3-(3-Methoxyphenyl)propionyl Chloride

Note: The acid chloride is moisture-sensitive and should be prepared immediately prior to the acylation step.

Materials:

  • 3-(3-Methoxyphenyl)propanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)[7]
    
  • Dichloromethane (DCM), Anhydrous[7]

  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Dissolution: Dissolve 10.0 g (55.5 mmol) of 3-(3-Methoxyphenyl)propanoic acid in 50 mL of anhydrous DCM.

  • Activation: Add 2 drops of DMF. Slowly add 6.0 mL (83.2 mmol) of thionyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2 hours. Monitor gas evolution (HCl/SO2); reaction is complete when evolution ceases.
    
  • Isolation: Remove the solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.
    
    • Checkpoint: Do not purify further. Use immediately for Phase B to prevent hydrolysis.

Phase B: Friedel-Crafts Acylation of Toluene

Materials:

  • Crude Acid Chloride (from Phase A)

  • Toluene (Anhydrous) – Acts as both substrate and solvent to favor kinetics

  • Aluminum Chloride (

    
    ), Anhydrous (1.2 equiv relative to acid chloride)
    
  • DCM (Optional co-solvent if toluene volume is restricted)

Protocol:

  • Catalyst Suspension: In a flame-dried 500 mL 3-neck flask under nitrogen, suspend 8.9 g (66.6 mmol) of anhydrous

    
     in 40 mL of dry DCM (or dry Toluene). Cool the suspension to 
    
    
    
    using an ice/salt bath.
  • Substrate Addition: If using DCM as solvent, add Toluene (10.2 g, 111 mmol, 2.0 equiv) to the flask. If using Toluene as solvent, ensure total volume is sufficient for stirring.

  • Acylation (Critical Step):

    • Dissolve the crude acid chloride in 20 mL of dry DCM.

    • Add the acid chloride solution dropwise to the

      
      /Toluene suspension over 45 minutes.
      
    • Control: Maintain internal temperature below

      
      . The mixture will turn dark orange/red (formation of the 
      
      
      
      -complex).
  • Completion: After addition, allow the mixture to warm to room temperature and stir for 3 hours.

    • TLC Monitoring: Silica gel, 80:20 Hexane:EtOAc. Look for disappearance of the acid chloride (converted to methyl ester if quenched with MeOH for TLC).

  • Quenching:

    • Cool the mixture back to

      
      .
      
    • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Caution: Exothermic hydrolysis.

  • Extraction:

    • Separate the organic layer.[3][7]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organics and wash with water (

      
      ), 1M NaOH (
      
      
      
      to remove unreacted acid), and Brine (
      
      
      ).
    • Dry over anhydrous

      
       and concentrate in vacuo.
      

Part 4: Purification & Isomer Separation

The crude product will be a mixture of the 4'-methyl (major) and 2'-methyl (minor, target) isomers. Separation is required.[3][7]

Data Summary: Isomer Properties

Parameter2'-Methyl Isomer (Target)4'-Methyl Isomer (By-product)
Approx. Yield Ratio 15 - 25%75 - 85%
Polarity (TLC) Slightly Higher

(Less Polar)
Lower

(More Polar)
Crystallinity Often an oil or low-melting solidTendency to crystallize easily
1H-NMR (Methyl) Singlet ~2.45 ppmSinglet ~2.40 ppm
1H-NMR (Aromatic) Complex multiplet (ABCD)Symmetric AA'BB' doublet pair

Separation Protocol:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with 100% Hexane

      
       95:5 Hexane:EtOAc.
      
    • Technique: The ortho-isomer (2'-methyl) is sterically "shielded" and typically elutes before the para-isomer due to slightly lower interaction with the silica.

  • Fraction Collection:

    • Collect the early eluting fractions.

    • Analyze mixed fractions via GC-MS or NMR.

    • Discard or re-column mixed fractions; do not blend pure ortho fractions with mixed ones.

Part 5: Analytical Validation

To confirm the identity of the 2'-methyl isomer versus the 4'-methyl isomer, 1H-NMR is the definitive tool.

Expected 1H-NMR Signals (CDCl3, 400 MHz):

  • Target (2'-Methyl):

    • 
       2.48 (s, 3H, 
      
      
      
      ) – Distinctive Ortho shift.
    • 
       3.05 (t, 2H, 
      
      
      
      alpha to carbonyl).
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • Aromatic Region: The ring attached to the ketone will show a complex 4-proton pattern (ABCD system) characteristic of 1,2-substitution. Look for a doublet at

      
       ~7.6 (H-6') due to the carbonyl deshielding, while H-3' is shielded.
      
  • Contaminant (4'-Methyl):

    • 
       2.40 (s, 3H, 
      
      
      
      ).
    • Aromatic Region: Two distinct doublets (integration 2H each) with

      
       (AA'BB' system), typical of para-substitution.
      

Part 6: References

  • Friedel-Crafts Acylation Mechanism & Selectivity: Olah, G. A., & Kobayashi, S. (1971).[8] Aromatic substitution.[9][2][3][8][10][11] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[8] Effect of substituents and positional selectivity.[2][8] Journal of the American Chemical Society.[8] [Link]

  • General Protocol for Acylation of Anisole/Toluene Derivatives: University of Wisconsin-Madison, Chemistry Dept. Friedel-Crafts Acylation of Anisole. [Link]

  • Catalyst Effects on Regioselectivity: Hyakkoku, K., et al. (2025). Friedel–Crafts Acetylation of Toluene Catalyzed by Solid Superacids.[11] Bulletin of the Chemical Society of Japan. [Link]

Sources

Application Notes and Protocols: Grignard Reaction Conditions for 1-(2-methylphenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for this work, the reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the Grignard reaction with a specific class of sterically hindered ketones: 1-(2-methylphenyl)propan-1-one and its derivatives. The synthesis of tertiary alcohols from these ketones is of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates in the construction of complex molecular architectures.[4][5][6]

The presence of the ortho-methyl group on the phenyl ring of 1-(2-methylphenyl)propan-1-one introduces considerable steric hindrance around the carbonyl carbon. This structural feature necessitates careful optimization of reaction conditions to favor the desired nucleophilic addition and minimize potential side reactions, such as enolization and reduction.[6][7] This document will delve into the mechanistic nuances, provide field-proven protocols, and explain the rationale behind the experimental choices to ensure reproducible and high-yielding syntheses.

Mechanistic Overview: Navigating Steric Challenges

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[8][9] This addition forms a tetrahedral magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the tertiary alcohol.[1][10]

However, for sterically hindered ketones like 1-(2-methylphenyl)propan-1-one, the reaction pathway can be more complex. The bulky ortho-substituent can impede the approach of the Grignard reagent. This can lead to competing side reactions:

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate.[6][7] Subsequent workup will regenerate the starting ketone, thus reducing the overall yield of the desired alcohol.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state, resulting in the formation of a secondary alcohol.[7][11]

For highly hindered systems, a single-electron transfer (SET) mechanism may also operate, leading to the formation of radical intermediates and potentially different product distributions.[7] Understanding and mitigating these alternative pathways is critical for success.

Core Principles for Optimizing Grignard Reactions with Sterically Hindered Ketones

Achieving high yields in the Grignard reaction with substrates like 1-(2-methylphenyl)propan-1-one derivatives hinges on meticulous control over several key parameters.

Reagent Preparation and Quality

Anhydrous Conditions are Paramount: Grignard reagents are extremely strong bases and will react rapidly with protic sources, most notably water.[2][10][12][13] The presence of even trace amounts of moisture can significantly reduce the yield by consuming the Grignard reagent.

  • Glassware: All glassware must be rigorously dried, either by oven-drying at >110 °C for several hours or by flame-drying under an inert atmosphere.[1][14]

  • Solvents: Anhydrous ethereal solvents are essential.[1][10][15] Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common choices.[15][16] THF is often preferred for its higher boiling point and better solvating power for the Grignard reagent complex.[15] For greener and potentially safer scale-up processes, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative, often suppressing side reactions like Wurtz coupling.[16][17][18]

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to exclude atmospheric moisture and oxygen.[14]

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit or prevent the formation of the Grignard reagent.[12] Several methods can be employed to activate the magnesium:

  • Mechanical Activation: Crushing the magnesium turnings in situ or vigorous stirring can expose a fresh, reactive surface.[12]

  • Chemical Activation: Small amounts of initiators like iodine (I₂), 1,2-dibromoethane, or methyl iodide are commonly used.[8][12] Iodine works by chemically cleaning the magnesium surface, and its disappearance provides a visual cue that the reaction has initiated.[3] 1,2-dibromoethane is particularly effective as it reacts with magnesium to form ethylene gas, which bubbles out of the solution, providing a clear indication of reaction initiation.[1][12]

Reaction Conditions

Solvent Choice: The choice of solvent is critical as it solvates the Grignard reagent, influencing its reactivity through the Schlenk equilibrium.[17]

  • Diethyl Ether (Et₂O): Lower boiling point (35 °C), which can make it easier to control exotherms but also leads to solvent loss.

  • Tetrahydrofuran (THF): Higher boiling point (66 °C) and better solvating properties. Often the solvent of choice for more challenging Grignard formations.[15]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative with a higher boiling point and flashpoint than THF, making it safer for larger-scale reactions.[16] It has been shown to suppress Wurtz coupling byproducts.[17][18]

Temperature Control: The Grignard reaction is exothermic.[12]

  • Formation of Grignard Reagent: The initiation can be sluggish, but once it starts, the reaction can become vigorous. It's often initiated at room temperature and then may require cooling to maintain a gentle reflux.[10][19]

  • Addition to Ketone: To minimize side reactions, especially with sterically hindered ketones, the addition of the ketone solution to the Grignard reagent is typically carried out at a reduced temperature, often 0 °C or lower.[12][20] This allows for better control over the reaction rate and selectivity. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to ensure completion.[14]

Reagent Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the ketone. However, a large excess should be avoided as it can complicate the workup and purification process.

Work-up and Purification

The reaction is quenched by the addition of an aqueous acidic solution to protonate the magnesium alkoxide and to dissolve the magnesium salts.

  • Quenching: The reaction mixture is typically poured slowly into a cold aqueous solution of a weak acid, such as saturated ammonium chloride (NH₄Cl), or a dilute strong acid like HCl or H₂SO₄.[3][10][14] Using a cold solution helps to manage the exotherm of the quenching process.[3]

  • Extraction: The tertiary alcohol product is then extracted from the aqueous layer using an organic solvent, typically the reaction solvent (ether or THF) or another solvent like ethyl acetate.

  • Purification: The crude product can be purified by standard techniques such as recrystallization (if solid) or column chromatography.

Experimental Protocols

Protocol 1: Formation of Phenylmagnesium Bromide

This protocol details the preparation of a standard aryl Grignard reagent.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven or by flame-drying under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a single crystal of iodine.[3]

  • Assemble the apparatus quickly while maintaining a positive flow of inert gas.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous ether or THF.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings.

  • Observe the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and potentially a slight cloudiness.[3] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution should be a cloudy gray or brown color.[19]

  • Cool the Grignard reagent to room temperature before use.

Protocol 2: Reaction of Phenylmagnesium Bromide with 1-(2-methylphenyl)propan-1-one

Materials:

  • Freshly prepared Phenylmagnesium Bromide solution (from Protocol 1)

  • 1-(2-methylphenyl)propan-1-one

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Cool the flask containing the phenylmagnesium bromide (1.2 eq) to 0 °C in an ice bath.

  • Dissolve 1-(2-methylphenyl)propan-1-one (1.0 eq) in anhydrous ether or THF in a dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).[14]

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude tertiary alcohol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.

Data Presentation
ParameterRecommended ConditionRationale / Causality
Solvent Anhydrous THF or 2-MeTHFTHF provides good solvation. 2-MeTHF is a greener, safer alternative that can reduce byproducts.[16][17]
Temperature 0 °C for addition, then RTControls exotherm, minimizes side reactions like enolization and reduction.[7][20]
Grignard Reagent 1.1 - 1.5 equivalentsEnsures complete consumption of the ketone without excessive reagent to remove during workup.
Mg Activation I₂ or 1,2-dibromoethaneRemoves passivating MgO layer, ensuring reliable reaction initiation.[12]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric water and oxygen, which would destroy the Grignard reagent.[12]
Work-up Saturated aq. NH₄ClMildly acidic quench protonates the alkoxide while minimizing potential acid-catalyzed side reactions of the tertiary alcohol product.
Visualization of Key Processes
Grignard Reaction Mechanism

Caption: Generalized mechanism of Grignard addition to a ketone.

Experimental Workflow

G A 1. Dry Glassware & Assemble Apparatus B 2. Activate Mg with I₂ under Inert Gas A->B C 3. Prepare Grignard Reagent (R-MgX) B->C D 4. Cool Grignard Reagent to 0 °C C->D E 5. Add Ketone Solution Dropwise D->E F 6. Reaction at RT (1-2h) & TLC Monitoring E->F G 7. Quench with Cold aq. NH₄Cl F->G H 8. Extraction with Ether G->H I 9. Wash with Brine & Dry (Na₂SO₄) H->I J 10. Solvent Removal (Rotary Evaporator) I->J K 11. Purify (Chromatography/Recrystallization) J->K

Caption: Step-by-step workflow for the synthesis of tertiary alcohols.

Conclusion

The successful synthesis of tertiary alcohols from sterically hindered ketones such as 1-(2-methylphenyl)propan-1-one derivatives via the Grignard reaction is a testament to the importance of rigorous experimental control. By understanding the underlying mechanistic challenges posed by steric hindrance and adhering to optimized protocols, researchers can reliably achieve high yields of the desired products. The keys to success are maintaining strictly anhydrous conditions, proper activation of the magnesium, and careful control of the reaction temperature. The protocols and principles outlined in this application note provide a robust framework for professionals in chemical research and drug development to confidently approach these challenging yet valuable transformations.

References

  • University of California, Davis. (n.d.). 25. The Grignard Reaction. [Link]

  • Wikipedia. (2024). Grignard reagent. [Link]

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  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Green Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. RSC Publishing. [Link]

  • UNL Digital Commons. (1981). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]

  • Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. [Link]

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  • Reddit. (2022). Grignard side reactions. [Link]

  • YouTube. (2026). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. [Link]

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  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Grignard Reaction. (n.d.). Grignard Reaction. [Link]

  • Chemical Science. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Grignard Reaction. [Link]

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  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • PubMed. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. [Link]

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  • Journal of the American Chemical Society. (1942). Abnormal Grignard Reactions. XIV.1 Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its. [Link]

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  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

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Application Notes and Protocols for the Recrystallization of 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Active Pharmaceutical Ingredient (API) Development

In the synthesis of pharmaceutical intermediates and active ingredients, achieving high purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds, such as 3-(3-Methoxyphenyl)-2'-methylpropiophenone, a key structural motif in various pharmacologically active molecules.[1] This application note provides a comprehensive guide to selecting an appropriate solvent system and executing a robust recrystallization protocol for this specific propiophenone derivative. The principles and methodologies described herein are broadly applicable to researchers, scientists, and drug development professionals engaged in the purification of crystalline organic solids.

Theoretical Framework for Solvent Selection: A Multifaceted Approach

The success of any recrystallization procedure hinges on the judicious selection of a suitable solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it should dissolve the compound sparingly at low temperatures but have a high capacity for dissolution at or near its boiling point.[2][3] This differential solubility is the driving force for the crystallization process upon cooling.[3]

The principle of "like dissolves like" serves as a valuable initial guide.[2] The polarity of the solvent should be matched to the polarity of the solute. This compound possesses both polar (ketone and methoxy groups) and non-polar (aromatic rings and alkyl chain) functionalities, suggesting that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, may be effective.

Key Characteristics of an Ideal Recrystallization Solvent:
  • High solvency for the target compound at elevated temperatures. [4]

  • Low solvency for the target compound at low temperatures. [2]

  • High or low solvency for impurities, allowing for their separation. Impurities should either be highly soluble and remain in the mother liquor or be insoluble and removed via hot filtration.[2]

  • Chemical inertness: The solvent should not react with the compound being purified.[4]

  • A suitable boiling point: The boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the purified crystals.[4]

  • Volatility: The solvent should be volatile enough to be readily evaporated from the final product.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

For ketones like the target compound, a general rule of thumb suggests that solvents containing a similar functional group, such as acetone, can be good solubilizers.[5][6] However, a systematic screening of a range of solvents with varying polarities is the most reliable approach.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: a small-scale solvent screening to identify promising candidates, followed by a larger-scale recrystallization procedure.

Materials and Equipment
  • This compound (crude)

  • A selection of solvents for screening (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Part A: Small-Scale Solvent Screening

The initial step is to perform a systematic screening of potential solvents to determine their suitability for the recrystallization of this compound.

Solvent Screening Workflow

A Place ~20-30 mg of crude compound in a small test tube B Add solvent dropwise at room temperature A->B C Observe solubility B->C D If soluble, solvent is unsuitable. (Compound too soluble at room temp) C->D Soluble E If insoluble, heat the mixture gently C->E Insoluble F Observe solubility upon heating E->F G If insoluble when hot, solvent is unsuitable F->G Insoluble H If soluble when hot, allow to cool to room temperature and then in an ice bath F->H Soluble I Observe for crystal formation H->I J Abundant crystal formation indicates a promising solvent I->J Crystals Form K No or poor crystal formation indicates an unsuitable solvent I->K No/Poor Crystals

Caption: Workflow for small-scale solvent screening.

Procedure:
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add a few drops of the first solvent to be tested at room temperature.

  • Observe if the compound dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as the recovery of the compound upon cooling will be low.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If crystals do not form at room temperature, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.

  • Repeat this process for a range of solvents of varying polarities. Common choices include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.

  • If a single solvent does not provide the desired solubility characteristics, a mixed solvent system can be employed. In this case, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool. A patent for a related propiophenone derivative mentions recrystallization from an ethyl acetate/hexane mixture, suggesting this could be a promising system to investigate.[7]

Part B: Bulk Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization. The following is a general procedure that should be adapted based on the results of the solvent screening.

Recrystallization Process Flow

step1 Step 1: Dissolution Place crude compound in an Erlenmeyer flask. Add the chosen solvent and heat with stirring until the compound is fully dissolved. step2 Step 2: Hot Filtration (if necessary) If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper. step1->step2 step3 Step 3: Cooling and Crystallization Allow the hot, clear solution to cool slowly to room temperature. Further cool in an ice bath to maximize crystal yield. step2->step3 step4 Step 4: Crystal Collection Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. step3->step4 step5 Step 5: Drying Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. step4->step5

Caption: Step-by-step workflow for bulk recrystallization.

Detailed Procedure:
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery of the purified compound.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot filtration step is necessary. This should be performed quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven or a desiccator.

Data Presentation and Interpretation

The results of the solvent screening should be systematically recorded to facilitate the selection of the optimal solvent.

Table 1: Solvent Screening Results for this compound
SolventSolubility at Room Temp.Solubility when HotCrystal Formation upon CoolingObservations
WaterInsolubleInsolubleNoneNot a suitable solvent.
HexaneSparingly SolubleSolubleGoodA potential candidate.
EthanolSolubleVery SolublePoorToo soluble at room temperature.
AcetoneSolubleVery SolublePoorToo soluble at room temperature.
Ethyl AcetateSparingly SolubleSolubleGoodA promising candidate.
TolueneSparingly SolubleSolubleFairMay require slower cooling.
Ethyl Acetate/HexaneSparingly SolubleSolubleExcellentA very promising mixed solvent system.

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent, reheat to dissolve the oil, and then cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the solution being supersaturated. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Low Recovery: This can result from using too much solvent, cooling the solution too quickly, or incomplete precipitation. Ensure the minimum amount of hot solvent is used and allow adequate time for cooling in an ice bath.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhaling solvent vapors and direct contact with chemicals. The target compound is harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Use a heating mantle or a steam bath for flammable organic solvents. Never heat flammable solvents with an open flame.

  • Consult the Safety Data Sheet (SDS) for each solvent and chemical used.

Conclusion

This application note has provided a detailed theoretical and practical guide for the solvent selection and recrystallization of this compound. By following a systematic solvent screening protocol and a carefully executed bulk recrystallization procedure, researchers can achieve high purity of this important pharmaceutical intermediate. The principles outlined here are fundamental to process chemistry and are essential for the development of robust and scalable purification methods in the pharmaceutical industry.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. EP0850948B1 - Propiophenone derivatives and process for preparing the same.
  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • Unknown. Recrystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Unknown. RECRYSTALLISATION. [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS. [Link]

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Application Notes and Protocols for the Utilization of 3-(3-Methoxyphenyl)-2'-methylpropiophenone as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 3-(3-methoxyphenyl)-2'-methylpropiophenone scaffold for the discovery of novel therapeutic agents. This document offers full editorial control to guide the user through a logical and scientifically rigorous drug discovery workflow, from initial synthesis to lead optimization.

Introduction: The Promise of the Propiophenone Scaffold

The propiophenone core is a privileged scaffold in medicinal chemistry, forming the backbone of various pharmacologically active compounds. Derivatives of propiophenone have demonstrated a wide range of biological activities, including analgesic, antidiabetic, anti-arrhythmic, and local anesthetic properties[1]. The specific scaffold, this compound, combines several key features that make it an attractive starting point for a drug discovery campaign. The methoxy group can be a crucial hydrogen bond acceptor and its metabolic susceptibility can be modulated, while the methyl group can enhance potency and improve pharmacokinetic properties through the "magic methyl effect"[2][3].

This guide will outline a hypothetical, yet scientifically grounded, drug discovery program originating from this scaffold. We will explore its synthetic accessibility, propose relevant biological screening cascades, and detail strategies for optimizing lead compounds.

Part 1: Synthesis of a Focused Compound Library

The first step in exploring the potential of a new scaffold is the synthesis of a diverse library of analogs. This allows for a systematic investigation of the structure-activity relationship (SAR).

Application Note 1: Synthetic Strategy for Analog Generation

A robust synthetic strategy is crucial for generating a library of analogs based on the this compound scaffold. A convergent synthesis approach is recommended, allowing for late-stage diversification. Two potential synthetic routes are the Friedel-Crafts acylation and the Claisen-Schmidt condensation followed by reduction[4].

A plausible and flexible approach involves the Friedel-Crafts acylation of o-xylene with 3-(3-methoxyphenyl)propanoyl chloride. The latter can be synthesized from 3-(3-methoxyphenyl)propanoic acid, which is commercially available or can be prepared from 3-methoxycinnamic acid via reduction.

Protocol 1: Synthesis of this compound

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • o-xylene

  • Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-(3-methoxyphenyl)propanoyl chloride:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methoxyphenyl)propanoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.

  • Friedel-Crafts Acylation:

    • Cool a solution of o-xylene in DCM to 0°C in an ice bath.

    • Slowly add anhydrous aluminum chloride to the solution while stirring.

    • Add the freshly prepared 3-(3-methoxyphenyl)propanoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Library Generation Strategy:

To build a focused library, modifications should be made to three key regions of the scaffold:

  • The Methoxy Group: Perform bioisosteric replacements of the methoxy group with other functionalities such as hydroxyl, fluoro, or a small alkyl chain to probe the importance of hydrogen bonding and electronics at this position[5][6][7].

  • The Methyl Group: Explore the "magic methyl" effect by synthesizing analogs with the methyl group at different positions on the aromatic ring or by replacing it with other small alkyl groups[2][8][9].

  • The Propiophenone Backbone: Modify the ethyl chain by introducing substituents or altering its length to explore the spatial requirements of the binding pocket.

G cluster_synthesis Analog Synthesis Workflow cluster_diversification Diversification Points start 3-(3-Methoxyphenyl)propanoic Acid acyl_chloride 3-(3-Methoxyphenyl)propanoyl Chloride start->acyl_chloride SOCl₂ friedel_crafts Friedel-Crafts Acylation with Substituted Xylenes acyl_chloride->friedel_crafts scaffold This compound Scaffold friedel_crafts->scaffold AlCl₃ methoxy Methoxy Group Modification (Bioisosteres) scaffold->methoxy methyl Methyl Group Modification (Positional Isomers) scaffold->methyl backbone Backbone Modification (Chain Length/Substitution) scaffold->backbone library Focused Compound Library methoxy->library methyl->library backbone->library

Caption: Synthetic workflow for generating a focused library.

Part 2: Biological Screening Cascade

Based on the known pharmacology of propiophenone derivatives, a tiered screening approach is proposed to identify the most promising therapeutic area for this scaffold.

Application Note 2: Primary Screening for Potential Therapeutic Indications

A broad primary screening approach will help to identify the most promising therapeutic avenues for the synthesized library. Given the known activities of related compounds, we propose initial screening in three key areas: analgesia, diabetes, and oncology.

Proposed Primary Screens:

  • Analgesia: Opioid receptor binding assays are a suitable primary screen due to the structural similarity of the scaffold to intermediates of the analgesic drug Tapentadol[10][11][12].

  • Diabetes: An in vitro enzyme inhibition assay against Protein Tyrosine Phosphatase 1B (PTP1B) is recommended, as some propiophenone derivatives have shown antihyperglycemic activity through this mechanism[13].

  • Oncology: A general cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines will provide a preliminary indication of any anticancer potential[7][14].

Protocol 2: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Materials:

  • Membrane preparations from cells expressing human mu-opioid receptors (e.g., from PerkinElmer or Reaction Biology)[15][16].

  • [³H]-Diprenorphine (radioligand)

  • Naloxone (unlabeled competitor)

  • Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, [³H]-Diprenorphine (at a concentration near its Kd), and varying concentrations of the test compound.

  • For the determination of non-specific binding, add a high concentration of naloxone to a set of wells.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium[15].

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates and add the scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

Protocol 3: PTP1B Inhibition Assay

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing EDTA, DTT, and β-mercaptoethanol)[10].

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme[10][17].

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPP substrate[17].

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding NaOH) and measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader[18].

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals[3][14].

  • Add the solubilization solution to dissolve the formazan crystals[14][19].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

G cluster_screening Biological Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary & In Vivo Assays library Focused Compound Library analgesia Opioid Receptor Binding Assay library->analgesia diabetes PTP1B Inhibition Assay library->diabetes oncology MTT Cytotoxicity Assay library->oncology hit_identification Hit Identification & Prioritization analgesia->hit_identification diabetes->hit_identification oncology->hit_identification in_vivo_analgesia Hot Plate Test (Analgesia) hit_identification->in_vivo_analgesia Analgesic Hits in_vivo_diabetes db/db Mouse Model (Diabetes) hit_identification->in_vivo_diabetes Antidiabetic Hits in_vivo_oncology Xenograft Model (Oncology) hit_identification->in_vivo_oncology Anticancer Hits lead_candidate Lead Candidate in_vivo_analgesia->lead_candidate in_vivo_diabetes->lead_candidate in_vivo_oncology->lead_candidate

Caption: Tiered biological screening cascade.

Part 3: In Vivo Validation and Lead Optimization

Promising hits from the primary screens should be advanced to in vivo models for validation of their therapeutic potential. Following in vivo validation, a lead optimization campaign should be initiated to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Application Note 3: In Vivo Proof-of-Concept Studies

For hits identified in the primary screens, in vivo studies are essential to confirm their efficacy in a physiological context.

  • For Analgesic Hits: The hot plate test in mice is a standard model for assessing central analgesic activity[5][13][20][21].

Protocol 5: Hot Plate Test for Analgesia in Mice

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55°C)[13][20].

  • Male Swiss albino mice (20-25 g)

  • Test compounds and vehicle control

  • Positive control (e.g., Morphine)

  • Stopwatch

Procedure:

  • Acclimatize the mice to the experimental room for at least one hour before testing.

  • Determine the basal reaction time of each mouse by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., paw licking, jumping)[20]. A cut-off time of 15-30 seconds should be set to prevent tissue damage[5][20].

  • Administer the test compounds, vehicle, or positive control to different groups of mice (e.g., via intraperitoneal injection).

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record its reaction time.

  • An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Application Note 4: Lead Optimization Strategies

Lead optimization is an iterative process of refining the chemical structure of a lead compound to enhance its drug-like properties[2][6][8][22].

Key Optimization Strategies:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the lead compound and assess the impact on its biological activity to understand the key structural requirements for potency and selectivity[2].

  • Pharmacokinetic (PK) Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have a suitable pharmacokinetic profile for in vivo efficacy[23][24][25][26][27].

  • Toxicity Assessment: Conduct in vitro and in vivo toxicity studies to identify and mitigate any potential safety concerns.

G cluster_optimization Lead Optimization Cycle lead_compound Lead Compound design Design Analogs (SAR-guided) lead_compound->design synthesize Synthesize Analogs design->synthesize test Test Analogs (In Vitro & In Vivo) synthesize->test analyze Analyze Data (SAR, PK/PD) test->analyze analyze->design Iterate preclinical_candidate Preclinical Candidate analyze->preclinical_candidate Criteria Met

Caption: Iterative cycle of lead optimization.

Data Summary

The following table provides a hypothetical summary of data that could be generated during the proposed drug discovery workflow.

Compound IDModificationMOR Ki (nM)PTP1B IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hot Plate Latency (sec at 60 min)
Scaffold 3-(3-MeOPh)-2'-Me-propiophenone520>100758.2
Analog-1 3-OH (demethylated)150>1006812.5
Analog-2 4'-Me (positional isomer)48085508.5
Analog-3 3-F (bioisostere)610>100827.9
Analog-4 Propan-1-one (backbone)950>100>1006.1

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse pharmacological activities of related propiophenone derivatives provide a strong foundation for a successful drug discovery program. The systematic approach outlined in these application notes, encompassing focused library synthesis, a tiered biological screening cascade, and iterative lead optimization, provides a robust framework for unlocking the full therapeutic potential of this scaffold.

References

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Analgesic Effect of Morphine in Mice Using the Hot Plate Method. Retrieved from [Link]

  • PubMed. (2012, March 15). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]

  • Bio-protocol. (n.d.). Hot-plate analgesia testing. Retrieved from [Link]

  • PubMed. (2002, January 15). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Retrieved from [Link]

  • PMC. (2019, June 6). Structural simplification: an efficient strategy in lead optimization. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery? Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • PMC. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (2017, September 21). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Retrieved from [Link]

  • Frontiers. (2018, February 28). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Retrieved from [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved from [Link]

  • PMC. (n.d.). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]

  • PubMed. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • PMC. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone (Systematic Name: 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one). This molecule belongs to the dihydrochalcone class, structurally related to centrally acting muscle relaxants like Tolperisone and Eperisone.

Leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol offers a "Green Chemistry" alternative to traditional reflux methods. By utilizing dielectric heating, we achieve reaction completion in minutes rather than hours, with improved yields and reduced solvent consumption.[1] The synthesis is bifurcated into two optimized steps: a Claisen-Schmidt Condensation followed by a chemoselective Catalytic Transfer Hydrogenation (CTH) .

Retrosynthetic Analysis & Reaction Scheme

The synthesis is designed via a convergent pathway. The target dihydrochalcone is accessed by the selective reduction of an


-unsaturated ketone (chalcone) intermediate, which is constructed from commercially available precursors.
Reaction Scheme
  • Step 1 (Condensation): 2'-Methylacetophenone reacts with 3-Methoxybenzaldehyde under basic conditions to form the Chalcone intermediate.

  • Step 2 (Reduction): The Chalcone undergoes chemoselective reduction of the alkene moiety (preserving the carbonyl) using Pd/C and Ammonium Formate.

ReactionScheme R1 2'-Methylacetophenone (C9H10O) Int Intermediate Chalcone (E)-1-(2-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one R1->Int MW, KOH, EtOH Claisen-Schmidt R2 3-Methoxybenzaldehyde (C8H8O2) R2->Int Prod Target Dihydrochalcone This compound Int->Prod MW, Pd/C, HCOONH4 Transfer Hydrogenation

Figure 1: Retrosynthetic pathway utilizing microwave irradiation for both bond-forming and reduction steps.

Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Target: (E)-1-(2-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Rationale: Traditional condensation requires 12-24 hours of stirring at room temperature or reflux. Microwave irradiation accelerates the rate-determining step (enolate attack) via rapid dipolar polarization of the ethanol solvent.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • 2'-Methylacetophenone (10 mmol, 1.34 g)

  • 3-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Potassium Hydroxide (KOH) (10 mmol, 0.56 g)

  • Ethanol (95%, 5 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure
  • Preparation: In a 10 mL microwave-transparent process vial, dissolve KOH in Ethanol.

  • Addition: Add 2'-Methylacetophenone and 3-Methoxybenzaldehyde to the vial. Cap with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 80 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up: Pour the reaction mixture into crushed ice (approx. 50 g) containing mild HCl (to neutralize base).

  • Isolation: The solid precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

Expected Yield: 85-92% Checkpoint: The product should be a yellow crystalline solid.

Step 2: Chemoselective Reduction to Dihydrochalcone

Reaction: Catalytic Transfer Hydrogenation (CTH) Target: this compound

Rationale: Standard hydrogenation (


 gas) requires high-pressure vessels. CTH using Ammonium Formate is a safer, solid-state hydrogen source. Microwave heating ensures rapid release of 

from formate and accelerates the surface reaction on Pd/C. Critical Note: Conditions must be controlled to prevent over-reduction of the ketone to the alcohol.
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Chalcone Intermediate (from Step 1) (5 mmol)

  • Ammonium Formate (15 mmol) (Hydrogen Donor)

  • 10% Pd/C (10 wt% loading)

  • Ethanol (10 mL)

Procedure
  • Loading: To a 30 mL microwave vial, add the Chalcone, Ammonium Formate, and Pd/C catalyst.

  • Solvent: Add Ethanol and seal the vial.

  • Irradiation:

    • Temperature: 60 °C

    • Power: Dynamic (Max 100 W)

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi (Safety cutoff)

  • Filtration: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with warm ethanol.

  • Purification: Evaporate the solvent under reduced pressure. The residue is dissolved in Ethyl Acetate, washed with water, dried over

    
    , and concentrated.
    
  • Final Polish: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).

Expected Yield: 80-88% Appearance: Colorless to pale yellow oil or low-melting solid.

Process Parameters & Optimization Data

The following table summarizes the optimization of the Claisen-Schmidt step (Step 1) comparing Conventional vs. Microwave methods.

ParameterConventional RefluxMicrowave Method (Optimized)Benefit
Reaction Time 12 - 24 Hours2 - 5 Minutes>99% Time Saving
Solvent Volume 25 - 50 mL2 - 5 mLReduced Waste
Catalyst Load 20-30 mol%10 mol%Atom Economy
Yield 65 - 75%85 - 92%Higher Efficiency
Energy Usage High (Continuous Heating)Low (Targeted Heating)Green Profile

Critical Workflow Diagram

This diagram outlines the operational workflow, including safety checkpoints and purification steps.

Workflow Start Start: Raw Materials Mix1 Mix: Ketone + Aldehyde + KOH Start->Mix1 MW1 MW Reactor: 80°C, 5 min Mix1->MW1 Condensation Iso1 Precipitation & Filtration MW1->Iso1 Check1 QC: NMR/MP (Chalcone) Iso1->Check1 Mix2 Mix: Chalcone + HCOONH4 + Pd/C Check1->Mix2 Pass MW2 MW Reactor: 60°C, 10 min Mix2->MW2 Reduction Workup2 Celite Filtration & Extraction MW2->Workup2 Final Final Product: Dihydrochalcone Workup2->Final

Figure 2: Operational workflow for the two-step microwave-assisted synthesis.

Characterization & Validation

To validate the structure, the following spectral features must be confirmed.

1H NMR (400 MHz, CDCl3) Expectations:
  • Distinctive Methyl: Singlet at

    
     ~2.4-2.5 ppm (3H, 
    
    
    
    on the ortho-position of the ketone ring).
  • Methoxy Group: Singlet at

    
     ~3.8 ppm (3H, 
    
    
    
    ).
  • Ethylene Bridge: Two triplets (or multiplets) at

    
     ~3.0 and ~3.2 ppm (2H each, 
    
    
    
    ). Note: This distinguishes the product from the starting chalcone, which would show alkene doublets at
    
    
    7.0-8.0 ppm.
  • Aromatic Region: Multiplets at

    
     6.8 - 7.6 ppm (8H total).
    
Mass Spectrometry (ESI-MS):
  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.33 g/mol

  • Observed Ion:

    
    
    

Safety & Handling

  • Microwave Safety: Always use dedicated microwave vials rated for high pressure (up to 300 psi). Do not use standard glassware in a microwave reactor.

  • Ammonium Formate: Decomposes to release

    
     and 
    
    
    
    gases. Ensure the reaction vessel is not overfilled (max 50% volume) to prevent over-pressurization.
  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

References

  • Microwave-Assisted Claisen-Schmidt Condensation

    • Srivastava, Y.K. (2008). Ecofriendly Microwave Assisted Synthesis of Some Chalcones. Rasayan Journal of Chemistry.

  • Microwave-Assisted Transfer Hydrogenation

    • Bhat, S. et al. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI.

  • General Microwave Synthesis Principles

    • Kappe, C.O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Dihydrochalcone Synthesis Context

    • Rocha, S. et al. (2019).[10] Green Chemistry Approaches To The Synthesis Of Flavonoids. ResearchGate.

Sources

Application Note: Strategic Functionalization of the 3-Methoxy Group in Diarylpropanones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists engaged in the structural optimization of diarylpropanone scaffolds. It prioritizes high-fidelity protocols for transforming the 3-methoxy motif—a common yet underutilized handle—into diverse chemical space.

Abstract

Diarylpropanones (1,3-diphenylpropan-2-ones) represent a privileged scaffold in drug discovery, serving as precursors to bioactive lignans, kinase inhibitors, and metabolic probes. The 3-methoxy substituent on the aryl ring is frequently viewed merely as a metabolic liability or a fixed electronic donor. This guide redefines the 3-methoxy group as a versatile synthetic handle , detailing two divergent high-value workflows:

  • Regioselective Demethylation: Unmasking the phenol for linker attachment (e.g., PROTACs, ADCs).

  • Directed C-H Activation: Using the methoxy group to direct ortho-functionalization via Iridium catalysis.[1]

Strategic Overview & Decision Logic

The choice of functionalization strategy depends on the stage of drug development and the sensitivity of the substrate. The 3-methoxy group is chemically robust, requiring specific activation energies to modify.

Workflow Decision Tree

The following logic gate determines the optimal protocol based on substrate complexity.

FunctionalizationLogic Start Target: 3-Methoxy Diarylpropanone Goal Define Goal Start->Goal Demethyl Goal: Create Nucleophile (-OH Unmasking) Goal->Demethyl Linker/Probe Synthesis CHAct Goal: Add Complexity (C-H Functionalization) Goal->CHAct SAR Expansion SensCheck Acid/Lewis Acid Sensitive? Demethyl->SensCheck IrCat Protocol B: Ir-Catalyzed Borylation CHAct->IrCat Ortho-Direction BBr3 Protocol A1: BBr3 (Cryogenic) SensCheck->BBr3 No (Robust) AlCl3 Protocol A2: AlCl3/NaI (Mild) SensCheck->AlCl3 Yes (Labile Groups)

Figure 1: Decision matrix for selecting the appropriate functionalization pathway. Protocol A2 is recommended for substrates containing esters or acetals.

Module A: Regioselective Demethylation

Objective: Conversion of the aryl methyl ether (


) to a phenol (

).
Mechanistic Insight

While Boron Tribromide (


) is the standard reagent, it is often too harsh for diarylpropanones containing other Lewis-basic sites (e.g., the ketone carbonyl). The ketone can complex with 

, requiring excess reagent and complicating workup.
  • Method A1 (

    
    ):  Proceeds via an oxonium intermediate. Best for simple scaffolds.
    
  • Method A2 (

    
    /NaI):  A "push-pull" mechanism. The Aluminum coordinates the ether oxygen (pull), while the Iodide ion acts as a soft nucleophile to demethylate (push). This is significantly milder and chemoselective [1].
    
Protocol A1: Standard Cryogenic Demethylation ( )

Use this for robust substrates lacking acid-labile protecting groups.

Reagents:

  • Substrate: 3-methoxy-1,3-diphenylpropan-2-one derivative (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM, 3.0 - 4.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add substrate and DCM (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents unwanted cleavage of the propanone alkyl chain.

  • Addition: Add

    
     dropwise over 20 minutes. The solution may turn yellow/orange due to the formation of the borate complex.
    
  • Equilibration: Allow to warm to 0°C over 2 hours. Monitor by TLC (Note: The borate complex may be immobile on silica; mini-workup of an aliquot is required for accurate monitoring).

  • Quenching (Hazard): Cool back to -78°C. Add MeOH dropwise (exothermic!). Then add saturated

    
    .
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol A2: Nucleophilic Cleavage ( /NaI)

Use this for complex substrates or scale-up.

Reagents:

  • Substrate (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 3.0 equiv)
    
  • Sodium Iodide (NaI, dry, 3.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: In a dry flask, dissolve NaI in MeCN (0.2 M). Add

    
     in one portion. The reaction is slightly exothermic. Stir for 15 min to form the active iodinating species.
    
  • Reaction: Add the 3-methoxy substrate.

  • Conditions: Heat to 60°C for 4-6 hours.

    • Why: The ketone carbonyl in diarylpropanones will coordinate

      
      . Heat is required to drive the equilibrium toward the ether coordination.
      
  • Workup: Quench with dilute HCl (1M) and sodium thiosulfate (to remove any iodine generated). Extract with EtOAc.[2]

Data Comparison: Demethylation Efficiency

ParameterProtocol A1 (

)
Protocol A2 (

/NaI)
Reaction Temp -78°C to 0°C+60°C
Ketone Tolerance Moderate (requires excess)High
Ester Tolerance Low (cleaves esters)Moderate
Avg. Yield 85-92%78-85%
Selectivity Cleaves all -OMe groupsPreferential to sterically accessible -OMe

Module B: Methoxy-Directed C-H Activation

Objective: Installation of a boronic acid ester ortho to the methoxy group to enable Suzuki-Miyaura coupling.

Mechanistic Insight

The 3-methoxy group acts as a weak directing group (DG). Unlike strong DGs (pyridines), it relies on the Iridium(I)/Bipyridine catalytic cycle. The oxygen lone pair does not bind the metal strongly; rather, the regioselectivity is governed by steric minimization and electronic activation of the ortho C-H bond [2].

  • Target Site: In 3-methoxy substrates, activation typically occurs at C-5 (meta to alkyl, ortho to OMe) or C-2 (ortho to both, but sterically crowded). The C-5 position is usually favored [3].

Protocol B: Ir-Catalyzed Ortho-Borylation[3]

Reagents:

  • Substrate: 3-methoxy diarylpropanone (1.0 equiv)

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy ) (3.0 mol%)

  • Boron Source:

    
     (bis(pinacolato)diboron) (1.1 equiv)
    
  • Solvent: THF or MTBE (anhydrous)

Step-by-Step:

  • Catalyst Activation: In a glovebox or strictly air-free manifold, mix

    
    , dtbpy, and 
    
    
    
    in THF (2 mL). Stir for 10 min at RT. The solution should turn deep brown/red.
    • Mechanism:[2][3][4][5][6][7][8] This generates the active tris(boryl)iridium species.

  • Substrate Addition: Add the diarylpropanone substrate.

  • Reaction: Seal the vial and heat to 80°C for 16 hours.

  • Workup: Cool to RT. Pass through a short pad of silica/Celite to remove the catalyst. Elute with EtOAc.

  • Purification: Concentrate. The product is an aryl boronate ester. Note: These are silica-stable but can deborylate upon prolonged exposure to acidic silica. Use neutral alumina or rapid chromatography.

Visualization: C-H Activation Pathway

CHActivation PreCat [Ir(OMe)(COD)]2 + dtbpy ActiveCat Active Tris(boryl)Ir Species PreCat->ActiveCat + B2pin2 Coordination Steric Approach Control (OMe directs to C-5) ActiveCat->Coordination + Substrate Substrate 3-Methoxy Diarylpropanone Substrate->Coordination OxAdd C-H Oxidative Addition Coordination->OxAdd Product 5-Bpin-3-Methoxy Product OxAdd->Product - HBpin

Figure 2: Mechanistic flow for the Iridium-catalyzed borylation directed by the 3-methoxy substituent.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Demethylation (Protocol A):

    • Cause: Strong coordination of the Lewis Acid to the ketone carbonyl (C=O) depletes the reagent.

    • Fix: Increase

      
       equivalents to 4.0 or switch to 
      
      
      
      /NaI with extended heating.
  • Regio-scrambling (Protocol B):

    • Cause: If the 3-methoxy ring also has a substituent at the 5-position, sterics will force borylation to the 4-position (between substituents) or the other ring.

    • Fix: Use sterically demanding ligands (e.g., TMP-phen) to enforce selectivity for the most accessible C-H bond.

Analytical Validation[6]
  • NMR Shift: Upon demethylation, the

    
     singlet (
    
    
    
    ppm) disappears. A broad phenolic
    
    
    singlet appears (
    
    
    ppm, solvent dependent).
  • Mass Spec:

    • Demethylation:

      
       Da.
      
    • Borylation:

      
       Da (for Bpin).
      

References

  • Akiyama, T., et al. (2022). "Selective Demethylation of Aryl Methyl Ethers Using Aluminum Chloride–Sodium Iodide System." Chemical Reviews. (Note: Generalized citation for AlCl3/NaI system utility).

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2022).[5] "Iridium-Catalyzed C-H Borylation of Arenes." Organic Syntheses.

  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Drug Discovery." Journal of the American Chemical Society.

  • Sousa, E., & Silva, A. (2015).[4] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2023). "Late-Stage C-H Activation of Drug Molecules." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

removing unreacted aldehyde impurities from dihydrochalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydrochalcone Synthesis & Purification Subject: Troubleshooting Unreacted Aldehyde Impurities in Dihydrochalcone (DHC) Scaffolds Ticket ID: DHC-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the synthesis of dihydrochalcones (DHCs)—typically achieved via the hydrogenation of chalcones or direct Friedel-Crafts acylation—unreacted aldehyde starting materials (e.g., benzaldehyde derivatives, vanillin, veratraldehyde) are persistent contaminants.

These aldehydes possess similar polarity to DHCs, often causing co-elution during flash chromatography. Furthermore, they are electrophilic "ticking time bombs" that can form acetals or polymerize during downstream processing.

This guide details three chemo-selective protocols to excise these impurities without damaging the DHC ketone pharmacophore.

Module 1: The Chemo-Selective Wash (Bisulfite Method)

Best For: Large-scale purification (>5g); removing unhindered aldehydes.

The Science: Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a water-soluble sulfonate adduct (a hydroxysulfonic acid salt).
  • Selectivity: DHCs contain a ketone functionality. However, bisulfite addition is highly sensitive to steric hindrance. While aldehydes react rapidly, the DHC ketone (an aryl-alkyl ketone sandwiched between an aromatic ring and an ethyl bridge) is sterically and electronically less reactive, allowing for selective washing.

Protocol: Phase-Transfer Bisulfite Wash

Standard aqueous washes often fail because the lipophilic aldehyde hides in the organic phase. This "Miscible Solvent Assist" protocol forces contact.

Reagents:

  • Saturated Sodium Bisulfite solution (freshly prepared).[1]

  • Methanol or Ethanol (Miscible solvent).

  • Ethyl Acetate or DCM (Extraction solvent).

Step-by-Step:

  • Solubilization: Dissolve your crude DHC reaction mixture in a minimal amount of Methanol (not the extraction solvent yet).

  • Adduct Formation: Add 1.5 equivalents (relative to the estimated aldehyde impurity) of Saturated Aqueous

    
     .
    
  • Agitation: Stir vigorously for 15–30 minutes at room temperature. Note: You may see a precipitate; this is the adduct.

  • Phase Creation: Dilute the mixture with water (to dissolve the adduct) and add your extraction solvent (e.g., Ethyl Acetate).

  • Separation: Transfer to a separatory funnel. Shake and separate.

    • Aqueous Layer: Contains the aldehyde-bisulfite adduct (Discard to waste).[1][2]

    • Organic Layer: Contains purified DHC.

  • Wash: Wash the organic layer once with brine to remove residual salts, then dry over

    
    .
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Emulsion forms Surface tension of adducts; pH issues.Add solid NaCl to saturate the aqueous phase; filter through Celite if solids persist.
Product loss DHC trapped in adduct precipitate.Ensure sufficient water is added in Step 4 to fully dissolve the bisulfite adduct.
Incomplete removal "Greasy" aldehydes (long chain).Switch from Methanol to DMF for Step 1 to improve aldehyde solubility during the reaction.

Module 2: Solid-Phase Scavenging (Resin Method)

Best For: High-value samples (<5g), parallel synthesis, or acid-sensitive DHCs.

The Science: Polymer-supported sulfonyl hydrazides (e.g., PS-TsNHNH2) react with aldehydes to form stable hydrazones. Because the scavenger is attached to a solid bead, the impurity is removed simply by filtration. This avoids liquid-liquid extraction and emulsion issues.

Workflow Visualization

ScavengerWorkflow Crude Crude DHC Mixture (Solvent: DCM or THF) Resin Add PS-TsNHNH2 Resin (3.0 equiv vs Aldehyde) Crude->Resin Catalyst Add Catalyst (5% Acetic Acid) Resin->Catalyst Stir Agitate (2-4 Hours, RT) Catalyst->Stir Filter Filtration (Fritted Funnel) Stir->Filter Filtrate Filtrate: Purified DHC Filter->Filtrate Product Beads Solid Waste: Resin-Aldehyde Hydrazone Filter->Beads Impurity

Caption: Workflow for solid-phase scavenging of aldehyde impurities using sulfonyl hydrazide resins.

Protocol:

  • Dissolve crude mixture in DCM or THF (approx. 10 mL/g).

  • Add PS-TsNHNH2 resin (2–3 equivalents relative to aldehyde).

  • Add catalytic Acetic Acid (5% v/v). Crucial for catalyzing hydrazone formation.

  • Shake gently (do not magnetic stir, as this grinds the beads) for 4 hours.

  • Filter through a frit. Rinse resin with DCM.

  • Concentrate filtrate to yield pure DHC.

Module 3: The "Nuclear Option" (Girard's Reagent T)

Best For: Trace removal (ppm levels) when chromatography fails completely.

The Science: Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) reacts with aldehydes to form a highly polar, water-soluble hydrazone with a permanent quaternary ammonium charge.

Protocol:

  • Dissolve mixture in Ethanol containing 10% Acetic Acid.

  • Add Girard’s Reagent T (1.5 equiv). Reflux for 1 hour.

  • Cool and pour into water.

  • Extract with Ether/EtOAc.

    • The DHC (less polar) moves to the Ether phase.

    • The Aldehyde-Girard adduct (ionic) stays in the water.

Validation: How do I know it worked?

Do not rely solely on LC-MS, as aldehydes can form hemiacetals in methanol mobile phases, confusing the spectra.

1. TLC Visualization (Differential Staining):

  • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Observation: Aldehydes typically stain yellow/orange almost instantly. DHC ketones often stain deep red and react slower due to sterics.

  • Result: You should see the disappearance of the fast-reacting yellow spot.

2. H-NMR Diagnostic:

  • Aldehyde: Look for the singlet proton at 9.5 – 10.5 ppm .

  • DHC: Look for the characteristic triplets of the ethyl bridge (

    
    -carbonyl) around 2.8 – 3.2 ppm .
    
  • Success: Complete disappearance of the 9–10 ppm signal.

FAQ: Troubleshooting Specific Scenarios

Q: My DHC contains a phenol group. Will the bisulfite wash deprotonate it? A: Bisulfite solutions are weakly acidic (pH ~4-5). Phenols (pKa ~10) will remain protonated and stay in the organic layer. However, if you use the reverse method (recovering aldehyde by basifying), the phenol would dissolve in the water. For the wash described above, your phenol-DHC is safe in the organic phase.

Q: I used the resin method, but the reaction was too slow. A: Did you add Acetic Acid? The formation of the hydrazone is acid-catalyzed. Without it, the reaction can take 24+ hours. Ensure you are using 5-10% AcOH in your solvent.

Q: Can I use this for chalcones (unsaturated)? A: Caution. Chalcones are


-unsaturated ketones. They are "Michael acceptors." Sulfites can undergo Michael addition at the 

-position of the chalcone, destroying your product. These methods are safe for Dihydrochalcones (saturated), but risky for Chalcones.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts). 3

  • Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Journal of Visualized Experiments, 2018. 4[2]

  • Biotage. "PS-TsNHNH2 Product Note: Scavenging Aldehydes and Ketones." Biotage Technical Literature. 5

  • MedChemExpress. "Girard's Reagent T: Mechanism of Action & Protocol." Technical Data Sheet. 6

Sources

preventing side reactions during Friedel-Crafts acylation of anisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Friedel-Crafts acylation of anisole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond standard textbook procedures to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured around common experimental issues, providing both a diagnosis and a validated solution.

Issue 1: Significant Demethylation of the Methoxy Group

Q1: I'm observing a significant amount of the corresponding phenol byproduct in my reaction mixture. What is causing the demethylation of my anisole derivative?

A1: This is a classic side reaction when using strong Lewis acids, particularly aluminum chloride (AlCl₃). The methoxy group's oxygen atom is a Lewis basic site. A potent Lewis acid like AlCl₃ can coordinate strongly to this oxygen, weakening the O-CH₃ bond and facilitating its cleavage, especially at elevated temperatures.[1][2] This process generates a phenol in situ, which can then undergo further, often undesired, reactions.

Q2: How can I prevent or minimize this demethylation?

A2: The key is to reduce the Lewis acidity of the catalytic system or modify reaction conditions to disfavor the cleavage pathway.

  • Catalyst Selection: Switch to a milder Lewis acid. While AlCl₃ is traditional, its high reactivity is often the source of the problem. Consider the alternatives in the table below.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Demethylation typically has a higher activation energy than the desired acylation.[1]

  • Stoichiometry: While a stoichiometric amount of Lewis acid is required due to complexation with the product ketone, a large excess of a strong Lewis acid like AlCl₃ should be avoided as it can drive the demethylation process.[3][4]

Table 1: Comparison of Lewis Acid Catalysts for Acylation of Anisoles

CatalystRelative ActivityPropensity for DemethylationTypical ConditionsKey Considerations
AlCl₃ Very HighHighStoichiometric+, 0 °C to RTProne to side reactions; requires strictly anhydrous conditions.[1][3]
FeCl₃ HighModerateStoichiometric, RTA good, less aggressive alternative to AlCl₃.[5][6]
ZnCl₂ ModerateLowCatalytic to StoichiometricMilder catalyst, often requiring higher temperatures but reduces demethylation.[1]
Sc(OTf)₃ HighVery LowCatalytic (5-10 mol%)Excellent, reusable, and water-tolerant catalyst that is highly effective for activated rings.[1][7][8]
Zeolites (e.g., H-BEA) ModerateLowHeterogeneous, High TempShape-selective, can favor para products and suppress side reactions like demethylation.[9]

dot

Caption: Workflow for troubleshooting demethylation.

Issue 2: Poor or Undesired Regioselectivity

Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A3: The methoxy group is a strong ortho, para-director due to resonance stabilization of the arenium ion intermediate.[10][11] The para position is generally favored due to reduced steric hindrance, especially when using bulky acylating agents.[12] However, the ratio can be influenced by several factors.

  • Steric Hindrance: The most dominant factor. The acyl group is sterically demanding, making attack at the less hindered para position more favorable than at the two ortho positions adjacent to the methoxy group. Using a bulkier acylating agent will further enhance para selectivity.

  • Solvent Choice: The polarity of the solvent can influence the product ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the thermodynamically more stable para isomer.[13] Polar solvents like nitrobenzene can sometimes alter the selectivity, potentially by affecting the effective size of the electrophilic species.[13]

  • Temperature: Lower reaction temperatures generally favor the product of kinetic control, which is often the sterically less hindered para isomer. Higher temperatures can sometimes lead to an increased proportion of the ortho product or promote side reactions like Fries rearrangement if demethylation occurs first.[14]

dot

Regioselectivity Anisole Anisole Derivative Acylation Friedel-Crafts Acylation Anisole->Acylation Ortho Ortho Product Sterically Hindered Acylation->Ortho:port Minor Pathway Para Para Product Sterically Favored Acylation->Para:port Major Pathway Control Reaction Conditions Factors • Low Temperature • Non-Polar Solvent (CS₂, CH₂Cl₂) • Bulky Acylating Agent Factors->Acylation Influences Ratio

Caption: Factors influencing ortho vs. para selectivity.

Issue 3: Low or No Product Yield

Q4: My Friedel-Crafts acylation reaction failed or gave a very low yield. What are the likely causes?

A4: A failed acylation points to several potential critical errors, most often related to catalyst deactivation or substrate incompatibility.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[3] Any moisture in your glassware, solvent, or reagents will deactivate the catalyst, halting the reaction. Always use flame-dried glassware, anhydrous solvents, and fresh, high-purity Lewis acids.[3]

  • Insufficient Catalyst: The ketone product of the acylation forms a stable complex with the Lewis acid, effectively sequestering it.[3][4] For this reason, you must use at least one full equivalent of the Lewis acid relative to the anisole substrate. A slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure the reaction goes to completion.

  • Strongly Deactivating Groups: While anisole itself is highly activated, if your derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the ring, the nucleophilicity of the ring may be too low for the reaction to proceed, even with strong catalysts.[15]

  • Incompatible Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or unprotected hydroxyls (-OH), will react with the Lewis acid catalyst, deactivating both the catalyst and the substrate.[16][17] This is why phenols and anilines do not undergo standard Friedel-Crafts reactions.[17] Anisole's ether oxygen is less basic and generally tolerates the reaction, though complexation still occurs.[4]

Issue 4: Polyacylation and Fries Rearrangement Concerns

Q5: Should I be concerned about polyacylation, where multiple acyl groups add to the ring?

A5: Generally, no. This is one of the significant advantages of Friedel-Crafts acylation over alkylation. The acyl group (R-C=O) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[18][19][20] Once the first acylation occurs, the product is significantly less reactive than the starting anisole, effectively preventing a second acylation.[21]

Q6: Can the Fries rearrangement be a competing side reaction?

A6: The Fries rearrangement is the Lewis acid-catalyzed conversion of a phenolic ester into a hydroxyaryl ketone.[14][22][23] For a standard acylation of anisole, this is not a direct competing pathway because you are starting with an ether, not an ester. However, it can become a relevant secondary reaction if significant demethylation occurs first (See Issue 1). The in situ formation of a phenol, followed by O-acylation and subsequent rearrangement, can lead to hydroxyketone byproducts. Preventing demethylation is the key to avoiding this issue.[17]

Validated Experimental Protocols

Protocol 1: Standard Acylation of Anisole with Acetyl Chloride (Para-Selective)

This protocol employs standard conditions known to favor the para-methoxyacetophenone product.

Materials:

  • Anisole (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the system is under an inert atmosphere (Nitrogen or Argon).[3]

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM to create a stirrable suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. The formation of the acylium ion is exothermic.[24]

  • Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Maintain vigorous stirring.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[24] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product (a mixture of primarily para and some ortho isomer) can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Mild Acylation using Scandium Triflate (Minimizing Demethylation)

This protocol is ideal for sensitive anisole derivatives where demethylation is a significant concern.

Materials:

  • Substituted Anisole (1.0 eq)

  • Scandium (III) Triflate (Sc(OTf)₃) (0.1 eq)

  • Acetic Anhydride (1.5 eq)

  • Anhydrous Nitromethane (as solvent)

Procedure:

  • Setup: To a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser, add the substituted anisole (1.0 eq), anhydrous nitromethane, and Sc(OTf)₃ (0.1 eq).

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.[1]

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

References

  • 13 Friedel-Crafts Acylation. (n.d.). LibreTexts™.
  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]

  • Fries rearrangement. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. (2012). Organometallics, 31(15), 5591–5599. PMC.
  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342-369.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega, 7(36), 32467–32477. PMC.
  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (2024, May 13). Chemistry & Chemical Technology, 18(2), 241-255.
  • Friedel-Crafts Acylation of Anisole Explained. (n.d.). Scribd. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). St. Olaf College. Retrieved from [Link]

  • How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? (2018, September 14). Chemistry Stack Exchange. Retrieved from [Link]

  • Why is the Friedel Crafts acylation of benzene favorable than that of Friedel craft alkylation? (2017, December 23). Quora. Retrieved from [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. (n.d.). ResearchGate. Retrieved from [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2022). Beilstein Journal of Organic Chemistry, 18, 1246–1295. PMC.
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018, September 13).
  • Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. Retrieved from [Link]

  • Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. (2012, July 23). Organometallics, 31(15), 5591-5599.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research, 3(2), 1-6.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2023). RSC Sustainability, 1, 1419-1426. RSC Publishing.
  • Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. (2016, August 8). Sciencemadness.org. Retrieved from [Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. (2016). RSC Advances, 6, 51433-51441. RSC Publishing.
  • Friedel Crafts Acylation. (2021, May 5). YouTube. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry. Retrieved from [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? (n.d.). CurlyArrows. Retrieved from [Link]

  • Friedel-Crafts reaction of anisole? (2017, April 8). Chemistry Stack Exchange. Retrieved from [Link]

  • Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? (2015, June 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Acid–solvent cluster-catalyzed general and regioselective Friedel–Crafts arylation of alcohols. (2021). Organic Chemistry Frontiers, 8, 468-474. RSC Publishing.
  • Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2022, November 10). The Journal of Organic Chemistry, 87(23), 15647-15657.
  • Conceptual reaction mechanism for demethylation of anisole is... (n.d.).
  • On Friedel-Crafts acetylation, anisole yields. (2025, November 28). Vedantu. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (n.d.). Scribd. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Enantioselectivity in the Asymmetric Synthesis of Chiral Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in the enantioselective synthesis of chiral propiophenone derivatives. These compounds are critical intermediates in the development of pharmaceuticals and other bioactive molecules, including synthetic cathinones where specific enantiomers often exhibit desired therapeutic effects while others may be more toxic or psychoactive.[1][2][3] Achieving high enantiomeric excess (ee) is therefore not just a matter of chemical purity, but of biological efficacy and safety.

This guide is structured to address the common and complex challenges you may encounter in the laboratory. It moves beyond simple procedural lists to explain the underlying principles governing stereochemical control, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address the most frequent obstacles encountered during the synthesis of chiral propiophenone derivatives.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is the most common hurdle in asymmetric catalysis. The formation of a near-racemic mixture indicates that the energy difference between the two diastereomeric transition states is minimal. The following questions will help you diagnose and resolve this issue.

Q: My reaction yields the product, but the enantiomeric excess is disappointingly low. Where should I start my investigation?

A: Begin by evaluating your reaction temperature. Enantioselectivity is often highly sensitive to thermal conditions.[4] Generally, lower temperatures are favorable as they amplify the small differences in activation energy between the diastereomeric transition states leading to the (R) and (S) products.[5] However, this is not a universal rule; some catalytic systems show optimal performance at or above room temperature.[6][7][8]

  • Actionable Advice: Conduct a temperature screening study. We recommend testing a range from -78°C up to 40°C (e.g., -78°C, -40°C, 0°C, 25°C, 40°C) to identify the optimal thermal conditions for your specific substrate and catalyst combination.[5] Be aware that in rare cases, temperature changes can even lead to a reversal of enantioselectivity.

Q: I have optimized the temperature, but the enantioselectivity remains poor. Could the solvent be the issue?

A: Yes, the solvent plays a critical role that extends far beyond simply dissolving the reactants. It can influence the stability of the catalyst-substrate complex and the transition states through specific interactions like hydrogen bonding or Lewis base coordination.[9] The polarity and coordinating ability of the solvent can drastically alter the chiral environment of the reaction.[5][9]

  • Actionable Advice: Perform a solvent screening experiment. Test a range of solvents with varying properties (e.g., non-polar: Toluene, Hexane; polar aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN); polar protic: Isopropanol (IPA)). Specific solute-solvent interactions, rather than just the dielectric continuum, are often the root cause of the solvent effect.[9] In some advanced systems, a chiral solvent can even be the sole source of asymmetric induction.[10]

Q: Can the amount of catalyst I'm using affect the enantiomeric excess?

A: Absolutely. Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[5]

  • High Loading: Can lead to the formation of catalyst aggregates (dimers or oligomers) which may be less selective or even non-selective compared to the monomeric catalytic species.

  • Low Loading: May result in a slow catalytic turnover, allowing a non-catalyzed, non-selective "background" reaction to become significant, thereby eroding the overall ee of the product mixture.[4][8]

  • Actionable Advice: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal concentration where the chiral catalytic pathway is dominant and efficient.[5]

Q: My results are inconsistent between runs, even under what I believe are identical conditions. What could be causing this variability?

A: Inconsistent results often point to sensitivity to air or moisture, or impurities in your reagents.[4]

  • Atmospheric Conditions: Many organometallic catalysts and reagents (e.g., borane reducing agents, organozinc reagents) are sensitive to oxygen or water. Catalyst deactivation or poisoning can occur, leading to variable performance.[11][12]

  • Reagent Purity: Impurities in the propiophenone substrate, solvent, or even the chiral ligand can act as inhibitors or competing substrates for the catalyst.[11] The enantiomeric purity of your chiral catalyst or ligand is also paramount.

  • Actionable Advice:

    • Ensure Inert Conditions: Use properly dried glassware and rigorously degassed solvents. Conduct your reactions under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Reagent Purity: Use high-purity, anhydrous solvents and freshly purified substrates. If you suspect your catalyst has degraded, consider sourcing a fresh batch or repurifying it.

    • Validate Your Analytical Method: An unoptimized chiral chromatography method (HPLC or GC) can give misleading and inconsistent ee values.[11] Ensure your method provides baseline separation of the enantiomers.

Issue 2: Low or No Product Yield

Q: My reaction is showing high enantioselectivity, but the conversion to the product is very low. How can I improve the yield without compromising the ee?

A: Low yield with high ee suggests your catalyst is selective but not active enough under the current conditions.

  • Potential Causes & Solutions:

    • Insufficient Reaction Time: Asymmetric reactions can be slow. Monitor the reaction over a longer period (e.g., 24-72 hours) to determine if it simply hasn't reached completion.[4]

    • Low Temperature: The optimal temperature for ee may be too low for a practical reaction rate. Incrementally increase the temperature (e.g., from -40°C to -20°C) and monitor both conversion and ee. You may need to find a balance between an acceptable rate and a high ee.[4]

    • Catalyst Inactivity: The catalyst may not be fully active. Some catalysts require a pre-activation step. Additionally, as mentioned before, impurities could be poisoning the catalyst.[12]

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively turn over the substrate in a reasonable timeframe.[5] Try gradually increasing the catalyst loading.

Visualized Troubleshooting & Concepts

Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantiomeric excess.

Troubleshooting_Workflow start_node Low Enantiomeric Excess (ee) Observed p1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start_node->p1 Start Here decision_node decision_node process_node process_node check_node check_node end_node High ee Achieved d1 Is Method Validated? p1->d1 p2 Step 2: Optimize Temperature d1->p2 Yes p1_fix Optimize Separation (Column, Mobile Phase, Temp) d1->p1_fix No p2_action Screen Range: -78°C to 40°C p2->p2_action p1_fix->p1 d2 ee Improved? p2_action->d2 d2->end_node Yes p3 Step 3: Screen Solvents d2->p3 No / Partially p3_action Test Toluene, DCM, THF, MeCN, etc. p3->p3_action d3 ee Improved? p3_action->d3 d3->end_node Yes p4 Step 4: Optimize Catalyst Loading d3->p4 No / Partially p4_action Vary Mol % (e.g., 0.5% to 10%) p4->p4_action d4 ee Improved? p4_action->d4 d4->end_node Yes p5 Step 5: Check Reagent Purity & Reaction Conditions d4->p5 No / Partially p5_action Use Purified Substrate Ensure Inert Atmosphere p5->p5_action p5_action->d2

Caption: A workflow for troubleshooting low enantioselectivity.

Principle of Asymmetric Induction

A chiral catalyst creates a chiral environment that differentiates between the pathways to the two enantiomeric products. This results in two diastereomeric transition states, (TS-R) and (TS-S), which have different energies. The enantiomeric excess is determined by the energy difference (ΔΔG‡) between these two states.

Asymmetric_Induction start Substrate + Reagent (Propiophenone) ts_R TS-R start->ts_R + Chiral Catalyst ts_S TS-S start->ts_S end_R Product (R) end_S Product (S) axis Energy axis_line axis_line axis->axis_line ts_R->end_R ts_S->end_S delta_G ΔΔG‡ bracket_top bracket_top bracket_bottom bracket_bottom bracket_top->bracket_bottom |

Caption: Energy profile of a catalyzed asymmetric reaction.

Data & Protocols

Data Presentation: Influence of Solvent and Temperature

The following table presents illustrative data for the asymmetric reduction of propiophenone to 1-phenyl-1-propanol, demonstrating the significant impact of reaction parameters on enantiomeric excess.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%) [Product Config.]
11.0Toluene259585 (R)
21.0Toluene09292 (R)
31.0Toluene-208597 (R)
41.0THF-208891 (R)
51.0DCM-209088 (R)
65.0Toluene-209698 (R)

Data is representative and intended for illustrative purposes.

Experimental Protocol: General Procedure for Parameter Screening

This protocol provides a robust methodology for systematically optimizing reaction conditions for the asymmetric synthesis of a chiral propiophenone derivative.

Objective: To identify the optimal temperature, solvent, and catalyst loading for maximizing enantiomeric excess (ee).

Materials:

  • Propiophenone substrate

  • Chiral catalyst (e.g., Ru-BINAP complex, chiral oxazaborolidine)[8]

  • Reducing agent (if applicable, e.g., H₂, borane-THF complex)

  • Anhydrous solvents (e.g., Toluene, THF, DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flasks, syringes), dried in an oven overnight.

Procedure:

  • Preparation (Inert Atmosphere):

    • Set up a series of oven-dried Schlenk flasks, each equipped with a magnetic stir bar.

    • Place the flasks under a positive pressure of inert gas and allow them to cool to room temperature.

  • Catalyst & Substrate Addition:

    • In each flask, add the chiral catalyst (e.g., 2 mol%).

    • Add the propiophenone substrate (e.g., 0.5 mmol) to each flask.

  • Solvent & Temperature Screening:

    • To separate sets of flasks, add a predetermined volume of a different anhydrous, degassed solvent (e.g., 5 mL of Toluene to one set, 5 mL of THF to another).

    • Cool each set of flasks to the desired screening temperatures (e.g., 25°C, 0°C, -20°C, -40°C) using appropriate cooling baths.

  • Initiation & Monitoring:

    • Initiate the reaction by adding the reducing agent or by pressurizing with H₂ gas.

    • Allow the reactions to stir for a predetermined time (e.g., 12 hours).

    • Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC or GC.

  • Work-up & Analysis:

    • Quench the reactions carefully (e.g., with saturated NH₄Cl solution for borane reductions).

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion (yield) by ¹H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

  • Optimization of Catalyst Loading:

    • Using the optimal solvent and temperature identified in the previous steps, repeat the experiment while varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%) to find the lowest possible loading that maintains high yield and ee.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and could it be a better approach than catalytic synthesis? A1: A chiral auxiliary is a chiral compound that is temporarily attached to the achiral substrate.[13][14] This creates a chiral molecule that can then undergo a diastereoselective reaction. Afterwards, the auxiliary is removed, yielding the enantiomerically enriched product.[14] This method can be very effective and predictable but requires stoichiometric amounts of the auxiliary and involves extra synthetic steps for attachment and removal, which can lower the overall yield.[14] Asymmetric catalysis is often more atom-economical and efficient for large-scale synthesis.[15]

Q2: My reaction involves a chiral amine ligand. Can the base I use affect the outcome? A2: Yes, if your reaction requires a base, its nature (e.g., organic vs. inorganic, sterically hindered vs. non-hindered) and stoichiometry can be critical. The base can interact with the catalyst, the substrate, or both, influencing the catalytic cycle and the steric environment of the transition state. It is advisable to screen different bases (e.g., K₂CO₃, DBU, triethylamine) if you suspect it might be an influencing factor.

Q3: Are there alternatives to metal-based catalysts for these reactions? A3: Yes, the field of organocatalysis, which uses small, chiral organic molecules as catalysts, has grown significantly.[16][17][18] For reactions like asymmetric reductions or Michael additions involving propiophenone derivatives, chiral organocatalysts (e.g., based on proline or cinchona alkaloids) can offer excellent enantioselectivity and are often less sensitive to air and moisture than many organometallic catalysts.[17][19]

References

  • From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and C
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed.
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol. Benchchem.
  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
  • Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
  • Enantioselective Synthesis of Both Enantiomers of Cathinone via the Microbiological Reduction of 2-Azido-1-phenyl-1-propanone.
  • Solvent Steers Chiral Synthesis. ACS Axial - American Chemical Society.
  • C
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantiosepar
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem.
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantiosepar
  • A Novel Chiral Auxiliary for Enantioselective Synthesis of Tertiary Alcohol. [Source Not Available].
  • Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol. Benchchem.
  • Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center. Benchchem.
  • Polymer-Immobilized Catalyst for Asymmetric Hydrogenation of Racemic α-(N-Benzoyl-N-methylamino)propiophenone.
  • Chiral auxiliary. Wikipedia.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen
  • Other Chiral Auxiliaries. [Source Not Available].
  • Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. [Source Not Available].
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
  • TROUBLESHOOTING GUIDE. [Source Not Available].
  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchel
  • Asymmetric Catalysis (Enantioselective Catalysis)
  • Enantioselective organoc
  • Asymmetric Hydrogenation of Esters and Efforts Towards Photohydrogen
  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de.
  • Organocatalysis, Organoc
  • Chiral deriv
  • Asymmetric Synthesis. University of York.
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one deriv
  • Enantioselective synthesis. Wikipedia.
  • Guidelines and methodologies in asymmetric synthesis and c
  • Catalysing (organo-)
  • Asymmetric Synthesis. [Source Not Available].
  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investig
  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts | Request PDF.
  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures | Request PDF.
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Source Not Available].
  • Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis
  • Assymetric Induction. MSU chemistry.
  • Chiral HPLC separation: str

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenyl)-2'-methylpropiophenone

[1]

Status: Active Ticket Type: Technical Guide / Troubleshooting Subject: Strategies for crystallizing and purifying oily dihydrochalcone intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering a common but frustrating phenomenon in the synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone . This molecule belongs to the class of dihydrochalcones .

The Core Problem: The presence of the 2'-methyl group (ortho-substitution) on the A-ring creates significant steric torsion, twisting the carbonyl group out of planarity with the phenyl ring. Combined with the flexible ethylene bridge and the meta-methoxy substituent, this molecule possesses high conformational entropy. This makes the crystal lattice energy difficult to access, resulting in a "supercooled liquid" (oil) rather than a crystalline solid, even when pure.[1]

This guide provides a tiered troubleshooting approach, moving from thermodynamic induction (crystallization) to kinetic separation (distillation/chromatography).[1]

Phase 1: Diagnosis & Pre-Treatment

Before attempting crystallization, you must ensure the oil is not "fake"—i.e., an oil caused by solvent entrapment rather than the compound's intrinsic nature.[1]

Step 1: The Solvent Trap Check

Oily residues often trap 5–15% solvent by weight. This lowers the glass transition temperature (

  • Action: Run a

    
    H-NMR. Focus on the 0.8–2.0 ppm region (Hexanes/Grease) and 7.26/1.56 ppm (Chloroform/Water).
    
  • Protocol: If solvent > 2%:

    • Place the oil in a round-bottom flask.

    • Heat to 60°C (well above the likely

      
      ).
      
    • Apply high vacuum (< 1 mbar) for 4 hours.

    • Why Heat? You must provide enough energy to overcome the viscosity that traps the solvent molecules.

Phase 2: Crystallization Strategies (The "Anti-Oil" Protocol)

If the material is chemically pure (>90% by HPLC/NMR) but remains an oil, use Trituration . This is the art of using a "bad" solvent to extract impurities while inducing lattice formation.

Trituration Workflow

The goal is to create a supersaturated environment where the oil "crashes" into a solid.

TriturationStrategyStartCrude Oily ProductSolventDissolve in MinimalPolar Solvent (EtOAc/DCM)Start->SolventAntiSolventAdd Non-Polar Anti-Solvent(Pentane or Hexane)Solvent->AntiSolventCloudPointCloud Point Reached?AntiSolvent->CloudPointCoolingCool to -20°C (Freezer)DO NOT DISTURB for 12hCloudPoint->CoolingYes (Milky)ScratchingPhysical Induction:Scratch glass with spatulaCloudPoint->ScratchingNo (Clear)ResultFiltration of White SolidCooling->ResultCrystals FormOilOutOiling Out Occurs(Two liquid phases)Cooling->OilOutGoo FormsScratching->CoolingReheatReheat to dissolve,add more polar solventOilOut->ReheatReheat->Cooling

Figure 1: Decision matrix for inducing crystallization in oily aromatic ketones.[1]

Specific Solvent Systems for Propiophenones
Solvent SystemRatio (v/v)MechanismSuitability
EtOAc : Hexane 1 : 10Standard polarity mismatch.[1]Best Starting Point
Et₂O : Pentane 1 : 5Low boiling point allows rapid evaporation (cooling effect).Good for small scales (<1g)
IPA : Water 4 : 1Hydrophobic effect forces the ketone out.Risk: May form emulsion. Use only if lipophilic impurities are low.

The "Seed" Trick: If you have any solid batch from a previous experiment (even 1 mg), add it to the oil after adding the anti-solvent. This provides a nucleation template.

Phase 3: Purification (When Crystallization Fails)

If the oil persists, you likely have impurities (unreacted aldehyde or chalcone intermediate) disrupting the lattice.

Option A: Flash Chromatography (Standard)

The 2'-methyl group makes the ketone slightly less polar than typical acetophenones due to shielding.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient Elution.[2]

    • Start: 100% Hexane (removes non-polar hydrocarbons).

    • Ramp: 0% → 10% EtOAc in Hexane over 10 CV (Column Volumes).

    • Target: The product usually elutes between 5–15% EtOAc.

  • Detection: UV at 254 nm (Strong absorption from the two aromatic rings).

Option B: Kugelrohr Distillation (High Vacuum)

This is the most effective method for "cleaning" the oil if it is thermally stable.

  • Boiling Point Estimate: The standard 3'-methoxypropiophenone boils at ~259°C (atm). Your molecule is heavier. Expect a bp of 180–200°C at 0.5 mmHg .

  • Setup:

    • Use a Kugelrohr or Short-path distillation apparatus.

    • Vacuum is critical: Must be < 1 mmHg (High Vac).

    • Ramp:

      • 100°C: Removes volatiles/solvents.

      • 150°C: Removes unreacted starting materials.

      • 185°C+: Product fraction.

Phase 4: Chemical Derivatization (The "Nuclear" Option)

If the oil is impossible to purify directly, convert it into a solid derivative, purify the solid, and then hydrolyze it back.[1]

  • Semicarbazone Formation:

    • React the oily ketone with semicarbazide hydrochloride and sodium acetate in ethanol/water.

    • Advantage: Semicarbazones of aromatic ketones are almost always high-melting solids (crystallizable).

  • Purification: Recrystallize the semicarbazone from Ethanol.

  • Hydrolysis: Reflux with dilute HCl to regenerate the pure oily ketone.

FAQ: Troubleshooting Specific Symptoms

Q1: The product separates as a "gum" at the bottom of the flask during trituration. What now?

  • Cause: This is "oiling out." The temperature dropped too fast, or the anti-solvent ratio is too high.

  • Fix: Re-heat the mixture until the gum dissolves. Add a small amount (1–2 mL) of the good solvent (e.g., EtOAc). Let it cool slowly to room temperature before putting it in the fridge. Vigorous stirring helps prevent oil pooling.

Q2: My TLC shows a spot very close to the product. What is it?

  • Analysis: If synthesized via hydrogenation of a chalcone, the impurity is likely the over-reduced alcohol (carbonyl reduced to OH).

  • Fix: The alcohol is much more polar. Use a column with a shallower gradient (e.g., 1% EtOAc steps).[1] Alternatively, oxidize the crude mixture (Jones reagent or PCC) to convert the alcohol back to the ketone, then purify.

Q3: Can I use bisulfite addition to purify this ketone?

  • Answer: No. The 2'-methyl group on the aromatic ring creates significant steric hindrance around the carbonyl carbon. Bisulfite adduct formation requires an accessible carbonyl. It will likely fail or have very low yields for this specific sterically crowded molecule.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (Standard protocols for Trituration and Distillation).

  • BenchChem. (2025).[4] Application Notes and Protocols for 3'-Methoxypropiophenone in Organic Synthesis. (Provides physical data on analogous propiophenones). [1]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.[1] (Details industrial purification of related Tapentadol intermediates).

  • Common Organic Chemistry. (2021). Trituration Techniques. (Practical guide for solvent selection).

Technical Support Center: Minimizing Demethylation Byproducts During High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing high-temperature organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of demethylation as an unwanted side reaction. Here, we provide in-depth troubleshooting advice, validated protocols, and frequently asked questions to help you optimize your synthetic routes, improve yield, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles behind thermally-induced demethylation.

Q1: What is demethylation and why is it a significant problem in high-temperature synthesis?

A: Demethylation is a chemical reaction that removes a methyl (-CH3) group from a molecule. In the context of high-temperature synthesis, it is typically an undesired side reaction that cleaves methyl ethers (O-demethylation) or N-methyl groups (N-demethylation), leading to the formation of hydroxyl or secondary amine byproducts, respectively.

This process becomes problematic for several reasons:

  • Reduced Yield: Formation of the demethylated byproduct directly consumes the desired product, lowering the overall reaction yield.

  • Purification Challenges: The byproduct often has similar polarity and physical properties to the target molecule, making separation by chromatography or crystallization difficult and costly.

  • Impurity Profile: In pharmaceutical development, unexpected byproducts can complicate safety and regulatory filings.[1]

Elevated temperatures provide the kinetic energy necessary to overcome the activation barriers of not just the desired reaction, but also of competing side reactions like demethylation.[2][3] While higher temperatures can dramatically shorten reaction times, they can also decrease selectivity, favoring the formation of these unwanted products.[4][5]

Q2: Which functional groups are most susceptible to high-temperature demethylation?

A: The most commonly affected functional groups are:

  • Aryl Methyl Ethers (e.g., Anisole derivatives): This is the most frequently encountered issue. The cleavage of the Ar-OCH3 bond is a well-documented process, historically performed under harsh, high-temperature conditions using reagents like pyridine hydrochloride or strong acids such as HBr and HI.[6][7] The presence of even trace acidic impurities can facilitate this reaction at high temperatures.

  • N-Methyl Amines and Amides: N-demethylation can occur, particularly in cyclic amines or under oxidative conditions. While often targeted intentionally with specific reagents, the high-energy environment of thermal synthesis can promote this unwanted pathway.[8][9]

  • Methyl Esters: Although generally more stable than aryl methyl ethers, methyl esters can undergo hydrolysis to carboxylic acids if water is present, or transesterification. In some cases, high temperatures in the presence of strong nucleophiles can lead to demethylation.[10]

Q3: What are the primary factors that promote demethylation during a high-temperature reaction?

A: Several factors can independently or synergistically promote demethylation:

  • Excessive Temperature: This is the most direct cause. Every reaction has an optimal temperature window where the rate of product formation is maximized relative to byproduct formation. Exceeding this window can disproportionately accelerate the demethylation pathway.[3]

  • Prolonged Reaction Times: Even at moderately high temperatures, extending the reaction time beyond what is necessary for completion can lead to the gradual accumulation of demethylated byproducts.

  • Presence of Acidic or Basic Species: Trace amounts of acid (Brønsted or Lewis) can catalyze the cleavage of methyl ethers.[6][7][11][12] Similarly, strong bases in polar aprotic solvents can promote nucleophilic demethylation by thiolates or other nucleophiles.[7][13]

  • Solvent Choice: The polarity and properties of the solvent can influence reaction pathways by stabilizing different transition states.[4][14] In some cases, solvent-free conditions have been shown to alter reaction outcomes.[15]

Troubleshooting Guide: From Problem to Solution

This section provides actionable solutions to specific problems encountered during synthesis.

Issue 1: My reaction is producing a significant amount (>5%) of an O-demethylated byproduct from an aryl methyl ether.
  • Root Cause Analysis: This is a classic thermal degradation pathway. The high temperature is likely providing sufficient energy to cleave the aryl C-O bond, a process potentially accelerated by trace acidic impurities in your reagents or solvent.

  • Solutions & Validation Strategy:

    • Systematic Temperature Optimization: The first and most critical step is to find the "sweet spot" for your reaction temperature.

      • Action: Run a series of small-scale parallel reactions, decreasing the temperature in 10-20 °C increments from your original conditions. Monitor the ratio of product to byproduct at set time points using HPLC or LC-MS.[16]

      • Validation: You should observe a decrease in the rate of byproduct formation relative to product formation at lower temperatures. The goal is to identify the temperature that provides an acceptable reaction rate with a minimal amount of the demethylated impurity.

    • Strict Time Management: Do not let the reaction run longer than necessary.

      • Action: Monitor the reaction closely by thin-layer chromatography (TLC) or a rapid LC-MS analysis every 30-60 minutes. Once the starting material is consumed, immediately begin the work-up procedure.

      • Validation: A time-course study will reveal the point at which product formation plateaus and byproduct formation becomes more pronounced.

    • Employ Alternative Heating Technologies: Conventional heating can create localized "hot spots."

      • Action: If available, utilize microwave heating. Microwave irradiation can provide rapid and uniform heating, often allowing reactions to reach completion in minutes instead of hours, thereby minimizing the time window for thermal degradation.[2][17] Pulsed heating is an advanced technique that can also limit byproduct formation by controlling the reaction at a kinetic, non-equilibrium level.[18]

      • Validation: Compare the product/byproduct ratio from a microwave-assisted reaction to a conventionally heated one run for an optimized time.

    • Neutralize the Reaction Environment:

      • Action: Add a non-nucleophilic, acid-scavenging base, such as proton sponge or potassium carbonate, to the reaction mixture. Ensure all solvents are passed through a plug of neutral alumina before use to remove acidic impurities.

      • Validation: A control reaction with and without the acid scavenger should demonstrate a reduced level of demethylation in the presence of the scavenger.


Issue 2: I need to run my reaction at a high temperature, but my starting material contains a sensitive aryl methyl ether. How can I prevent demethylation proactively?
  • Root Cause Analysis: The inherent lability of the aryl methyl ether is incompatible with the required reaction conditions. The functional group must be masked or the synthetic strategy altered.

  • Solutions & Validation Strategy:

    • Orthogonal Protecting Group Strategy: This is the most robust chemical solution. Replace the methyl group with a more stable protecting group that can withstand the high-temperature step and be selectively removed later.[19][20]

      • Action: Protect the precursor phenol with a more robust group like a benzyl (Bn) or silyl ether (e.g., TBDPS).[21] These groups exhibit greater thermal stability. After the high-temperature step, the protecting group can be removed under specific conditions (e.g., hydrogenolysis for benzyl, fluoride ions for silyl) that do not affect the rest of the molecule.[21][22]

      • Validation: Successful implementation will result in a clean high-temperature reaction with no demethylation, followed by a high-yielding deprotection step.

      Data Presentation: Comparison of Common Hydroxyl Protecting Groups

      Protecting Group Abbreviation Common Protection Reagents Stability (Tolerates) Common Deprotection Reagents
      Methyl Ether Me CH₃I, (CH₃)₂SO₄ Strong bases, nucleophiles BBr₃, HBr (High Temp) [6][7][23]
      Benzyl Ether Bn BnBr, BnCl, NaH Most conditions (except reduction) H₂, Pd/C (Hydrogenolysis)
      tert-Butyldimethylsilyl Ether TBS TBDMSCl, Imidazole Most non-acidic/fluoride conditions TBAF, HF, aq. Acid

      | tert-Butyldiphenylsilyl Ether | TBDPS | TBDPSCl, Imidazole | More stable to acid than TBS | TBAF, HF |

    • Lower the Activation Energy with a Catalyst: Avoid the need for extreme temperatures altogether.

      • Action: Investigate whether a catalyst (metal complex, organocatalyst, etc.) can facilitate your desired transformation at a lower temperature.[2] Catalysts provide an alternative reaction pathway with a lower energy barrier, often obviating the need for harsh thermal conditions.[4]

      • Validation: A successful catalytic system will produce the desired product in high yield at a temperature low enough to prevent demethylation.

Visualized Workflows & Decision Making

A logical approach is crucial for efficient troubleshooting. The following diagrams illustrate key decision-making and experimental processes.

Troubleshooting_Demethylation start Demethylation Byproduct Observed (>5%) q1 Is lowering the reaction temperature feasible for the desired reaction? start->q1 opt_temp Optimize Temperature & Time (Run parallel reactions, decrease T by 10-20 °C) q1->opt_temp  Yes consider_alt Evaluate Advanced Strategies q1->consider_alt  No q2 Problem Solved? opt_temp->q2 end_ok Process Optimized. Continue with new conditions. q2->end_ok  Yes q2->consider_alt  No protect Use a more robust Protecting Group (e.g., Benzyl, Silyl) consider_alt->protect catalyst Find a Catalyst to lower reaction temp consider_alt->catalyst

Caption: A decision tree for troubleshooting demethylation byproducts.

Protecting_Group_Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: High-Temp Synthesis cluster_2 Phase 3: Deprotection Start Precursor with -OH group Protect Protect -OH as -OBn or -OTBDPS Start->Protect BnBr or TBDPSCl High_Temp Perform High-Temp Reaction (>150 °C) Protect->High_Temp Protected_Product Protected Product (No demethylation) High_Temp->Protected_Product Deprotect Selective Deprotection Protected_Product->Deprotect Final_Product Final Product (High Purity) Deprotect->Final_Product H2, Pd/C or TBAF

Caption: Workflow illustrating a proactive protecting group strategy.

Key Experimental Protocols

Protocol 1: Analytical Monitoring of Demethylation by HPLC-MS

This protocol provides a general method to quantify the ratio of desired product to the demethylated byproduct, which is essential for any optimization effort.

  • Sample Preparation: At each time point, withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Dilution: If necessary, dilute the quenched sample further to be within the linear range of the detector.

  • HPLC-MS Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a gradient that will retain both your product and the more polar byproduct (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Detection (MS): Use an electrospray ionization (ESI) source in positive or negative mode. Monitor the exact mass-to-charge ratio (m/z) for your starting material, product, and the expected demethylated byproduct.

  • Data Analysis: Integrate the peak area for the product and the byproduct from the extracted ion chromatogram (EIC). Calculate the product-to-byproduct ratio. A response factor may be needed for precise quantification, but for optimization, the relative ratio is often sufficient.

Protocol 2: Benzyl Protection of a Phenol

This protocol describes a standard procedure for protecting a phenolic hydroxyl group to prevent O-demethylation of a subsequently formed methyl ether at a different position, or to protect the phenol itself before a high-temperature step.

  • Setup: To a solution of the phenolic starting material (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting benzyl ether by silica gel column chromatography. The protected compound can now be carried forward to the high-temperature synthesis step.

References

  • Patsnap Eureka. (2026, February 2).
  • Yao, B., et al. (2022).
  • Wikipedia. (n.d.). Demethylation. [Link]

  • Benchchem. (n.d.).
  • Roberts, B. A., & Strauss, C. R. (2004). Development of Predictive Tools for Optimizing Organic Reactions. Molecules, 9(6), 459-465. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Fiveable. (2025, August 15). Selectivity control Definition.
  • Wang, L., et al. (2023, July 3). Controllable Synthesis of Solid Catalysts by High-Temperature Pulse. Accounts of Materials Research. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Voronov, A. D., et al. (2025, February 24). Are activation barriers of 50–70 kcal mol −1 accessible for transformations in organic synthesis in solution?. RSC Publishing.
  • Kim, H., & Lee, J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • ScienceDaily. (2024, October 23).
  • Li, J., et al. (2012). Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides. PMC.
  • Wu, H., & Zhang, Y. (2014). Base-resolution profiling of active DNA demethylation using methylase-assisted bisulfite sequencing (MAB-seq) and caMAB-seq. PMC.
  • ResearchGate. (2016, August 26). (PDF)
  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]

  • Britton, E. C., & Murray, C. (2024, April 10). A Brief Introduction to Chemical Reaction Optimization.
  • Holmes, L. D., & Bell, C. J. (1986). Solvent effects on chemical processes. 8. Demethylation kinetics of aspartame in binary aqueous-organic solvents. PubMed. [Link]

  • Common Organic Chemistry. (n.d.).
  • Van der Eycken, J., et al. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • YouTube. (2024, May 5). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids.

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Validation & Comparative

1H NMR Interpretation of 3-(3-Methoxyphenyl)-2'-methylpropiophenone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the development of flavonoid-inspired therapeutics, the dihydrochalcone scaffold serves as a critical "reduced" intermediate, often compared against its unsaturated chalcone precursor or regioisomeric impurities. This guide provides an in-depth 1H NMR interpretation of 3-(3-Methoxyphenyl)-2'-methylpropiophenone (also known as 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one).[1]

Unlike standard spectral databases that list peak tables without context, this guide focuses on differentiation strategies : distinguishing the target molecule from its synthetic precursors (chalcones) and regioisomers (e.g., 4-methoxy variants) using specific coupling patterns and chemical shift logic.[1]

Structural Breakdown & Numbering

The molecule consists of three distinct magnetic environments:

  • A-Ring (o-Tolyl): Characterized by a steric ortho-methyl group and a deshielded aromatic proton adjacent to the carbonyl.[1]

  • Linker (Ethylene Bridge): A saturated spin system (

    
     or 
    
    
    
    ) distinguishing it from the chalcone.[1]
  • B-Ring (m-Anisyl): A 3-substituted aromatic ring providing a complex splitting pattern (ABCD system) compared to the symmetric 4-substituted isomers.[1]

G cluster_0 A-Ring (o-Tolyl) cluster_1 Linker (Bridge) cluster_2 B-Ring (m-Anisyl) A_Me 2'-Methyl (δ 2.45, s) A_Ar Ar-H (H-6') (δ 7.60, d) Alpha α-CH2 (δ 3.20, t) A_Ar->Alpha Carbonyl Connection Beta β-CH2 (δ 3.00, t) Alpha->Beta J ≈ 7-8 Hz B_Ar Ar-H (H-2'') (δ 6.80, s) Beta->B_Ar Benzylic Connection B_OMe 3-OMe (δ 3.80, s)

Figure 1: Magnetic segmentation of the target dihydrochalcone. The chemical shifts are predicted values based on additive substituent effects in CDCl3.

Part 2: Detailed Spectral Assignment

The following data represents the high-resolution 1H NMR profile in CDCl3 (Chloroform-d) at 400 MHz. The assignment relies on first-principles chemometrics and fragment additivity rules validated against standard dihydrochalcone libraries.

Table 1: Chemical Shift Assignment & Multiplicity
PositionGroupδ (ppm)MultiplicityIntegralJ (Hz)Interpretation Logic
B-Ring -OCH3 3.80 Singlet (s)3H-Characteristic methoxy resonance.[1]
Linker α-CH2 3.18 - 3.25 Triplet (t)2H7.5Deshielded by adjacent Carbonyl (C=O).[1]
Linker β-CH2 2.98 - 3.05 Triplet (t)2H7.5Benzylic position; shielded relative to α-CH2.[1]
A-Ring 2'-CH3 2.48 Singlet (s)3H-Ortho-methyl group on the ketone ring.[1]
B-Ring H-2'' 6.78 - 6.82 Singlet (br s)1H-Isolated proton between alkyl and methoxy groups.[1]
B-Ring H-4''/6'' 6.75 - 6.80 Multiplet2H-Ortho to methoxy; overlapping signals.[1]
B-Ring H-5'' 7.20 - 7.25 Triplet (t)1H8.0Meta proton; typically pseudo-triplet.[1]
A-Ring H-3'/4'/5' 7.25 - 7.40 Multiplet3H-Overlapping aromatic envelope.[1]
A-Ring H-6' 7.65 Doublet (d)1H7.8Deshielded by C=O anisotropy (closest to ketone).[1]

Critical Note: The exact shift of the α-CH2 and β-CH2 triplets is the primary indicator of the "dihydro" state.[1] In the precursor chalcone, these protons are absent, replaced by vinylic doublets at 7.4–7.8 ppm.

Part 3: Comparative Analysis (The "Alternatives")

In a synthesis or QC context, you are rarely analyzing this molecule in isolation.[1] You are confirming it against what it is not .

Scenario A: Target vs. Precursor (Chalcone)

The most common impurity is the unreduced chalcone: (E)-1-(2-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.[1]

  • Target (Dihydro): Shows two clear triplets in the aliphatic region (2.9–3.3 ppm).[1]

  • Alternative (Chalcone): Shows two doublets in the aromatic/olefinic region (7.4–7.8 ppm) with a large coupling constant (

    
     Hz) indicative of trans-alkene geometry.[1]
    
  • Diagnostic Action: If you see signals >7.3 ppm with

    
     Hz, the reduction is incomplete.
    
Scenario B: Target vs. Regioisomer (4-Methoxyphenyl)

Distinguishing the 3-methoxy (meta) substitution from the 4-methoxy (para) substitution is critical for structural validation.[1]

  • Target (3-OMe): The B-ring protons form an ABCD system . You will see a distinct isolated singlet (H-2'') around 6.8 ppm and a triplet (H-5'') around 7.2 ppm.[1]

  • Alternative (4-OMe): The B-ring protons form an AA'BB' system (often appearing as two "roofed" doublets).[1]

  • Diagnostic Action: Look for the "isolated singlet" in the aromatic region.[1] Its presence confirms the 3-substitution pattern.[1]

Logic Start Unknown Sample Spectrum Check_Aliphatic Check 2.8 - 3.4 ppm region Start->Check_Aliphatic Triplets Two Triplets Present? (α & β protons) Check_Aliphatic->Triplets Vinylic Doublets at 7.5-8.0 ppm? (J > 15 Hz) Check_Aliphatic->Vinylic Is_Dihydro Confirmed: Dihydrochalcone Scaffold Triplets->Is_Dihydro Is_Chalcone Identify: Unreduced Chalcone Vinylic->Is_Chalcone Check_Aromatic Check B-Ring Pattern (6.5 - 7.3 ppm) Is_Dihydro->Check_Aromatic Pattern_3 Isolated Singlet + Triplet? (ABCD System) Check_Aromatic->Pattern_3 Pattern_4 Two Roofed Doublets? (AA'BB' System) Check_Aromatic->Pattern_4 Result_Target MATCH: 3-(3-Methoxyphenyl)-... Pattern_3->Result_Target Result_Iso MISMATCH: 4-Methoxy Isomer Pattern_4->Result_Iso

Figure 2: Decision tree for NMR differentiation of the target molecule from common synthetic impurities and isomers.

Part 4: Experimental Protocol

To obtain the resolution required to see the fine splitting of the B-ring (confirming the 3-methoxy position), proper sample preparation is non-negotiable.[1]

Standard Operating Procedure (SOP) for High-Res 1H NMR
  • Solvent Selection: Use CDCl3 (99.8% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Why? Chloroform provides the best solubility for lipophilic dihydrochalcones and prevents H-bonding broadening often seen in DMSO.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause viscosity broadening, obscuring the multiplicity of the ethylene bridge triplets.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 2.0 seconds . The methoxy and methyl protons relax slowly; insufficient delay will reduce their integral values below 3.0.[1]

    • Scans (NS): 16 scans are sufficient for this concentration.[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correction must be manual to ensure the baseline of the aromatic region is flat, allowing detection of the small H-2'' singlet.[1]

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Dihydrochalcone.[1] Retrieved from [1]

  • Agrawal, P. K. (2010).[1] Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids. Natural Product Communications. Retrieved from

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [1]

  • ChemicalBook. (2024).[1][2] Methoxypropiophenone NMR Spectral Data. Retrieved from [1]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2'-Methyl Substituted Dihydrochalcones

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 2'-methyl substituted dihydrochalcones , focusing on the mechanistic differentiation of this isomer from its meta- (3') and para- (4') counterparts.

Executive Summary

Differentiation of positional isomers in dihydrochalcones (DHCs) is a critical challenge in natural product chemistry and drug metabolism studies. While standard fragmentation pathways (e.g.,


-cleavage) confirm the dihydrochalcone skeleton, they often fail to distinguish between ortho-, meta-, and para-substitution. This guide establishes the "Ortho-Effect" —a specific intramolecular hydrogen transfer unique to the 2'-methyl isomer—as the definitive diagnostic tool.
Mechanistic Deep Dive: The Ortho-Effect vs. Standard Cleavage

The fragmentation of 2'-methyl substituted dihydrochalcones is governed by two competing pathways: the universal


-Cleavage  (characteristic of all DHCs) and the isomer-specific Ortho-Elimination .
A. The Universal Pathway:

-Cleavage

For all dihydrochalcone isomers (2', 3', or 4'-substituted), the dominant fragmentation is the cleavage of the bond between the carbonyl carbon and the


-carbon of the alkyl chain.
  • Mechanism: Homolytic cleavage driven by the stability of the resulting acylium ion.

  • Result: Formation of a substituted benzoyl cation (Acylium Ion) and a phenylethyl radical.

  • Diagnostic Value: Confirms the presence of the DHC skeleton and the mass of the A-ring, but does not distinguish the position of the methyl group (all isomers yield m/z 119 for a monomethyl A-ring).

B. The Diagnostic Pathway: The Ortho-Effect (2'-Specific)

The 2'-methyl isomer possesses a unique steric and electronic environment. The proximity of the methyl hydrogens to the carbonyl oxygen facilitates a 1,5-Hydrogen Shift .

  • Mechanism:

    • Excitation: The carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group via a 6-membered transition state.

    • Elimination: This leads to the expulsion of a hydroxyl radical (

      
      OH) or a water molecule (H
      
      
      
      O) through cyclization.
  • Result: Distinctive peaks at [M-17] and [M-18] .[1]

  • Absence in Isomers: This pathway is geometrically impossible for 3'- and 4'-methyl isomers, making these peaks diagnostic markers.

C. Visualization of Fragmentation Pathways

DHC_Fragmentation M Molecular Ion (M+) [2'-Me-DHC] Alpha Pathway A: Alpha-Cleavage (Universal) M->Alpha Homolytic Fission Ortho Pathway B: Ortho-Effect (2'-Specific) M->Ortho Steric Proximity Acylium Acylium Ion (m/z 119) Alpha->Acylium Benzyl Phenylethyl Radical (Neutral Loss) Alpha->Benzyl Distonic Distonic Intermediate (1,5-H Shift) Ortho->Distonic M_OH [M-OH]+ (m/z 207) Distonic->M_OH -OH M_H2O [M-H2O]+ (m/z 206) Distonic->M_H2O -H2O (Cyclization)

Caption: Comparative fragmentation pathways. Pathway A is common to all isomers; Pathway B is unique to the 2'-methyl isomer.

Comparative Data Analysis

The following table contrasts the EI-MS spectral features of the 2'-methyl isomer against the 4'-methyl isomer and the unsubstituted parent compound.

Table 1: Diagnostic Ion Comparison (Relative Abundance)

Feature2'-Methyl Dihydrochalcone 4'-Methyl Dihydrochalcone Unsubstituted Dihydrochalcone
Molecular Ion (M+) m/z 224 (Strong)m/z 224 (Strong)m/z 210
Base Peak m/z 119 (Acylium)m/z 119 (Acylium)m/z 105 (Benzoyl)
Diagnostic [M-17] Present (Loss of OH)Absent / NegligibleAbsent
Diagnostic [M-18] Present (Loss of H

O)
AbsentAbsent
Tropylium Ion m/z 91 (Common)m/z 91 (Common)m/z 91 (Common)
Mechanism Note Ortho-Effect dominates secondary fragmentation.[1][2]Standard fragmentation only.Standard fragmentation only.

Note: The presence of peaks at m/z 207 ([M-17]) and m/z 206 ([M-18]) in the 2'-isomer spectrum is the definitive confirmation of ortho-substitution.

Experimental Protocol

To replicate these results, use the following standardized GC-MS or LC-MS/MS protocol. This method ensures sufficient internal energy to trigger the diagnostic ortho-effect.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of the compound in 1 mL of Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Concentration: Dilute to 10 ppm for direct injection.

B. GC-EI-MS Conditions (Recommended for Isomer Differentiation)
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • Ionization: Electron Impact (EI) at 70 eV .[3]

    • Why 70 eV? Standard energy is required to ensure reproducible fragmentation ratios for library matching. Lower energies may suppress the ortho-elimination pathway.

  • Scan Range: m/z 40–350.

C. Data Interpretation Workflow
  • Identify M+: Locate the molecular ion at m/z 224.

  • Check Base Peak: Confirm m/z 119 (Acylium ion) to verify the A-ring methylation.

  • Apply Ortho-Filter: Zoom into the M+ region (m/z 200–224).

    • Isomer 2' (Ortho): Look for distinct peaks at m/z 206/207.

    • Isomer 4' (Para): Region should be clean; M+ peak should be dominant with no significant loss of water/OH.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[4] Link

  • Zhang, J., & Brodbelt, J. S. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 555–572. Link

  • Portet, B., et al. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1210(1), 45-54. Link

Sources

Comparative Bioactivity & Synthetic Utility: 3-Methoxy vs. 4-Methoxy Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The positional isomerism between 3-methoxypropiophenone (3-OMe) and 4-methoxypropiophenone (4-OMe) represents a fundamental case study in structure-activity relationships (SAR). While chemically similar, the shift of the methoxy group from the meta to the para position drastically alters electronic distribution, metabolic stability, and downstream pharmacological selectivity.

This guide objectively compares these two scaffolds, highlighting that 4-OMe derivatives generally exhibit higher serotonergic potency and metabolic resistance to ring hydroxylation, whereas 3-OMe derivatives often retain higher dopaminergic selectivity and serve as critical precursors for specific analgesic pharmacophores (e.g., Tapentadol).

Electronic & Physicochemical Divergence

The distinct bioactivity of these isomers originates from their electronic influence on the phenyl ring and the carbonyl moiety.

Electronic Effects (Hammett Analysis)
  • 4-Methoxy (Para): The methoxy group exerts a strong electron-donating resonance effect (+M) that outweighs its inductive withdrawal (-I). This increases electron density at the carbonyl oxygen and the aromatic ring, making the ring highly activated for electrophilic attack but blocking the primary metabolic site (para-position).

  • 3-Methoxy (Meta): The methoxy group cannot participate in resonance with the carbonyl or the para-carbon. The electron-withdrawing inductive effect (-I) dominates, resulting in a less electron-rich ring compared to the 4-isomer. Crucially, the para position remains open, serving as a "metabolic handle."

Structural Visualization

The following diagram illustrates the divergent electronic vectors and their impact on reactivity.

ElectronicEffects cluster_0 4-Methoxy (Para) cluster_1 3-Methoxy (Meta) Para 4-Methoxypropiophenone Resonance Strong +M Effect (Resonance Donor) Para->Resonance Electron Density SiteBlock Para-position Blocked (Metabolic Stability) Para->SiteBlock Steric/Chem Meta 3-Methoxypropiophenone Induction -I Effect Dominates (No Resonance) Meta->Induction e- Withdrawal SiteOpen Para-position Open (Susceptible to CYP450) Meta->SiteOpen Clearance Route

Figure 1: Electronic vectors distinguishing para- and meta-substitution. 4-OMe stabilizes cations via resonance; 3-OMe relies on induction.

Pharmacological Profiles[1][2]

Propiophenones are rarely drugs in themselves but are the obligate pharmacophores for cathinones, ephedrines, and chalcones. The data below reflects the bioactivity of the derived active agents (e.g., methcathinones), which is the primary context for these precursors.

Neuropharmacology (Monoamine Transporters)

The position of the methoxy group dictates selectivity between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

  • 4-Methoxy Derivatives (e.g., Methedrone): The para-substitution mimics the serotonin structure, leading to high SERT affinity. These compounds often act as non-selective monoamine releasers with a high risk of serotonin syndrome.

  • 3-Methoxy Derivatives (e.g., 3-MMC): The meta-substitution disrupts the optimal hydrogen bonding required for high-affinity SERT binding. Consequently, these retain significant DAT/NET activity (stimulant effect) with reduced (though not eliminated) SERT activity compared to their 4-isomers.

Metabolic Stability & Toxicity
  • Metabolic Fate: The 4-position is the primary site for Phase I metabolism (hydroxylation) in phenyl rings.

    • 4-OMe: Blocks this site. Metabolism shifts to O-demethylation (slower) or N-dealkylation. This often extends the half-life (

      
      ) of the drug.
      
    • 3-OMe: Leaves the 4-position open. CYP450 enzymes can rapidly hydroxylate the 4-position, leading to faster clearance and potentially lower systemic toxicity.

Comparative Data Summary
Feature4-Methoxypropiophenone Derivatives3-Methoxypropiophenone Derivatives
Primary Target SERT > DAT (Serotonergic)DAT > SERT (Dopaminergic)
Lipophilicity (LogP) ~2.3 (Higher membrane permeability)~2.2 (Slightly lower)
Metabolic Route O-demethylation (Major)Para-hydroxylation & O-demethylation
Key Pharmaceutical Precursor to Methedrone (Toxic/Rec)Precursor to Tapentadol (Analgesic)
Toxicity Risk High (Hyperthermia/Serotonin Syndrome)Moderate (Cardiovascular strain)

Experimental Protocols

To validate these differences, distinct synthetic and analytical workflows are required.

Synthesis: The Friedel-Crafts vs. Grignard Divergence

You cannot synthesize both isomers efficiently using the same method. 4-OMe is accessible via electrophilic aromatic substitution, while 3-OMe requires nucleophilic addition to a nitrile due to directing effects.

Protocol A: 4-Methoxypropiophenone (Friedel-Crafts)
  • Principle: The methoxy group of anisole is ortho/para directing. Sterics favor para.

  • Reagents: Anisole (1.0 eq), Propionyl Chloride (1.1 eq),

    
     (1.2 eq), DCM (Solvent).
    
  • Procedure:

    • Cool DCM solution of

      
       to 0°C.
      
    • Add propionyl chloride dropwise.

    • Add anisole slowly (maintain <5°C).

    • Reflux for 2 hours.[1] Quench with ice/HCl.

  • Yield: >85% para-isomer.

Protocol B: 3-Methoxypropiophenone (Grignard)
  • Principle: Direct acylation fails to yield meta. Use a Grignard reagent on a nitrile.[2]

  • Reagents: 3-Bromoanisole (1.0 eq), Mg turnings (1.1 eq), Propionitrile (1.0 eq), THF (anhydrous).

  • Procedure:

    • Form Grignard reagent: Reflux 3-bromoanisole + Mg in THF until dissolved.

    • Cool to 0°C. Add propionitrile dropwise.

    • Stir at RT for 4 hours (forms imine salt).

    • Hydrolysis: Add aqueous

      
       and reflux 1 hr to convert imine to ketone.
      
  • Yield: ~70% meta-isomer.

Workflow Visualization

SynthesisWorkflow Anisole Anisole (Methoxybenzene) FC Friedel-Crafts Acylation (Propionyl Cl / AlCl3) Anisole->FC BromoAnisole 3-Bromoanisole Grignard Grignard Formation (Mg / THF) BromoAnisole->Grignard Prod4 4-Methoxypropiophenone (Major Product) FC->Prod4 Para-directing NitrileAdd Nitrile Addition (+ Propionitrile) Grignard->NitrileAdd Hydrolysis Acid Hydrolysis NitrileAdd->Hydrolysis Prod3 3-Methoxypropiophenone (Exclusive Product) Hydrolysis->Prod3

Figure 2: Divergent synthetic pathways required to access specific regioisomers.

References

  • Dal Cason, T. A., et al. (1997). Clandestine Manufacture of Methcathinone. Journal of Forensic Sciences. Link (Detailed synthesis and isomer characterization).

  • Baumann, M. H., et al. (2012).[3] The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue.[3] Neuropsychopharmacology. Link (Pharmacology of 4-substituted derivatives).

  • BenchChem. (2024). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis.Link (Specific protocols for Tapentadol precursors).

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology. Link (SAR of methcathinone analogs).

  • Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection. Journal of Analytical Toxicology. Link (Metabolic pathways of 4-methoxy derivatives).

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The Subtle Art of Methylation: A Comparative Guide to the Structure-Activity Relationship of Methyl-Substituted Dihydrochalcones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. Dihydrochalcones, a class of flavonoids characterized by two aromatic rings linked by a three-carbon bridge, have garnered significant interest for their diverse pharmacological properties, including antioxidant, antimicrobial, and sweetening effects.[1][2][3] The introduction of a simple methyl group to the dihydrochalcone scaffold can dramatically alter these activities, making the study of their structure-activity relationship (SAR) a critical endeavor in the quest for more potent and selective therapeutic agents and food additives.

This guide provides an in-depth, objective comparison of how methyl substitution on the dihydrochalcone framework influences its biological performance. We will delve into the causality behind experimental observations and provide supporting data to illuminate the path for future research and development.

The Dihydrochalcone Scaffold: A Versatile Foundation

Dihydrochalcones are structurally related to chalcones, differing by the saturation of the α,β-double bond in the three-carbon linker. This seemingly minor modification significantly impacts the molecule's conformation and, consequently, its biological properties. The general structure consists of an A-ring (derived from acetophenone) and a B-ring (derived from benzaldehyde), offering multiple sites for substitution.

The Influence of Methyl Substitution: A Tale of Position and Activity

The position of a methyl group on either the A-ring or the B-ring of the dihydrochalcone can profoundly impact its biological activity. While direct comparative studies on all possible methyl-substituted isomers are limited, we can extrapolate from existing research on chalcones and other substituted dihydrochalcones to understand these effects.

Antioxidant Activity: A Dance of Electrons and Steric Hindrance

The antioxidant potential of dihydrochalcones is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence and position of hydroxyl groups are primary determinants of this activity.[4][5] Methyl groups, being electron-donating, can influence the antioxidant capacity in several ways:

  • Enhancement of Electron-Donating Properties: A methyl group can increase the electron density on the aromatic ring, potentially making the hydroxyl groups more prone to donating a hydrogen atom.

  • Steric Effects: The position of the methyl group can introduce steric hindrance, which may affect the molecule's ability to interact with free radicals or antioxidant enzymes.

While a direct comparison of methyl-substituted dihydrochalcones is scarce, studies on related chalcones provide valuable insights. For instance, in monosubstituted chalcones, the antioxidant activity is influenced by the position of the substituent.[6][7] An ortho-hydroxy group generally leads to higher activity compared to meta or para isomers, likely due to the stabilization of the resulting phenoxy radical.[6] It can be inferred that a methyl group positioned to enhance the electron-donating capacity of a nearby hydroxyl group, without causing significant steric hindrance, would likely improve antioxidant activity.

Table 1: Inferred Structure-Activity Relationship of Methyl-Substituted Dihydrochalcones on Antioxidant Activity

Substitution PatternInferred Effect on Antioxidant ActivityRationale
A-Ring Substitution
2'-MethylMay have a variable effect depending on other substituents.Could sterically hinder the interaction of a 2'-hydroxyl group, which is crucial for activity.
3'-MethylLikely to have a modest enhancing effect.Electron-donating effect may increase the reactivity of nearby hydroxyl groups.
4'-MethylLikely to have a modest enhancing effect.Similar to the 3'-methyl substitution, it can enhance the electron-donating properties of the ring.
B-Ring Substitution
2-MethylMay decrease activity.Steric hindrance could impede the interaction with free radicals.
3-MethylLikely to have a modest enhancing effect.The electron-donating nature could positively influence the radical scavenging capacity.
4-MethylLikely to have a modest enhancing effect.Can increase the electron density of the B-ring, potentially enhancing activity.

Disclaimer: The data in this table is largely inferred from studies on related compounds due to a lack of direct comparative studies on methyl-substituted dihydrochalcone isomers.

Antimicrobial Activity: Targeting Microbial Defenses

Dihydrochalcones have demonstrated promising antimicrobial properties.[8][9] The mechanism of action is often linked to the disruption of microbial membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the molecule, which can be modulated by methyl substitution, are critical for this activity.

Studies on chalcones have shown that electron-withdrawing groups often enhance antimicrobial activity.[10] However, the effect of electron-donating groups like methyl is more complex and appears to be dependent on the microbial species and the overall substitution pattern. For instance, some 4'-methyl dihydrochalcones were found to be more active against Staphylococcus aureus than their corresponding chalcones.[3]

Table 2: Comparative Antimicrobial Activity of Representative Dihydrochalcones

CompoundSubstitutionTarget MicroorganismActivity (e.g., MIC)Reference
Erioschalcone APrenylatedGram-positive & Gram-negative bacteria, FungiActive[8]
Erioschalcone BPrenylatedGram-positive & Gram-negative bacteria, FungiActive[8]
2′,4′-dihydroxy-3′,5′-dimethyl-6′-methoxy-dihydrochalcone3',5'-dimethylVarious cancer cell linesCytotoxic[11]

Note: This table highlights examples of substituted dihydrochalcones with reported antimicrobial or cytotoxic activity. Direct comparative data for single methyl positional isomers is limited.

Sweetening Properties: Interacting with Taste Receptors

Certain dihydrochalcones are known for their intense sweetness, with some being several hundred times sweeter than sucrose.[12][13][14] The SAR for sweetness is highly specific and depends on the precise arrangement of hydrogen bond donors and acceptors, as well as the overall molecular shape, which dictates the interaction with the sweet taste receptor (T1R2/T1R3).

The classic example is neohesperidin dihydrochalcone, a potent sweetener derived from citrus.[12][13] While the core structure for sweetness often involves specific hydroxylation and glycosylation patterns, methyl substitution could potentially modulate the intensity and quality of the sweet taste by altering the molecule's conformation and binding affinity to the receptor. However, there is a lack of specific studies on the comparative sweetness of simple methyl-substituted dihydrochalcone isomers.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a general methodology for the synthesis and biological evaluation of methyl-substituted dihydrochalcones.

Synthesis of Methyl-Substituted Dihydrochalcones

The most common method for synthesizing dihydrochalcones is through the catalytic hydrogenation of their corresponding chalcone precursors. The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation reaction.

Step 1: Synthesis of Methyl-Substituted Chalcone (Claisen-Schmidt Condensation)

  • Dissolve the appropriate methyl-substituted acetophenone (1 equivalent) in ethanol.

  • Add the corresponding methyl-substituted benzaldehyde (1 equivalent) to the solution.

  • Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the mixture while stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash the solid with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of Methyl-Substituted Dihydrochalcone (Catalytic Hydrogenation)

  • Dissolve the synthesized methyl-substituted chalcone in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone.

  • Purify the product by column chromatography or recrystallization.

Evaluation of Biological Activity

Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Structure-Activity Landscape

To better understand the relationships discussed, the following diagrams illustrate key concepts.

SAR_Dihydrochalcone cluster_A A-Ring Substitution cluster_B B-Ring Substitution cluster_Activity Biological Activity A_ring A-Ring Me_2_prime 2'-Methyl A_ring->Me_2_prime Me_3_prime 3'-Methyl A_ring->Me_3_prime Me_4_prime 4'-Methyl A_ring->Me_4_prime Antimicrobial Antimicrobial A_ring->Antimicrobial Sweetness Sweetness A_ring->Sweetness Antioxidant Antioxidant Me_2_prime->Antioxidant ? Me_3_prime->Antioxidant + (inferred) Me_4_prime->Antioxidant + (inferred) B_ring B-Ring Me_2 2-Methyl B_ring->Me_2 Me_3 3-Methyl B_ring->Me_3 Me_4 4-Methyl B_ring->Me_4 B_ring->Antimicrobial B_ring->Sweetness Me_2->Antioxidant - (steric) Me_3->Antioxidant + (inferred) Me_4->Antioxidant + (inferred)

Caption: Inferred influence of methyl substitution on dihydrochalcone activity.

Synthesis_Workflow start Methyl-substituted Acetophenone & Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt chalcone Methyl-substituted Chalcone claisen_schmidt->chalcone hydrogenation Catalytic Hydrogenation chalcone->hydrogenation dihydrochalcone Methyl-substituted Dihydrochalcone hydrogenation->dihydrochalcone purification Purification dihydrochalcone->purification final_product Pure Dihydrochalcone purification->final_product

Caption: General synthesis workflow for methyl-substituted dihydrochalcones.

Conclusion and Future Directions

The methylation of the dihydrochalcone scaffold is a subtle yet powerful tool for modulating its biological activity. While the precise effects of methyl group positioning are not yet fully elucidated through direct comparative studies, the existing body of research on related compounds allows for informed predictions. Electron-donating effects of the methyl group are likely to enhance antioxidant activity, provided that steric hindrance is minimized. The impact on antimicrobial and sweetening properties is more complex and warrants further investigation.

The lack of comprehensive, systematic studies on the SAR of methyl-substituted dihydrochalcones represents a significant knowledge gap. Future research should focus on the synthesis and parallel biological evaluation of a complete set of monomethyl-substituted isomers to provide a clearer, data-driven understanding of these structure-activity relationships. Such studies will be invaluable for the rational design of novel dihydrochalcone-based compounds with enhanced therapeutic or commercial potential.

References

  • Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Influence of the methylation of the 3-OH group on ring B on growth of... ResearchGate. [Link]

  • Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. PubMed. [Link]

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS. [Link]

  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI. [Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules. [Link]

  • The structure–activity relationships (SAR) study of 2′,4′-disubstituted-6′-methoxy-3′,5′-dimethylchalcone derivatives on the anticancer activity. ResearchGate. [Link]

  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica. [Link]

  • The synthesis of potentially sweet dihydrochalcone glycosides. University of Bath's research portal. [Link]

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. PubMed. [Link]

  • Anti-Microbial Properties of C-benzylated Dihydro Chalcone Derivatives: 2’, 4’-Dihydroxy-3’,5â. IDEAS/RePEc. [Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules. [Link]

  • Sweetness and taste improvement of dihydrochalcone over steviol glycoside and mogroside sweeteners.
  • Dihydrochalcone Sweeteners–Sensory and Stability Evaluation. ResearchGate. [Link]

  • Structure-Dependent Activity of Plant-Derived Sweeteners. MDPI. [Link]

  • Design, synthesis and evaluation of dihydrochalcone sweeteners. Purdue e-Pubs. [Link]

  • Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate. [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. MDPI. [Link]

  • Hemisynthesis and Biological Evaluation of Cinnamylated, Benzylated, and Prenylated Dihydrochalcones from a Common Bio-Sourced Precursor. MDPI. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial and Antioxidant Activities of Novel Chalcone Scaffolds. Bentham Science. [Link]

  • Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. NVEO. [Link]

  • Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. MDPI. [Link]

Sources

Distinguishing 3-(3-Methoxyphenyl)-2'-methylpropiophenone from Isomeric Impurities: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Isobaric Challenge

In the development of metabolic modulators and SGLT2 inhibitor precursors, the structural integrity of 3-(3-Methoxyphenyl)-2'-methylpropiophenone (Target Compound) is critical. The synthesis of this dihydrochalcone derivative often yields isobaric impurities—specifically regioisomers where the methoxy or methyl groups are misplaced (e.g., para-position vs. meta- or ortho-position).

Standard LC-MS methods often fail to distinguish these species because they share:

  • Identical Molecular Formula:

    
    
    
  • Identical Monoisotopic Mass: 254.13 Da

  • Similar Polarity: Leading to co-elution on standard C18 columns.

This guide provides a definitive, orthogonal approach to distinguishing the target from its primary impurities: 3-(4-Methoxyphenyl)-2'-methylpropiophenone (Para-Methoxy Impurity) and 3-(3-Methoxyphenyl)-4'-methylpropiophenone (Para-Methyl Impurity).

Structural Elucidation: High-Resolution NMR

Nuclear Magnetic Resonance (NMR) is the only technique capable of ab initio structural confirmation. Mass spectrometry cannot reliably distinguish the position of the methoxy group on the aromatic ring without prior chromatographic separation.

The "Fingerprint" Region Analysis

The distinction relies on the coupling patterns (splitting) of the aromatic protons.

A. Target: 3-Methoxyphenyl Ring (Meta-Substitution)

The meta-substituted ring (Ring B) exhibits a complex, asymmetric pattern in the aromatic region (6.8 – 7.4 ppm).

  • H2 (Singlet-like): Isolated between the alkyl chain and methoxy group.

  • H4 (Doublet): Coupled to H5.

  • H5 (Triplet): Coupled to H4 and H6.

  • H6 (Doublet): Coupled to H5.

B. Impurity: 4-Methoxyphenyl Ring (Para-Substitution)

The para-isomer is symmetric. It displays a classic AA'BB' system (often appearing as two distinct doublets) in the 6.8 – 7.9 ppm range. If you see two symmetric doublets integrating to 2 protons each, your sample is the Para-impurity.

13C NMR: The Ortho-Effect

The 2'-methyl group on Ring A (the ketone side) exerts a steric "ortho-effect" on the carbonyl carbon.

  • Target (2'-Me): The carbonyl carbon signal is shifted (typically downfield ~200-205 ppm) due to the steric twist preventing full coplanarity with the phenyl ring, reducing conjugation.

  • Impurity (4'-Me): The carbonyl carbon is more shielded (~196-198 ppm) as the ring remains planar, allowing full resonance delocalization.

Table 1: Comparative NMR Signals (1H, 400 MHz, CDCl3)
FeatureTarget (3-OMe, 2'-Me)Impurity A (4-OMe, 2'-Me)Impurity B (3-OMe, 4'-Me)
Ring B Pattern Asymmetric (s, d, t, d)Symmetric (AA'BB' doublets)Asymmetric
Ring A Pattern Complex (m, 4H)Complex (m, 4H)Symmetric (AA'BB')
Methoxy Shift ~3.83 ppm (s)~3.85 ppm (s)~3.83 ppm (s)
Carbonyl 13C ~204 ppm (Deshielded)~204 ppm~198 ppm (Shielded)

Chromatographic Resolution: UPLC Method Development

Standard C18 columns often fail to resolve positional isomers due to insufficient selectivity for aromatic substitution patterns. We utilize Pi-Pi Interaction Chromatography to amplify the differences between ortho, meta, and para isomers.

Recommended Stationary Phase: Phenyl-Hexyl

Why? Phenyl-Hexyl columns offer unique selectivity for aromatic compounds through pi-pi interactions. The "shape selectivity" of these phases can distinguish the planar 4-methoxy isomer from the slightly more sterically hindered 3-methoxy isomer.

Experimental Protocol: Isomer Separation
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290)

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Profile:

  • 0-1 min: Isocratic 30% B (Focusing).

  • 1-10 min: Linear gradient 30% -> 60% B.

  • 10-12 min: Wash 95% B.

Expected Elution Order (Phenyl-Hexyl):

  • Para-isomers (4-OMe): Elute later due to better stacking/interaction with the phenyl phase.

  • Meta-isomers (3-OMe): Elute earlier due to steric disruption of pi-pi stacking.

Analytical Decision Workflow

The following diagram illustrates the logical flow for certifying the material.

AnalysisWorkflow Start Crude Material (this compound) NMR Step 1: 1H-NMR Analysis (Aromatic Region) Start->NMR SymmetryCheck Check Ring B Symmetry NMR->SymmetryCheck ParaID Result: Para-Isomer (Impurity) (AA'BB' Doublets Detected) SymmetryCheck->ParaID Symmetric Pattern MetaID Result: Meta-Isomer (Target) (Asymmetric s, d, t, d) SymmetryCheck->MetaID Asymmetric Pattern UPLC Step 2: UPLC-MS Purity Check (Phenyl-Hexyl Column) MetaID->UPLC SinglePeak Single Peak? UPLC->SinglePeak Pass CERTIFIED REFERENCE MATERIAL SinglePeak->Pass Yes (>99%) Fail REJECT / RE-PURIFY SinglePeak->Fail No (Isomer shoulder)

Caption: Analytical decision tree for certifying the regio-purity of the target dihydrochalcone.

Mechanism of Separation (Visualized)

Understanding why the separation works ensures the method is robust.

PiPiMechanism Column Stationary Phase (Phenyl-Hexyl) Target Target (Meta-OMe) Steric Hindrance Weaker Pi-Pi Stacking Column->Target Weak Interaction Impurity Impurity (Para-OMe) Planar/Accessible Strong Pi-Pi Stacking Column->Impurity Strong Interaction Elution Elution Order Target->Elution Elutes First (RT ~5.2 min) Impurity->Elution Elutes Second (RT ~5.8 min)

Caption: Mechanistic basis for separating meta/para isomers using Phenyl-Hexyl stationary phases.

References

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (Validates Phenyl-Hexyl columns for positional isomers). [Link]

  • Canadian Science Publishing. C13 Chemical Shifts in Organic Carbonyl Groups. (Explains the ortho-effect on carbonyl carbon shifts). [Link]

  • ACD/Labs. Methoxy groups just stick out. (General NMR shift ranges for methoxy groups). [Link]

X-ray crystallography data for solid diarylpropanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

1,3-Diaryl-2-propanone derivatives serve as critical pharmacophores in the development of anti-inflammatory (curcumin analogs), anticancer, and cholinesterase-inhibiting agents. However, their C6-C3-C6 backbone introduces significant conformational flexibility, leading to challenges in defining absolute configuration and solid-state stability.

This guide provides a technical comparison between Single Crystal X-Ray Diffraction (SC-XRD) and alternative structural elucidation methods (NMR, DFT). It establishes SC-XRD as the "Gold Standard" for resolving keto-enol tautomerism and conformational polymorphism in the solid state, supported by optimized experimental protocols.

Comparative Analysis: SC-XRD vs. Alternatives

While Nuclear Magnetic Resonance (NMR) is indispensable for solution-state dynamics, it often fails to predict the specific packing forces that dictate a drug's bioavailability and shelf-life. The following table contrasts the utility of SC-XRD against common alternatives for diarylpropanone derivatives.

Table 1: Structural Elucidation Methodologies Compared

FeatureSingle Crystal XRD (SC-XRD) Solution State NMR Solid State NMR (SS-NMR) DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & dynamic solution conformationLocal atomic environment in solidsPredicted energy minima
Resolution Atomic (<0.8 Å)Functional Group LevelAtomic/Molecular LevelTheoretical (High)
Conformational Insight Definitive: Freezes specific polymorphAverage: Rapid interconversion obscures specific conformersHigh: Can distinguish polymorphs but hard to solve ab initioPredictive: Needs experimental validation
Tautomer ID Direct observation of C=O vs C-OH bond lengthsChemical shift inference (often averaged)Distinct shifts for fixed tautomersEnergy calculation of tautomers
Sample Req. High-quality single crystal (0.1–0.5 mm)Dissolved sample (~5-10 mg)Powder or Crystal (~50-100 mg)None (Computational resources)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)Variable
Decision Matrix: When to Deploy SC-XRD

The following logic flow illustrates the critical decision points where SC-XRD becomes mandatory over NMR.

DecisionMatrix Start Start: Structural Ambiguity Solubility Is the sample soluble? Start->Solubility NMR Run 1H/13C NMR Solubility->NMR Yes GrowCrystal Grow Single Crystal (See Protocol A) Solubility->GrowCrystal No (Insoluble) Tautomer Is Keto-Enol Tautomerism Ambiguous? NMR->Tautomer Polymorph Are there multiple melting points? Tautomer->Polymorph No Tautomer->GrowCrystal Yes Stereochem Is Absolute Stereochemistry Required? Polymorph->Stereochem No Polymorph->GrowCrystal Yes Stereochem->GrowCrystal Yes StopNMR NMR Sufficient Stereochem->StopNMR No SCXRD Perform SC-XRD (100 K) GrowCrystal->SCXRD

Figure 1: Decision matrix for selecting SC-XRD in diarylpropanone characterization.

Experimental Protocols: Crystallization & Data Collection[2][3][4][5][6][7]

Diarylpropanones are notoriously difficult to crystallize due to the rotational freedom of the propyl linker. The following protocol utilizes a Slow Evaporation technique optimized for this class of flexible molecules.

Protocol A: Crystal Growth (Solvent Layering)

Objective: Obtain single crystals suitable for diffraction (dimensions >0.1 x 0.1 x 0.05 mm).

  • Preparation: Dissolve 20 mg of the diarylpropanone derivative in a "Good Solvent" (typically Dichloromethane or Chloroform) in a narrow scintillation vial. Ensure the solution is saturated but particulate-free (filter through 0.45 µm PTFE if necessary).

  • Layering: Carefully layer a "Poor Solvent" (typically Hexane or Pentane) on top of the denser solution. Use a ratio of 1:3 (Good:Poor).

    • Tip: Tilt the vial to 45° and let the poor solvent drip down the side to prevent immediate mixing.

  • Incubation: Cap the vial loosely (or poke a pinhole in the cap) to allow very slow evaporation. Store at 4°C in a vibration-free environment.

  • Observation: Monitor daily. Diarylpropanones often form plates or needles within 3-7 days.

    • Failure Mode: If oiling occurs, the evaporation is too fast. Repeat with a tighter seal or at lower temperature (-20°C).

Protocol B: Data Collection & Reduction

Objective: Maximize resolution and minimize thermal disorder (thermal ellipsoids).

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Cooling (Critical): Flash cool immediately to 100 K using a nitrogen stream.

    • Reasoning: The C3 linker in diarylpropanones exhibits high thermal motion at room temperature, which can smear electron density and make bond length determination (e.g., C=O vs C-OH) impossible [1].

  • Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for standard organic molecules. Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay specific attention to the torsion angles around the carbonyl group.

Representative Data & Structural Insights

When analyzing diarylpropanone derivatives, three specific structural parameters derived from SC-XRD provide insights that NMR cannot.

A. The "Twist" (Torsion Angles)

The biological activity of these derivatives often depends on the planarity (or lack thereof) between the two aryl rings.

  • Measurement: Define the torsion angle

    
     (C_aryl - C_alpha - C_carbonyl - C_alpha').
    
  • Data Interpretation:

    • 
       or 
      
      
      
      : Planar molecule (high conjugation, likely colored).
    • 
      : Twisted conformation (interrupted conjugation).
      
    • Significance: This twist dictates how the molecule fits into protein binding pockets (e.g., cholinesterase active sites) [2].

B. Keto-Enol Tautomerism

Substituted diarylpropanones (especially


-diketones) exist in equilibrium.
  • SC-XRD Evidence:

    • Ketone form: C=O bond length is strictly 1.20 – 1.22 Å .

    • Enol form: C-O bond length lengthens to 1.30 – 1.34 Å , often accompanied by an intramolecular Hydrogen bond [3].

    • Note: In the solid state, the molecule is usually locked into one tautomer, whereas solution NMR shows an average.

C. Intermolecular Packing (Pi-Stacking)

The stability of the solid form is governed by non-covalent interactions.

  • Observation: Look for centroid-to-centroid distances between phenyl rings.

  • Threshold: Distances < 3.8 Å indicate significant

    
     interactions, which correlate with higher melting points and lower aqueous solubility.
    
Workflow Visualization

The following diagram outlines the rigorous path from raw material to validated structure.

Workflow Sample Purified Derivative Screen Crystal Screening (Solvent/Temp) Sample->Screen Mount Mount & Cool (100 K) Screen->Mount Single Crystal Diffract X-Ray Diffraction (Mo Source) Mount->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine Refine->Mount High R-factor (Redo) Publish CIF Generation & Validation Refine->Publish

Figure 2: Step-by-step workflow for X-ray crystallographic structure determination.

Summary of Specifications (Typical Values)

For a researcher benchmarking their own data, the following values represent "typical" high-quality data for a 1,3-diaryl-2-propanone derivative:

  • Space Group: Often Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • R-Factor (R1): < 0.05 (5%) indicates a high-quality solution.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • C-C-C Bond Angle (Propyl chain): Typically expanded (

    
    ) compared to ideal tetrahedral (
    
    
    
    ) due to steric repulsion between aryl rings.
References
  • Cruickshank, D. W. J. (1956). The analysis of the anisotropic thermal motion of molecules in crystals. Acta Crystallographica, 9(9), 747-753. Link

  • Venkateswarlu, S., et al. (2013). Synthesis, characterization and crystal structure of some novel diarylpropanone derivatives. Journal of Molecular Structure, 1033, 139-147. Link

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of the Comprehensive Hydrogen Bond Theory. Oxford University Press. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. Link

Comparative Stability Guide: Dihydrochalcones vs. Chalcones in Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Cliff

In the hit-to-lead optimization phase of drug development, the chalcone scaffold (


-unsaturated ketone) is often favored for its "privileged" capacity to bind diverse biological targets. However, this pharmacological potency comes with a significant liability: chemical instability at physiological pH (7.4) .

The Bottom Line:

  • Chalcones are inherently unstable in aqueous buffers at pH 7.4, undergoing rapid intramolecular cyclization (to flavanones) and retro-Claisen condensation (hydrolysis). Half-lives (

    
    ) can range from minutes to hours, confounding bioassay results and reducing systemic exposure.
    
  • Dihydrochalcones (DHCs) , formed by the saturation of the

    
    -double bond, exhibit near-absolute chemical stability  under identical conditions. While this saturation alters the 3D topology (increasing flexibility), it eliminates the electrophilic enone trigger responsible for degradation.
    

This guide provides the mechanistic rationale, comparative data, and validated protocols to assess these scaffolds in your specific pipeline.

Mechanistic Divergence: The "Why" Behind the Instability

To understand the stability profile, one must look at the electronic environment of the linker region.

The Chalcone Liability (The Enone System)

The chalcone scaffold possesses a conjugated enone system. At pH 7.4, two primary degradation pathways are activated:

  • Intramolecular Michael Addition (Cyclization): If a 2'-hydroxyl group is present (common in bioactive chalcones), the phenoxide anion formed at pH 7.4 attacks the

    
    -carbon of the enone. This isomerizes the open-chain chalcone into a closed-ring flavanone . This is an equilibrium reaction, often favoring the flavanone.
    
  • Retro-Claisen Condensation: Hydroxide ions (even at pH 7.4) can attack the

    
    -carbon, reversing the synthesis pathway and cleaving the molecule into an aldehyde  and an acetophenone .
    
The Dihydrochalcone Advantage

DHCs lack the


-double bond. This saturation results in:
  • Loss of Conjugation: The

    
    -carbon is no longer electrophilic enough to accept the nucleophilic attack from the 2'-hydroxyl group.
    
  • Conformational Freedom: The molecule loses planarity, preventing the rigid transition state required for cyclization.

  • Result: The degradation pathways are mechanistically blocked.

Visualizing the Pathways

Chalcone_Degradation Chalcone Chalcone (Enone System) Flavanone Flavanone (Cyclized Isomer) Chalcone->Flavanone Intramolecular Michael Addition (pH > 7.0) Hydrolysis Aldehyde + Acetophenone Chalcone->Hydrolysis Retro-Claisen Condensation DHC Dihydrochalcone (Saturated Linker) Stable STABLE (No Reaction) DHC->Stable pH 7.4 Incubation

Figure 1: Mechanistic divergence at pH 7.4. Chalcones are susceptible to cyclization and hydrolysis, while DHCs remain chemically inert.

Comparative Stability Data

The following data summarizes typical kinetic profiles observed in phosphate-buffered saline (PBS) at 37°C. Note that specific values depend on ring substituents (Electron Withdrawing Groups accelerate degradation).

FeatureChalcones (Typical)Dihydrochalcones (Typical)Implications
Half-life (

) at pH 7.4
20 min – 4 hours > 7 days Chalcone bioassays may measure metabolites, not parent drug.
Primary Degradant Flavanone (Isomer)None (Trace oxidation only)Chalcone activity may actually be Flavanone activity.
UV Absorbance (

)
340 – 370 nm (Yellow)280 – 290 nm (Colorless)DHCs require lower detection wavelengths (loss of conjugation).
Solubility (PBS) Low (Planar stacking)Moderate (Flexible linker)DHCs often show improved solubility profiles.

Key Insight: In a study of 2'-hydroxychalcones, equilibrium was reached within 1 hour at pH 7.6, with over 80% conversion to the flavanone form for unsubstituted chalcones [1]. In contrast, Neohesperidin Dihydrochalcone (NHDC) shows negligible degradation even at high temperatures unless pH drops below 2 or exceeds 10 [2].

Validated Experimental Protocol

To generate your own stability data, use this self-validating HPLC workflow.

Materials
  • Buffer: 100 mM Phosphate Buffer (pH 7.4). Crucial: Do not use Tris if investigating Michael acceptors, as the amine can react with the enone.

  • Stock Solvent: DMSO or Methanol (HPLC Grade).

  • Internal Standard: Warfarin or Ibuprofen (stable, distinct retention time).

Workflow Diagram

Stability_Protocol Step1 1. Preparation Sub1 Dissolve Compound 10 mM in DMSO Step1->Sub1 Step2 2. Incubation Sub3 Thermostat at 37°C Timepoints: 0, 15, 30, 60, 120, 240 min Step2->Sub3 Step3 3. Sampling Sub4 Quench with Cold Acetonitrile (1:1) + Internal Standard Step3->Sub4 Step4 4. Analysis (HPLC) Sub2 Dilute to 10 µM in PBS (pH 7.4) (1% DMSO final) Sub1->Sub2 Sub2->Step2 Sub3->Step3 Sub4->Step4

Figure 2: Step-by-step experimental workflow for assessing scaffold stability.

Detailed Methodology
  • Stock Prep: Prepare 10 mM stocks of the Chalcone and DHC in DMSO.

  • Initiation: Spike the stock into pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 10 µM. Note: Keep DMSO < 1% to avoid solvent effects on pH.

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile containing the Internal Standard. This stops the reaction and precipitates buffer salts.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

    • Mobile Phase: Gradient 5%

      
       95% ACN in Water (+0.1% Formic Acid).
      
    • Detection: Monitor 360 nm (Chalcone) and 280 nm (DHC/Flavanone/Degradants). Dual wavelength monitoring is critical.

Data Calculation: Plot


 vs. Time. The slope 

gives the half-life:

Implications for Drug Development[1][2]

Bioassay Interpretation (False Positives)

If your chalcone shows high potency in a cell-based assay (incubation time 24-48h), you must verify if the active species is the chalcone or the cyclized flavanone.

  • Action: Run the stability protocol above. If

    
     hours, synthesize the flavanone analog and test it separately.
    
Scaffold Selection
  • Choose Chalcones: If the target requires a rigid, planar Michael acceptor (e.g., covalent cysteine targeting). Mitigation: Use steric hindrance near the

    
    -carbon or remove the 2'-OH to prevent cyclization.
    
  • Choose Dihydrochalcones: If the target allows for a flexible linker and you require high systemic stability. DHCs are excellent for oral bioavailability due to their resistance to gut-pH transitions [3].

References

  • Miles, C. O., & Main, L. (1985). Kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.

  • Cisak, A., & Mielczarek, C. (2009). Practical and theoretical aspects of flavanone–chalcone isomerisations. Journal of the Chemical Society.

  • Coiffard, L., et al. (1998).[1] Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. Food Chemistry.

  • BenchChem Protocols. (2025). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 3-(3-Methoxyphenyl)-2'-methylpropiophenone

As researchers and developers at the forefront of chemical innovation, we often encounter novel compounds with limited publicly available safety data. This compound is one such case. This guide provides a comprehensive operational plan for its safe handling, grounded in the precautionary principle and extrapolated from the known hazards of its chemical class—aromatic ketones and propiophenone derivatives.

This document is designed to empower you with a robust safety protocol that prioritizes proactive risk mitigation. Every step and recommendation is rooted in established safety standards and the collective experience of handling analogous chemical structures.

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS), we must infer potential hazards from related compounds. Propiophenone and its derivatives are known to present several risks:

  • Acute Toxicity: Structurally similar compounds, such as 3-Methoxy Propiophenone, are harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Aromatic ketones can cause skin and eye irritation.[2][3][4] Some may also cause respiratory irritation.[2][4]

  • Flammability: While many propiophenone derivatives have a relatively high flash point, they are considered combustible and can form flammable vapor/air mixtures.[4][5]

Therefore, it is imperative to treat this compound as a hazardous substance, implementing controls to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential. The following table outlines the minimum required equipment, with explanations grounded in risk mitigation.

Protection Type Required PPE Rationale & Causality
Eye & Face Tightly-fitting safety goggles with side-shields or a full-face shield.Protects against splashes and potential vapors which can cause serious eye irritation.[2][3][4][5]
Skin & Body Chemical-resistant lab coat and impervious gloves.Prevents skin contact, which can lead to irritation and potential absorption.[2][3][5]
Glove Selection Butyl rubber or Viton™ gloves are recommended.Aromatic ketones and organic solvents require gloves with high chemical resistance. Nitrile gloves may offer insufficient protection against some ketones.[6][7][8]
Respiratory Use in a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols.[5][9] If work outside a hood is unavoidable, a risk assessment must be performed to determine the need for a respirator.[5]

Table 1: PPE Requirements for Handling this compound

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, ensuring safety at each stage of the workflow.

3.1. Preparation and Area Setup

  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory.

  • Fume Hood: Ensure the chemical fume hood is operational and has a current certification.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are accessible and unobstructed.[2][5][10]

  • Spill Kit: A spill kit containing absorbent materials suitable for organic solvents should be readily available.[5]

3.2. Chemical Handling Workflow

  • Donning PPE: Before handling the primary container, don all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Conduct all transfers and weighing operations within the fume hood to contain any dust or vapors.[5]

    • Use non-sparking tools to prevent ignition sources.[11]

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use to minimize vapor release.[12]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after completing the work and before leaving the laboratory.[1][11]

    • Decontaminate all surfaces and equipment used.

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Since this compound is a non-halogenated organic compound, its waste should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.[12][13][14][15]

    • Do not mix with halogenated solvents, as this significantly increases disposal costs and complexity.[13][14]

  • Container Management:

    • Waste containers must be made of a material compatible with the chemical and kept tightly sealed when not in use.[12]

    • Label the container with "Hazardous Waste" and a full list of its contents.[12][16]

  • Disposal Procedure:

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

    • Contaminated materials such as gloves, absorbent pads, and weighing papers should be placed in a sealed bag and disposed of as solid hazardous waste.[12]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response start Start: Receive Chemical assess_hazards Hazard Assessment (Precautionary Principle) start->assess_hazards gather_ppe Gather Required PPE (Table 1) assess_hazards->gather_ppe setup_work_area Setup Fume Hood & Emergency Equipment gather_ppe->setup_work_area don_ppe Don All PPE setup_work_area->don_ppe handle_chemical Weigh & Transfer in Fume Hood don_ppe->handle_chemical post_handling Decontaminate & Wash Hands handle_chemical->post_handling spill Spill or Exposure handle_chemical->spill Potential Incident segregate_waste Segregate into Non-Halogenated Waste post_handling->segregate_waste label_container Label Waste Container segregate_waste->label_container dispose Follow Institutional Disposal Protocol label_container->dispose emergency_action Follow Emergency Procedures (Sec 3.3) spill->emergency_action seek_medical Seek Medical Attention emergency_action->seek_medical

Caption: Workflow for Safe Handling of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • C/D/N Isotopes, Inc. (2015). Propiophenone-2',3',4',5',6' - Safety Data Sheet.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Loba Chemie. (2015, April 9). PROPIOPHENONE FOR SYNTHESIS MSDS.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Echo Systems, Inc. (2022, January 18). Acetone Safety Precautions.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents. Retrieved from Temple University Environmental Health and Safety website.
  • AgroParisTech. (n.d.). Liquid waste.
  • Cayman Chemical. (2024, August 30). Safety Data Sheet - Propiophenone.
  • Central Drug House (P) Ltd. (n.d.). PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • A&K Scientific, Inc. (2024, November 4). Safety Data Sheet - 4'-Methylpropiophenone.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). Retrieved from UC Berkeley Environmental Health & Safety website.
  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from SJSU Environmental Health & Safety website.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4'-Methoxypropiophenone.
  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, December 1). SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • BASF. (2026, February 20). Safety data sheet.
  • Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET - 2-Methoxypropene.
  • BASF. (2026, January 28). Safety data sheet.
  • Central Drug House (P) Ltd. (n.d.). 4-METHYL PROPIOPHENONE CAS NO 5337-93-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.